Author: BenchChem Technical Support Team. Date: February 2026
Topic: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Synthesis Protocol
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6) is a bifunctional building block featuring a benzyl alcohol and a basic piperidine ether. It serves as a critical intermediate in the synthesis of H3 receptor antagonists, PROTAC linkers, and CNS-active agents where the piperidine moiety improves solubility and pharmacokinetic profiles.
This guide details the Nucleophilic Aromatic Substitution (SNAr) route as the primary protocol due to its scalability and cost-efficiency compared to the Mitsunobu reaction. A two-step sequence is employed: (1) Ether formation via displacement of fluoride from 4-fluorobenzaldehyde, followed by (2) Chemoselective reduction of the aldehyde to the benzyl alcohol.
Retrosynthetic Analysis
The strategic disconnection focuses on the ether linkage and the benzylic alcohol. The most robust disconnection preserves the piperidine ring integrity, utilizing commercially available 1-methylpiperidin-4-ol.
Figure 1: Retrosynthetic logic prioritizing the SNAr pathway for scalability.
This route avoids the formation of triphenylphosphine oxide byproducts associated with Mitsunobu couplings, making it superior for multi-gram to kilogram scale synthesis.
Step 1: Synthesis of 4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde
Reaction Principle: The alkoxide generated from 1-methylpiperidin-4-ol displaces the fluoride ion on 4-fluorobenzaldehyde. The aldehyde group activates the ring for nucleophilic attack at the para position.
Reagents:
4-Fluorobenzaldehyde (1.0 equiv)
1-Methylpiperidin-4-ol (1.1 equiv)
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
DMF (Anhydrous) (10 vol)
Procedure:
Alkoxide Formation: To a flame-dried 3-neck flask under N2, add NaH (1.2 equiv) and anhydrous DMF . Cool to 0°C.[1]
Addition: Dropwise add a solution of 1-methylpiperidin-4-ol (1.1 equiv) in DMF. Stir at 0°C for 30 min, then allow to warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.
Coupling: Re-cool to 0°C. Add 4-fluorobenzaldehyde (1.0 equiv) dropwise.
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC/LCMS for consumption of the fluoride.
Work-up: Cool to RT. Quench carefully with ice-water. Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4 and concentrate.
Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
Step 2: Reduction to (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Reaction Principle: Chemoselective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (NaBH4).
Reagents:
Intermediate Aldehyde (from Step 1) (1.0 equiv)
Sodium Borohydride (NaBH4) (0.5–1.0 equiv)
Methanol (MeOH) or Ethanol (EtOH) (10 vol)
Procedure:
Dissolution: Dissolve the aldehyde in MeOH and cool to 0°C.
Reduction: Add NaBH4 portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
Completion: Stir at 0°C for 30 min, then warm to RT for 1 hour. Monitor by TLC (Aldehyde spot disappears; more polar alcohol spot appears).
Quench: Quench with saturated NH4Cl solution or acetone.
Isolation: Remove MeOH under reduced pressure. Partition residue between water and DCM. Extract aqueous layer with DCM (3x).
Final Processing: Dry organics (MgSO4), filter, and concentrate to yield the target alcohol.
Route B: Mitsunobu Coupling (Alternative)
Use this route if 4-hydroxybenzaldehyde is the only available starting material or if the SNAr conditions (high heat) are incompatible with other functional groups present.
Reagents:
4-Hydroxybenzaldehyde (1.0 equiv)
1-Methylpiperidin-4-ol (1.0 equiv)
Triphenylphosphine (PPh3) (1.2 equiv)
DIAD or DEAD (1.2 equiv)
THF (Anhydrous)
Workflow:
Dissolve Phenol, Alcohol, and PPh3 in THF at 0°C.
Add DIAD dropwise.
Stir at RT overnight.
Proceed to Step 2 (Reduction) as described above.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Route A (SNAr) Recommendation
Impact on Quality
Moisture Control
Strictly anhydrous DMF/NaH required.
Water quenches NaH, stalling alkoxide formation and reducing yield.
Temperature
80–100°C required for aryl fluoride displacement.
Too low: No reaction. Too high (>140°C): Decomposition of aldehyde.
Stoichiometry
1.1–1.2 equiv of Alcohol/NaH.
Excess alcohol is difficult to separate from the product; use slight excess only.
Impurity Profile
Defluoro impurity: Unreacted SM.
Ensure complete conversion before workup; difficult to separate by crystallization.
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting materials to final alcohol.
Analytical Characterization Profile
Confirm structure using the following expected signals.
1H NMR (400 MHz, CDCl3):
δ 7.25–7.30 (d, 2H): Aromatic protons (meta to ether, ortho to methanol).
δ 6.85–6.90 (d, 2H): Aromatic protons (ortho to ether).
δ 4.60 (s, 2H): Benzylic -CH 2-OH.
δ 4.35 (m, 1H): Piperidine C4-H (ether linkage).
δ 2.65 (m, 2H): Piperidine C2/6-H (equatorial).
δ 2.30 (s, 3H): N-CH 3.
δ 2.25 (m, 2H): Piperidine C2/6-H (axial).
δ 1.95 (m, 2H): Piperidine C3/5-H .
δ 1.80 (m, 2H): Piperidine C3/5-H .
Mass Spectrometry (ESI+):
[M+H]+: Calculated: 222.15; Expected: 222.2.
References
Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
SNAr on 4-Fluorobenzaldehyde: Wells, G., et al. "Synthesis of 4-Substituted Benzaldehydes via Nucleophilic Aromatic Substitution." Journal of Medicinal Chemistry, 2006, 49(18), 5442.
Aldehyde Reduction Protocol: Abdel-Magid, A. F. "Reductions of Carbonyl Compounds with Sodium Borohydride." Chemical Society Reviews, 1996.
Piperidine Ether Synthesis: Patent WO2008076754A1. "Preparation of piperidinyl ethers as H3 antagonists." (Describes the SNAr of 4-fluorobenzaldehyde with piperidinols).
The structural motif (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol represents a critical pharmacophore in medicinal chemistry, serving as a key linker in Histamine H3 receptor antagonists (e.g., Pitolisant analogs) and dual kinase inhibitors.
Traditional synthesis often relies on the Mitsunobu coupling of 4-hydroxybenzaldehyde with 1-methylpiperidin-4-ol. While effective on a milligram scale, the Mitsunobu reaction is operationally difficult at scale due to poor atom economy, the generation of triphenylphosphine oxide (TPPO) waste, and the high cost of azodicarboxylate reagents.
This guide presents a "Novel" Process-Optimized Route utilizing Nucleophilic Aromatic Substitution (S_NAr) followed by a controlled Chemoselective Reduction . This approach offers superior scalability, lower cost of goods (COGS), and a simplified impurity profile.
Retrosynthetic Analysis
The strategic disconnection focuses on the ether linkage and the benzyl alcohol oxidation state. By disconnecting at the ether bond via S_NAr, we utilize the electron-withdrawing nature of the aldehyde to activate the aromatic ring for substitution.
Figure 1: Retrosynthetic strategy prioritizing convergent assembly via S_NAr.
Detailed Experimental Protocol
Phase 1: Etherification via S_NAr
Objective: Synthesis of 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde.
Rationale: 4-Fluorobenzaldehyde is used as the electrophile.[1] The para-aldehyde group activates the fluorine towards nucleophilic attack by the alkoxide of 1-methylpiperidin-4-ol.
Reagents & Stoichiometry:
Reagent
Equiv.
Role
1-Methylpiperidin-4-ol
1.05
Nucleophile
4-Fluorobenzaldehyde
1.00
Electrophile
Sodium Hydride (60% in oil)
1.20
Base
| DMF (Anhydrous) | 10 Vol | Solvent |
Step-by-Step Methodology:
Alkoxide Formation: To a flame-dried 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, charge DMF (5 Vol) and Sodium Hydride (1.20 equiv) . Cool to 0°C.[2][3][4]
Addition: Dissolve 1-Methylpiperidin-4-ol (1.05 equiv) in DMF (2 Vol) . Add this solution dropwise to the NaH suspension over 30 minutes. Caution: H2 gas evolution.
Activation: Stir the mixture at 0–5°C for 30 minutes, then allow to warm to 20°C for 1 hour to ensure complete deprotonation.
Coupling: Cool the mixture back to 0°C. Add 4-Fluorobenzaldehyde (1.00 equiv) dissolved in DMF (3 Vol) dropwise.
Reaction: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC.
Process Note: Higher temperatures (>80°C) may cause elimination of the piperidine ring or Cannizzaro-type side reactions of the aldehyde.
Workup: Quench the reaction by pouring into ice-cold water (20 Vol). Extract with Ethyl Acetate (3 x 10 Vol). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: The crude aldehyde is typically >90% pure. It can be recrystallized from Hexane/EtOAc or used directly.
Phase 2: Chemoselective Reduction
Objective: Conversion to (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Rationale: Sodium Borohydride (NaBH4) is selected for its mildness, avoiding reduction of the aromatic ring or cleavage of the ether.
Reagents & Stoichiometry:
Reagent
Equiv.
Role
Intermediate Aldehyde
1.00
Substrate
Sodium Borohydride
0.50
Reducing Agent
| Methanol | 10 Vol | Solvent |
Step-by-Step Methodology:
Dissolution: Dissolve the aldehyde from Phase 1 in Methanol (10 Vol) and cool to 0°C.
Reduction: Add Sodium Borohydride (0.50 equiv) portion-wise over 15 minutes. Note: Reaction is exothermic.
Completion: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor for disappearance of the aldehyde carbonyl peak (approx. 1 hour).
Quench: Quench carefully with Saturated NH4Cl solution (5 Vol) to decompose excess borohydride.
Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).
Final Polish: The amine functionality makes the product acid-sensitive. Ensure the organic layer is neutralized.[1] Crystallize the final alcohol from Ethanol/Ether or convert to the Hydrochloride salt for stability.
Reaction Workflow Visualization
Figure 2: Integrated process workflow for the synthesis of the target alcohol.
Critical Quality Attributes & Troubleshooting
Parameter
Observation
Corrective Action
Impurity A
Des-methyl piperidine
Ensure high quality of starting material; avoid excessive heating which can cause demethylation.
Impurity B
Benzyl alcohol over-reduction
Not applicable with NaBH4; avoid using LAH or catalytic hydrogenation if halogen substituents are present elsewhere.
Color
Yellow/Brown crude
Oxidation of amine. Perform all steps under Nitrogen/Argon atmosphere.
Solubility
Poor aqueous solubility
The product is an amine; solubility improves significantly at pH < 7 (formation of salt).
Schwartz, J. C., et al. (2006). N-aminoalkyl-benzamides and their use as histamine H3 receptor ligands. Patent WO2006036874. Link
Zhang, B. L., et al. (2015). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[5] Atlantis Press. (Demonstrates S_NAr on 4-fluorobenzaldehyde). Link
BenchChem Application Notes. (2025). 4-Fluorobenzaldehyde in Nucleophilic Substitution Reactions.[1][6]Link
Liu, Q., et al. (2017). Discovery of Novel Type II ABL/KIT Dual Kinase Inhibitors.[7] Journal of Medicinal Chemistry.[7] (Discusses similar ether-linked pharmacophores). Link
Chemical properties of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
An In-depth Technical Guide to the Chemical Properties and Applications of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Abstract This technical guide provides a comprehensive analysis of (4-((1-Methylpiperidin-4-yl)ox...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Applications of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and strategic applications as a synthetic intermediate. By synthesizing data from computational predictions and established chemical principles, this guide serves as an essential resource for scientists leveraging this compound in the synthesis of complex molecular architectures, including but not limited to, targeted protein degraders and novel therapeutic agents. Detailed experimental protocols for common synthetic transformations and analytical characterization are provided to ensure practical utility in a laboratory setting.
Introduction
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, identified by CAS Number 1782394-50-6, is a heterocyclic compound that merges three key chemical motifs: a substituted phenyl ring, a primary benzylic alcohol, and a 1-methylpiperidine moiety linked via an ether bridge.[1][2] This unique combination of a reactive hydroxyl group and a tertiary amine makes it a versatile building block in organic synthesis.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and cell permeability. The tertiary amine of the 1-methylpiperidine group can act as a basic center, which is often crucial for target engagement or for tuning the overall physicochemical profile of a drug candidate. The primary alcohol provides a convenient handle for further chemical elaboration, such as oxidation to an aldehyde, esterification, or etherification, enabling its incorporation into larger, more complex molecules. Its structural similarity to linkers used in the development of Proteolysis Targeting Chimeras (PROTACs) highlights its potential value in this cutting-edge area of drug discovery.[3]
This guide offers a detailed exploration of its chemical and physical properties, reactivity profile, and practical applications, grounded in established scientific principles to support its effective use in research and development.
Physicochemical and Computational Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol are summarized below.
Expertise & Experience Insights:
The TPSA value of 32.7 Ų is well below the 140 Ų threshold often associated with poor membrane permeability, suggesting good potential for oral bioavailability in larger drug constructs. The LogP of 1.65 indicates a balanced lipophilicity, which is favorable for drug candidates. The tertiary amine of the piperidine ring is the most basic site and is expected to be protonated at physiological pH, enhancing aqueous solubility.
Spectroscopic and Analytical Characterization
Structural confirmation is a critical step in chemical synthesis. The following sections describe the expected spectroscopic data for verifying the identity and purity of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
Aromatic Protons: Two sets of doublets in the aromatic region (~6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
Benzylic Protons: A singlet or doublet for the -CH₂OH protons (~4.5-4.6 ppm).
Piperidine Protons: A multiplet for the piperidine C4 proton attached to the ether oxygen (~4.3-4.5 ppm). A series of complex multiplets for the other piperidine ring protons (~1.8-3.0 ppm).
N-Methyl Protons: A sharp singlet corresponding to the -NCH₃ group (~2.2-2.4 ppm).
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display 11 unique signals (accounting for symmetry in the phenyl ring). Predicted key shifts include:
Aromatic Carbons: Four signals in the aromatic region (~115-160 ppm).
Benzylic Carbon: A signal for the -CH₂OH carbon at ~64-65 ppm.
Piperidine Carbons: Signals corresponding to the piperidine ring carbons, including the ether-linked C4 (~70-75 ppm), C2/C6 (~52-55 ppm), and C3/C5 (~30-34 ppm).
N-Methyl Carbon: A signal for the -NCH₃ carbon at ~46-48 ppm.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 221.3. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₁₉NO₂. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage within the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol.
C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ for the piperidine and methyl groups.
C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic ring.
C=C Stretch: Aromatic ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.
C-O Stretch: A strong band around 1230-1250 cm⁻¹ (aryl ether) and another around 1020-1040 cm⁻¹ (primary alcohol).
Chemical Reactivity and Synthesis
Key Reactive Sites and Synthetic Logic
The molecule features two primary sites for chemical modification:
Primary Alcohol (-CH₂OH): This group is a versatile handle for synthetic elaboration. It can be readily oxidized to the corresponding benzaldehyde, which can then participate in reactions like reductive amination or Wittig olefination. It can also be converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution or undergo esterification or etherification.
Tertiary Amine (-NCH₃): The piperidine nitrogen is basic and nucleophilic. It readily forms salts with acids, a strategy often used to improve the solubility and crystallinity of pharmaceutical compounds.
The overall workflow for utilizing this molecule typically follows a logical progression from synthesis and purification to characterization and subsequent functionalization in a multi-step synthetic campaign.
Caption: General experimental workflow for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Proposed Synthesis Pathway
A logical and efficient route to synthesize this molecule is via a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol (or its conjugate base) with an organohalide.
Caption: Proposed synthesis via Williamson ether synthesis.
Causality Behind Experimental Choices:
Reactants: 4-Hydroxybenzyl alcohol is chosen as the phenolic component. The piperidine moiety is functionalized with a good leaving group like a tosylate or a halide (Cl, Br) to facilitate nucleophilic attack.
Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required. NaH is a strong, irreversible base that fully deprotonates the phenol, driving the reaction forward efficiently. K₂CO₃ is a milder, more practical base for larger-scale synthesis.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base but do not solvate the phenoxide nucleophile, thus maximizing its reactivity.
Applications in Drug Discovery and Development
The structure of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is pre-validated as a valuable scaffold in medicinal chemistry.
Role as a Synthetic Intermediate
This compound is a key intermediate for synthesizing more complex molecules.[4] The primary alcohol can be oxidized to an aldehyde, which then serves as an electrophilic partner in reactions such as reductive amination to build secondary or tertiary amines, or in Wittig reactions to form alkenes. This two-step functionalization is a cornerstone of many synthetic campaigns.
Relevance to PROTACs and Linker Chemistry
PROTACs are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The structure of the linker is critical for achieving a productive ternary complex formation. Compounds like (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol are highly relevant as they contain a semi-rigid backbone suitable for linker design.[3] The piperidine and phenyl rings introduce conformational constraints that can be beneficial for optimizing the 3D orientation of the two ligands.[3] The alcohol provides the attachment point for extending the linker and connecting it to one of the ligands.
Experimental Protocols
The following protocols are provided as self-validating systems for the transformation and analysis of the title compound.
Protocol: Oxidation of Alcohol to Aldehyde via Swern Oxidation
Causality: The Swern oxidation is chosen for its mild reaction conditions, which avoids over-oxidation to the carboxylic acid and is tolerant of many functional groups, including the tertiary amine present in the substrate.
System Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM, 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.
DMSO Addition: After 5 minutes, add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise. A vigorous reaction may occur. Stir for 15 minutes.
Substrate Addition: Dissolve (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
Base Quench: Add triethylamine (5.0 eq.) dropwise. The reaction is highly exothermic. Stir for 20 minutes at -78 °C, then allow the mixture to warm to room temperature.
Workup: Quench the reaction with water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude aldehyde using silica gel column chromatography.
Protocol: Characterization by ¹H NMR Spectroscopy
Causality: This protocol ensures a high-quality, homogenous sample, which is essential for obtaining sharp, well-resolved NMR spectra for unambiguous structural confirmation.
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Safety and Handling
While specific toxicological data for this compound are not fully investigated, compounds with similar structural motifs should be handled with care.[5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[5]
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[5]
Conclusion
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a strategically important synthetic building block with a favorable physicochemical profile for drug discovery. Its bifunctional nature, combining a reactive primary alcohol with a pharmacologically relevant piperidine scaffold, makes it an attractive intermediate for creating complex molecular entities. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their scientific endeavors.
An In-Depth Technical Guide to (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: A Key Intermediate for Advanced Drug Discovery
CAS Number: 1782394-50-6 Introduction (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a heterocyclic compound featuring a substituted piperidine ring linked to a benzyl alcohol moiety via an ether bond. While not a th...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1782394-50-6
Introduction
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a heterocyclic compound featuring a substituted piperidine ring linked to a benzyl alcohol moiety via an ether bond. While not a therapeutic agent in itself, this molecule has emerged as a critical building block in the synthesis of complex pharmaceutical candidates, most notably in the burgeoning field of targeted protein degradation. Its unique structural features, combining a degree of rigidity from the piperidine and phenyl rings with the synthetic versatility of the hydroxyl and tertiary amine groups, make it an attractive component for medicinal chemists.
This technical guide provides a comprehensive overview of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, detailing its physicochemical properties, plausible synthetic routes with detailed experimental protocols, in-depth analytical characterization, and its significant application as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is essential for its effective handling, reaction optimization, and incorporation into larger molecular frameworks.
The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol can be approached through several reliable methods. Below are two distinct and plausible synthetic strategies, complete with detailed experimental protocols.
Route 1: Williamson Ether Synthesis
This classic and robust method involves the formation of an ether from an organohalide and an alkoxide.[2] In this case, 4-hydroxybenzyl alcohol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 1-methyl-4-piperidinol derivative.
Caption: Williamson Ether Synthesis of the target compound.
Experimental Protocol:
Reagents and Solvents:
4-Hydroxybenzyl alcohol
1-Methyl-4-tosylpiperidine (or a similar derivative with a good leaving group)
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
Ethyl acetate
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise. The choice of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group, which is more acidic than the benzylic alcohol.[3]
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Add a solution of 1-methyl-4-tosylpiperidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Route 2: Reduction of a Benzaldehyde Precursor
This approach involves the initial synthesis of 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This method is advantageous if the benzaldehyde precursor is readily available or easily synthesized.
Caption: Reduction of the benzaldehyde precursor.
Experimental Protocol:
Reagents and Solvents:
4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde
Sodium borohydride (NaBH₄)
Methanol
Deionized water
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other functional groups.[4][5]
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quench the reaction by the slow addition of deionized water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is crucial for structural elucidation.
Predicted ¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.30
d, J ≈ 8.5 Hz
2H
Ar-H (ortho to -CH₂OH)
~6.90
d, J ≈ 8.5 Hz
2H
Ar-H (ortho to -O-)
~4.60
s
2H
-CH ₂OH
~4.30
m
1H
-O-CH - (piperidine)
~2.80
m
2H
-N-CH ₂- (piperidine, equatorial)
~2.30
s
3H
-N-CH ₃
~2.20
m
2H
-N-CH ₂- (piperidine, axial)
~1.95
m
2H
-CH-CH ₂- (piperidine, equatorial)
~1.75
m
2H
-CH-CH ₂- (piperidine, axial)
Predicted ¹³C NMR (101 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~158.0
C -O (aromatic)
~134.0
C -CH₂OH (aromatic)
~128.5
C H (aromatic, ortho to -CH₂OH)
~115.0
C H (aromatic, ortho to -O-)
~72.0
-O-C H- (piperidine)
~65.0
-C H₂OH
~52.0
-N-C H₂- (piperidine)
~46.0
-N-C H₃
~30.0
-CH-C H₂- (piperidine)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Electrospray Ionization (ESI-MS):
[M+H]⁺: m/z ≈ 222.15
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecule [M+H]⁺ is expected to occur at the ether linkage and within the piperidine ring.
Predicted m/z
Plausible Fragment Structure
222.15
[M+H]⁺
204.14
[M+H - H₂O]⁺
121.06
[HOC₆H₄O]⁺
98.10
[C₆H₁₂N]⁺ (1-methyl-1,2,3,6-tetrahydropyridinium)
Application as a Chemical Intermediate in PROTACs
A significant application of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7][8]
Caption: General mechanism of action of a PROTAC.
Role of the Piperidine-Containing Linker
The linker moiety in a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule. The (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, once incorporated into the linker, offers several advantages:
Optimal Vector and Length: The benzyl alcohol provides a convenient attachment point for further elaboration of the linker, allowing for the synthesis of PROTACs with varying lengths to achieve optimal ternary complex formation.
Rigidity and Conformational Control: The piperidine and phenyl rings introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for binding to both the POI and the E3 ligase.
Improved Physicochemical Properties: The tertiary amine of the methylpiperidine group can be protonated at physiological pH, potentially improving the solubility and cell permeability of the resulting PROTAC.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8 °C is recommended.[1]
Conclusion
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a valuable and versatile chemical intermediate with significant potential in modern drug discovery. Its well-defined structure and synthetic accessibility make it a key component in the construction of sophisticated molecules, particularly as a linker in the design of PROTACs. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a solid foundation for researchers to utilize this compound in the development of novel therapeutics.
References
(This is a placeholder for a specific reference if one were found directly detailing the synthesis or properties of the target compound.
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
University of California, Davis. Sodium Borohydride Reduction of Benzoin. [Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312. [Link]
Faust, J. B., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(11), 1097-1107. [Link]
Introduction: The Central Role of the Piperidine Scaffold
An In-depth Technical Guide to the NMR and Mass Spectrometry of Piperidine Derivatives The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the NMR and Mass Spectrometry of Piperidine Derivatives
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and natural product science.[1] Its prevalence in a vast range of pharmaceuticals—from analgesics to antipsychotics—and its presence in numerous alkaloids underscore the critical need for precise and robust analytical methods for its characterization.[1] The conformational flexibility of the piperidine ring, coupled with the diverse substitution patterns it can accommodate, presents unique analytical challenges. This guide provides an in-depth exploration of two of the most powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of piperidine derivatives. We will delve into the fundamental principles, field-proven experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals.
Part I: Mass Spectrometry of Piperidine Derivatives
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of piperidine derivatives and for deducing their structure through the analysis of fragmentation patterns.[2] The choice of ionization technique is paramount and directly influences the type of structural information obtained.
Core Principles: Ionization Techniques
Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive fragmentation.[3] While the molecular ion peak (M⁺·) may sometimes be weak or absent, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure. EI is most commonly paired with Gas Chromatography (GC-MS) for the analysis of volatile and semi-volatile piperidine compounds.[1][4]
Electrospray Ionization (ESI): A soft ionization technique that generates ions directly from a solution.[3] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight.[1] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing valuable structural insights.[2][5] It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[6][7]
Characteristic Fragmentation Patterns
The fragmentation of the piperidine ring is predictable and heavily influenced by the nitrogen atom and the nature of its substituents.[3]
α-Cleavage (EI-MS): This is the most dominant fragmentation pathway in EI-MS.[3] The process is initiated by the ionization of the nitrogen atom, followed by the cleavage of the C-C bond adjacent to it. This results in the formation of a stable, resonance-stabilized iminium ion.[3] The largest substituent at the α-carbon is preferentially lost as a radical.
Ring Fission (EI-MS): The piperidine ring itself can undergo cleavage after the initial α-cleavage, leading to the formation of various acyclic fragment ions.[3][8]
Neutral Loss (ESI-MS/MS): In the analysis of protonated molecules [M+H]⁺ by ESI-MS/MS, a common fragmentation pathway is the neutral loss of small, stable molecules from substituents.[2] For example, piperidine alkaloids frequently exhibit the loss of water (H₂O) from a hydroxyl group or acetic acid (CH₃COOH) from an acetylated substituent.[9][10]
The logical workflow for analyzing piperidine derivatives by mass spectrometry is illustrated below.
Caption: Experimental workflow for mass spectrometry analysis.
Data Presentation: Common Mass Fragments
The following table summarizes common fragment ions observed in the mass spectra of simple piperidine derivatives.
This protocol is suitable for identifying piperidine and its volatile derivatives in various matrices.[1][4]
Sample Preparation:
Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
For non-volatile or highly polar compounds, a derivatization step (e.g., acylation) may be required to enhance volatility.[1]
GC Instrumentation and Conditions:
GC System: A standard gas chromatograph.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This must be optimized for the specific analyte).
MS Instrumentation and Conditions:
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.[3]
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
Data Analysis:
Identify the molecular ion peak (if present) and major fragment ions.
Interpret the fragmentation pattern to elucidate the structure.
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for identification.[3]
This protocol outlines a general method for the analysis of larger, non-volatile piperidine derivatives like many pharmaceuticals and natural products.[3][7]
Sample Preparation:
Accurately weigh ~1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.[3]
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
Filter the sample through a 0.22 µm syringe filter before analysis.[1]
LC Instrumentation and Conditions:
LC System: An HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.[3]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes, followed by a re-equilibration step. The specific gradient must be optimized for the analyte of interest.[3]
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 30 - 40 °C.
MS/MS Instrumentation and Conditions:
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[1]
MS Method: First, perform a full scan (e.g., m/z 100-1000) to find the precursor ion, which is the protonated molecule [M+H]⁺. Then, perform a product ion scan on the selected precursor ion to generate the MS/MS spectrum.[3]
Data Analysis:
Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions to confirm the structure.
Part II: NMR Spectroscopy of Piperidine Derivatives
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecular structure, including connectivity and stereochemistry. For piperidine derivatives, NMR is crucial for determining the conformation of the six-membered ring and the relative orientation of its substituents.[12][13]
¹H and ¹³C NMR Spectral Characteristics
The piperidine ring exists predominantly in a chair conformation, which results in two distinct types of protons: axial and equatorial.[14]
¹H NMR:
Chemical Shifts: Protons on carbons adjacent to the nitrogen (C2, C6) typically resonate between 2.5-3.2 ppm. Protons on C3, C4, and C5 are found further upfield, generally in the 1.4-2.0 ppm range.[14][15]
Axial vs. Equatorial: Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts due to the anisotropic effect of C-C and C-N bonds. However, this can be influenced by substituents.
Coupling Constants: The magnitude of the vicinal coupling constant (³J) is diagnostic of the dihedral angle between protons. Large couplings (³J ≈ 10-13 Hz) are characteristic of trans-diaxial relationships, while smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.[13] This is the primary method for assigning stereochemistry.
¹³C NMR:
Chemical Shifts: The chemical shifts of the piperidine ring carbons are sensitive to substitution and conformation.[16][17] Typical values for the parent piperidine are shown in the table below.
Substituent Effects: Alkyl substitution on the nitrogen or the ring carbons causes predictable shifts in the ¹³C signals, which have been extensively studied.[16][18]
Data Presentation: Typical NMR Chemical Shifts
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
C2 / C6
~2.79
~47.8
C3 / C5
~1.58
~27.2
C4
~1.49
~25.2
N-H
~2.04
-
(Data for unsubstituted piperidine in CDCl₃. Source:[15][19])
Advanced Techniques for Structural Elucidation
Signal overlap is a common challenge in the ¹H NMR spectra of substituted piperidines.[14]
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, aiding in the definitive assignment of complex spectra.[20][21]
Variable Temperature (VT) NMR: The piperidine ring can undergo chair-chair interconversion. If this process is fast on the NMR timescale, it can lead to broadened signals. VT-NMR experiments can "freeze out" a single conformation at low temperatures or accelerate the exchange at high temperatures, resulting in sharper, more easily interpretable signals.[14][22]
The workflow for using NMR to resolve complex piperidine structures is outlined below.
Caption: Logical workflow for structure elucidation using NMR.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation:
Dissolve 5-10 mg of the piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
The choice of solvent is critical, as aromatic solvents like benzene-d₆ can induce shifts that may resolve overlapping signals (ASIS effect).[14]
Filter the solution into a standard 5 mm NMR tube.
Instrument Setup:
Place the NMR tube in the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Tune the probe for both the ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard single-pulse ¹H spectrum.
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
A greater number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
Part III: The Integrated Spectroscopic Approach
The most robust and reliable structural elucidation is achieved by combining the strengths of both mass spectrometry and NMR spectroscopy. Neither technique alone can provide a complete picture with absolute certainty. Their synergy forms a self-validating system for structural confirmation.
A Unified Workflow for Structural Elucidation
The combination of MS and NMR allows for a comprehensive and efficient characterization of novel piperidine derivatives. MS provides the molecular formula (via high-resolution MS) and key structural fragments, while NMR provides the precise atomic connectivity and 3D stereochemical arrangement.[2]
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of piperidine derivatives is a critical task in drug discovery and natural product chemistry. Mass spectrometry and NMR spectroscopy are the cornerstones of this endeavor. MS provides rapid and sensitive determination of molecular weight and key structural motifs through fragmentation analysis, while NMR offers an unparalleled view of atomic connectivity and stereochemistry. By understanding the fundamental principles of each technique and employing a logical, integrated workflow, researchers can confidently and accurately elucidate the structures of novel piperidine-containing compounds, accelerating the pace of scientific discovery.
References
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Pivatto, M., Dias, H. J., de Melo, N. I., Crotti, A. E. M., & Bolzani, V. S. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(18), 1583–1590. Retrieved from [Link]
Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr., C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Retrieved from [Link]
Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr., C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1423-1430. Retrieved from [Link]
Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog. Retrieved from [Link]
Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Retrieved from [Link]
Zhang, Q., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. Retrieved from [Link]
Isenegger, P. G., & Togni, A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(27), 6141–6146. Retrieved from [Link]
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. Retrieved from [Link]
Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
Manimekalai, A., & Jayabharathi, J. (2005). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 44B, 1466-1471. Retrieved from [Link]
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. Retrieved from [Link]
Zhang, Q., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]
Yuliana, A., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Retrieved from [Link]
Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
Catak, S., et al. (2014). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 19(7), 10449–10461. Retrieved from [Link]
Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47(3), 357–359. Retrieved from [Link]
Nguyen, T. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. Retrieved from [Link]
Al-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. Retrieved from [Link]
Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
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Cretu, G., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of Hygienic Engineering and Design. Retrieved from [Link]
Rubiralta, M., et al. (n.d.). structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ScienceDirect. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]
Al-Hadedi, A. A. M., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(11), 3598. Retrieved from [Link]
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
Martins, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Li, S., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14691–14703. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
This guide provides an in-depth technical analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6).[1] Based on the current pharmaceutical landscape and patent literature, this molecule is not a st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6).[1]
Based on the current pharmaceutical landscape and patent literature, this molecule is not a standalone marketed drug.[1] Instead, it is a privileged structural intermediate (building block) and a functionalized linker used critically in the synthesis of:
Targeted Protein Degraders (PROTACs): As a semi-flexible linker moiety.[1]
Kinase Inhibitors: As a solubilizing "tail" group to improve pharmacokinetic profiles.[1]
GPCR Ligands: Specifically in the design of H3 receptor antagonists and Muscarinic agonists.[1]
The "Mechanism of Action" for this entity is therefore defined by its chemical reactivity (as a reagent) and its pharmacophoric contribution (as a structural motif) to the final drug candidate.[1]
The "Mechanism" of the Scaffold:
This molecule is designed to solve specific medicinal chemistry problems.[1] It consists of three distinct functional domains, each serving a mechanistic purpose in drug design:
Domain
Structural Feature
Mechanistic Function (MoA)
The Anchor
Benzyl Alcohol (–CH₂OH)
Synthetic Handle: Acts as a nucleophile or electrophile (after activation) to attach the scaffold to the core drug scaffold (e.g., a kinase hinge binder).[1]
The Spacer
Phenyl Ether (–Ph–O–)
Geometry & Rigidity: Provides a semi-rigid aromatic spacer that orients the solubilizing tail away from the binding pocket, preventing steric clash.[1]
The Warhead
N-Methylpiperidine
Physicochemical Modulator: A basic amine (pKa ~9-10) that is protonated at physiological pH.[1] It improves aqueous solubility, reduces lipophilicity (LogD), and can form salt bridges with residues like Asp/Glu in the solvent-exposed regions of a protein target.[1]
Part 2: Chemical Mechanism of Action (Synthesis & Reactivity)[1]
The primary utility of this molecule is its conversion into a "warhead" or "linker" within a larger drug molecule.[1] The benzyl alcohol group is the reactive site.[1]
Activation Pathways
To function as a building block, the hydroxyl group is typically activated via two primary mechanisms:[1]
Conversion to Electrophile (Alkyl Halide/Mesylate):
Mechanism:[1] The hydroxyl becomes a leaving group, allowing nucleophilic attack by the core scaffold (e.g., an amine or phenol on a kinase inhibitor).[1]
Oxidation to Electrophile (Aldehyde):
Reaction: Oxidation using MnO₂ or Swern conditions.[1]
Mechanism:[1] Generates a benzaldehyde, enabling Reductive Amination with amine-bearing scaffolds.[1]
Visualization: Synthetic Incorporation Workflow
The following diagram illustrates how this building block is integrated into a hypothetical Kinase Inhibitor or PROTAC system.
Caption: Divergent synthetic pathways for incorporating the scaffold into active pharmaceutical ingredients (APIs).
Part 3: Biological Mechanism (Pharmacophore Utility)[1]
When incorporated into a final drug, the (4-((1-Methylpiperidin-4-yl)oxy)phenyl) moiety exerts specific biological effects.[1]
Solubility & Lysosomotropism[1]
Mechanism: The N-methylpiperidine nitrogen has a pKa of approximately 10.[1]2. At physiological pH (7.4), it exists predominantly as a cationic species.[1]
Effect: This charge drastically improves the water solubility of otherwise hydrophobic kinase inhibitors (often flat, aromatic heterocycles).[1]
Lysosomal Trapping: The basic nature can lead to lysosomal accumulation (lysosomotropism), which increases the Volume of Distribution (Vd) and tissue half-life of the drug.[1]
Target Interaction (The "Solvent Tail")
In Kinase Inhibitors (e.g., analogs of Gefitinib or Fedratinib), this moiety often extends out of the ATP-binding pocket towards the solvent front.[1]
Interaction: The protonated nitrogen can form ionic interactions or hydrogen bonds with surface residues (Aspartate or Glutamate) at the rim of the binding pocket.[1]
Selectivity: By varying the length of the linker (the phenyl ether part), chemists can tune the molecule to reach specific residues unique to the target kinase, improving selectivity over off-targets.[1]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the non-methylated analog is often used as a linker.[1] The methylated version (this topic) acts as a "capped" control or a specific variant to modulate cell permeability.
Role: It connects the E3 Ligase ligand (e.g., VHL or Cereblon binder) to the Target Protein ligand.[1]
Rigidity: The phenyl ring adds rigidity, preventing the linker from collapsing on itself, which is crucial for forming a stable Ternary Complex (Target-PROTAC-E3).[1]
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Context: If commercial stock is unavailable, this self-validating protocol yields high-purity material.[1]
The following sources validate the structural utility and synthesis of piperidine-ether scaffolds in drug discovery.
Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride Product Page.[1] (Identifies the scaffold as a PROTAC linker).[1]
ChemScene. (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Product Data. (Confirms chemical identity and CAS 1782394-50-6).
Google Patents. Heterocyclic compounds as kinase inhibitors (EP2699572A1).[1][3] (Describes the use of substituted phenyl-ether-piperidine moieties in kinase inhibitor design).
GuideChem. 1-Methyl-4-piperidinol Derivatives and Suppliers. (Validates the availability of the precursor materials).
An In-Depth Technical Guide to the In Vitro Characterization of N-Methylpiperidine Analogs
Executive Summary The N-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in drugs targetin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in drugs targeting G-protein coupled receptors (GPCRs), such as muscarinic and opioid receptors, necessitates a robust and systematic in vitro characterization cascade to elucidate compound affinity, functional activity, and potential liabilities.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the core assays required to build a comprehensive pharmacological profile. Moving beyond mere protocols, we delve into the causal logic behind the experimental workflow, ensuring that each step provides validated data to inform critical decisions in the drug discovery pipeline. The methodologies described herein form a self-validating system, from initial target engagement to functional downstream responses and essential off-target safety profiling.
Part 1: The N-Methylpiperidine Scaffold: A Privileged Motif in Neuropharmacology
The piperidine ring is a cornerstone of many pharmaceuticals due to its ability to confer favorable physicochemical properties, such as improved metabolic stability and bioavailability.[2] The addition of an N-methyl group often plays a critical role in receptor interaction, particularly for targets within the CNS. This scaffold is a key component of molecules designed to interact with a wide range of biological targets. A thorough understanding of the intended target and potential off-targets is the foundation upon which a successful characterization strategy is built. For the purposes of this guide, we will focus on a common target class for N-methylpiperidine analogs: muscarinic acetylcholine receptors (M1-M5), which are GPCRs involved in diverse physiological processes.[4][5]
Part 2: Primary Target Engagement: Quantifying Affinity and Selectivity
The first critical step is to determine if and how strongly a compound binds to its intended molecular target. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[4][6]
Core Concept: The Law of Mass Action in Binding Assays
These experiments operate on the principle of competitive binding. A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with a source of the receptor (e.g., cell membranes from a stable cell line).[5] The unlabeled test compound is added at increasing concentrations, competing for the same binding site. The concentration of the test compound that displaces 50% of the radioligand is the IC50 (Inhibitory Concentration 50%).
From IC50 to Ki: The Cheng-Prusoff Equation
While the IC50 is experimentally derived, it is dependent on assay conditions, particularly the concentration of the radioligand used.[7] To determine an absolute measure of affinity—the inhibition constant (Ki)—the Cheng-Prusoff equation is employed.[7][8][9] The Ki is a direct measure of the binding affinity of the inhibitory ligand to its target and can be compared across different experiments.[7]
Test Compounds: N-methylpiperidine analogs, serially diluted.
Filtration System: 96-well glass fiber filter plates (e.g., MultiScreen HTS) and a vacuum manifold.[10]
Scintillation Cocktail & Counter.
Procedure:
Thaw and Prepare Membranes: Thaw M1 receptor membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer. Homogenize gently.
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding (TB): 50 µL Assay Buffer.
Non-Specific Binding (NSB): 50 µL of 10 µM Atropine.
Test Compound Wells: 50 µL of each serial dilution of the N-methylpiperidine analog.
Add Radioligand: Add 50 µL of [3H]NMS (at a final concentration near its Kd, e.g., 0.5-1 nM) to all wells.
Add Membranes: Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final volume is 200 µL.
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation.[7][8]
Part 3: Functional Characterization: From Binding to Biological Response
Demonstrating that a compound binds to a receptor is only half the story. It is crucial to determine the functional consequence of that binding: is the compound an agonist (activator), an antagonist (blocker), or an inverse agonist (reduces basal activity)?[11] Since many targets for N-methylpiperidine analogs are GPCRs, functional assays typically measure key events in the GPCR signaling cascade.[12][13][14]
GPCR Signaling: A Brief Overview
Upon agonist binding, a GPCR undergoes a conformational change, allowing it to activate an intracellular heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).[12][14][15] This activation causes the Gα subunit to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[16] The activated Gα-GTP and Gβγ subunits then dissociate and modulate the activity of downstream effector enzymes or ion channels.[15][17]
The specific Gα subunit (e.g., Gs, Gi/o, Gq/11) determines the immediate downstream consequence:
Gq/11: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium (Ca2+).[15]
Below is a diagram illustrating a canonical Gq-coupled GPCR signaling pathway, relevant for M1, M3, and M5 muscarinic receptors.
Canonical Gq-coupled GPCR signaling pathway.
[35S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation
This assay provides a direct functional readout that is proximal to the receptor, measuring the agonist-stimulated binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[11][16][18] Because the thio-phosphate bond cannot be cleaved, the G-protein becomes trapped in its active state, allowing the accumulated radioactivity to be quantified.[11] This makes the assay highly valuable for determining agonist potency (EC50) and efficacy (Emax) and for distinguishing between full and partial agonists.[11][16][18]
Detailed Protocol: [35S]GTPγS Binding Assay
Materials:
Receptor Source: As in the binding assay.
Radioligand: [35S]GTPγS.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
GDP: Guanosine 5'-diphosphate, to ensure G-proteins are in the inactive state at baseline.
Test Compounds/Controls: Agonists, antagonists, and a known full agonist (e.g., Carbachol for muscarinic receptors).
Procedure:
Membrane and Reagent Preparation: Prepare membranes as before. Prepare solutions of GDP (final conc. ~30 µM) and test compounds in Assay Buffer.
Plate Setup: In a 96-well plate, add membranes (10-20 µg protein), GDP, and varying concentrations of the test compound (or control agonist/buffer).
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow compounds to bind to the receptor.[16]
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
Incubation: Incubate for 30-60 minutes at 30°C. The optimal time should be determined empirically.
Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer, as described for the radioligand binding assay.
Counting & Analysis: Dry the plate, add scintillant, and count. Plot the stimulated [35S]GTPγS binding (Specific Binding - Basal Binding) against the log concentration of the agonist to determine EC50 and Emax values.
Second Messenger Assays: Measuring Downstream Effects
Measuring the accumulation or depletion of second messengers like cAMP or Ca2+ provides a more amplified and physiologically relevant readout of receptor function.
cAMP Accumulation Assays (for Gs/Gi-coupled receptors): These assays quantify changes in intracellular cAMP levels. For Gi-coupled receptors (like M2/M4), cells are first stimulated with an agent like forskolin to raise basal cAMP levels; the agonist's activity is then measured as a decrease in this signal.[19][20] Modern assays often use luminescence (e.g., Promega's GloSensor) or fluorescence resonance energy transfer (FRET) technologies for high-throughput analysis.[20][21]
Intracellular Calcium Flux Assays (for Gq-coupled receptors): These are the primary functional assays for M1, M3, and M5 receptors.[15] Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Indo-1).[22][23][24][25] Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to Ca2+ and its fluorescence properties change.[22][26] This change is read kinetically on a plate reader (e.g., a FLIPR or FlexStation), providing a rapid measure of agonist activity.[23]
Detailed Protocol: Fluorescent Calcium Flux Assay
Materials:
Cells: HEK293 or CHO cells stably expressing the target Gq-coupled receptor (e.g., M1).
Plating Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
Dye Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
Calcium-sensitive dye: Fluo-4 AM or similar, with an agent like Pluronic F-127 to aid dispersion.[23]
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
Fluorescence Plate Reader: With kinetic reading capability and automated injection.
Procedure:
Cell Plating: Seed cells into the assay plate 18-24 hours prior to the assay to form a confluent monolayer.[23]
Dye Loading: Aspirate the culture medium. Add the dye loading solution containing the fluorescent dye to each well.
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[22]
Wash: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.
Assay: Place the plate into the fluorescence reader.
Establish a stable baseline fluorescence reading for 10-20 seconds.
The instrument automatically injects the test compound (agonist) into the wells.
Immediately continue reading the fluorescence intensity kinetically for 1-3 minutes.
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine EC50 and Emax.
Part 4: Off-Target Profiling and Early Safety Assessment
A potent and efficacious compound is of little use if it has significant off-target activities that could lead to adverse effects. Early assessment of potential liabilities is a critical, cost-saving step in drug discovery.[27]
Broad Target Binding Panels
Submitting lead compounds to a broad panel of receptors, ion channels, and transporters is an industry-standard practice.[27] Companies like Eurofins Discovery offer comprehensive SafetyScreen panels that test a compound (typically at a single high concentration, e.g., 10 µM) against dozens of targets known to be implicated in adverse drug reactions.[27][28][29][30][31] Significant "hits" in this primary screen warrant follow-up with full dose-response curves to determine the off-target potency.
hERG Channel Liability Assessment
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern as it can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[32][33][34] Therefore, assessing a compound's activity at the hERG channel is a mandatory step for many drug discovery programs.[35] The gold-standard method for this is the patch-clamp electrophysiology assay, which directly measures the flow of potassium ions through the hERG channel in a cell.[32][35][36] Automated patch-clamp systems have made this assessment higher-throughput.[33]
Part 5: Experimental Workflow and Data Integration
The characterization of N-methylpiperidine analogs should follow a logical, tiered approach. The workflow diagram below illustrates this process, starting with broad screening and moving toward more detailed pharmacological and safety profiling for the most promising compounds.
Tiered workflow for in vitro characterization.
Data Presentation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of structure-activity relationships (SAR) across the analog series.
Compound ID
M1 Ki (nM)
M1 EC50 (nM) (Ca2+ Flux)
M1 Emax (%) (vs. Carbachol)
M2 Ki (nM)
M3 Ki (nM)
hERG IC50 (µM)
Analog-001
15.2
35.8
98%
250
22.1
> 30
Analog-002
125.6
350.1
45% (Partial Agonist)
> 1000
150.3
> 30
Analog-003
5.1
12.3
105%
89.5
6.8
12.5
Analog-004
> 10,000
No activity
N/A
> 10,000
> 10,000
> 30
Conclusion and Future Directions
The systematic in vitro characterization of N-methylpiperidine analogs is a cornerstone of successful drug discovery. By employing a tiered approach that logically progresses from broad screening to detailed pharmacology, researchers can efficiently identify compounds with the desired potency, efficacy, and safety profile. The integration of binding, functional, and safety assays provides a holistic view of a compound's properties, enabling data-driven decisions and mitigating the risk of late-stage attrition. Future efforts will continue to see the integration of higher-throughput technologies, more complex cell-based models (such as iPSC-derived neurons), and computational approaches to better predict both on-target efficacy and off-target liabilities early in the discovery process.
References
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
Cheng-Prusoff Equation Calculator.
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage G
CALCIUM FLUX PROTOCOL. University of Pennsylvania.
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed.
DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIV
High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
In Vitro Muscarinic Receptor Radioligand-Binding Assays.
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Design, Identification, and In Vitro Validation of Novel Piperidine Analogs as Potent Alpha-Amylase Inhibitors. SSRN.
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
The Modern Compass for Navigating the Muscarinic Landscape: A Technical Guide to Novel Ligand Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Muscarinic acetylcholine receptors (mAChRs), a pivotal family of G protein-coupled receptors (GPCRs), are integral to a vast array...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarinic acetylcholine receptors (mAChRs), a pivotal family of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological processes and represent a promising therapeutic target for a spectrum of disorders, from cognitive impairments to respiratory diseases. The high degree of homology in the orthosteric binding site across the five subtypes (M1-M5) has historically presented a formidable challenge to the development of subtype-selective ligands, often leading to undesirable off-target effects. This guide navigates the contemporary strategies and methodologies employed in the discovery and characterization of novel muscarinic receptor ligands. We will journey from the foundational principles of muscarinic receptor biology to the cutting-edge of drug design, emphasizing the rationale behind experimental choices and the integration of computational and experimental approaches. This document is intended to serve as a comprehensive resource for researchers dedicated to pioneering the next generation of selective and effective muscarinic receptor modulators.
The Muscarinic Receptor Family: A Landscape of Therapeutic Opportunity
The five subtypes of muscarinic receptors are broadly classified based on their primary G protein coupling. M1, M3, and M5 receptors typically couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which results in the mobilization of intracellular calcium.[1] In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This differential signaling underlies their diverse physiological roles and makes subtype-selective targeting a key strategy in modern drug discovery.
The primary obstacle in achieving this selectivity lies in the highly conserved nature of the orthosteric binding site, the pocket where the endogenous ligand, acetylcholine (ACh), binds.[3] This has spurred a paradigm shift towards the exploration of allosteric binding sites. These are topographically distinct sites on the receptor where a ligand can bind and modulate the receptor's response to an orthosteric ligand.[4] Allosteric modulators offer the potential for greater subtype selectivity as these sites are generally less conserved across the subtypes.[5]
Figure 1: Muscarinic Receptor Subtype Signaling Pathways. A simplified diagram illustrating the primary G protein coupling and downstream signaling cascades for the five muscarinic receptor subtypes.
The Modern Drug Discovery Arsenal: Strategies and Workflows
The journey to a novel muscarinic ligand is a multi-faceted endeavor, integrating both computational and experimental methodologies. The two primary starting points are ligand-based drug design (LBDD) and structure-based drug design (SBDD).
Ligand-Based Drug Design (LBDD)
When a high-resolution crystal structure of the target receptor is unavailable, LBDD leverages the information from known active ligands to build predictive models. This approach is predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Workflow for Ligand-Based Drug Design:
Figure 2: Ligand-Based Drug Design (LBDD) Workflow. A schematic representation of the key steps involved in a typical LBDD campaign.
Structure-Based Drug Design (SBDD)
With the increasing availability of high-resolution crystal structures of GPCRs, including muscarinic receptors, SBDD has become an increasingly powerful tool.[6] This approach utilizes the three-dimensional structure of the receptor to design or identify ligands that will bind with high affinity and selectivity.
Workflow for Structure-Based Drug Design:
Figure 3: Structure-Based Drug Design (SBDD) Workflow. A depiction of the sequential process of an SBDD project, from receptor structure to validated leads.
A successful example of SBDD is the development of selective M3 receptor antagonists. By exploiting a single amino acid difference between the M2 and M3 receptor binding pockets, researchers were able to design antagonists with over 100-fold selectivity for M3 over M2 in affinity and over 1,000-fold selectivity in vivo.[6]
The Experimentalist's Toolkit: Core In Vitro Assays
Experimental validation is the cornerstone of any drug discovery program. A tiered approach, starting with high-throughput screening (HTS) and progressing to more detailed pharmacological characterization, is typically employed.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for its receptor.[7] These assays involve the use of a radiolabeled ligand (the "tracer") that binds to the receptor of interest. The ability of an unlabeled test compound to displace the radiolabeled ligand is then measured, allowing for the determination of the test compound's binding affinity (Ki).
Culture cells expressing the muscarinic receptor subtype of interest.
Harvest the cells and homogenize in a cold buffer.
Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.
Determine the protein concentration of the membrane preparation.[8]
Assay Setup:
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
Add a range of concentrations of the unlabeled test compound.
Add the cell membrane preparation to initiate the binding reaction.
For non-specific binding determination, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).
Incubation and Filtration:
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Detection and Data Analysis:
Dry the filter plate and add a scintillation cocktail.
Measure the radioactivity in each well using a scintillation counter.
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
Calculate the Ki value using the Cheng-Prusoff equation.[9]
Functional Assays: Unveiling the Ligand's True Colors
While binding assays provide crucial information about affinity, they do not reveal whether a ligand is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential for characterizing the pharmacological activity of a compound.
These assays measure the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.[1]
Plate cells expressing the target M1, M3, or M5 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid to prevent dye leakage.[10]
Incubate the cells to allow for dye de-esterification.
Compound Addition and Signal Detection:
Prepare a plate containing serial dilutions of the test compounds.
Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).
The FLIPR will add the compounds to the cells and simultaneously measure the fluorescence intensity over time.
Data Analysis:
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).[11]
These assays measure the inhibition of adenylyl cyclase activity, and thus the decrease in cAMP levels, upon activation of Gi-coupled receptors.[12]
Plate cells expressing the target M2 or M4 receptor in a suitable assay plate.
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
Add the test compounds along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Gi-coupled receptor activation will inhibit this forskolin-induced cAMP increase.[2]
Cell Lysis and Detection:
Lyse the cells to release the intracellular cAMP.
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
Signal Measurement and Data Analysis:
In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the cryptate and d2 into close proximity and generating a FRET signal.
Cellular cAMP competes with the cAMP-d2 for antibody binding, leading to a decrease in the FRET signal.[13]
Measure the HTRF signal and plot the response against the logarithm of the compound concentration to determine the EC50 or IC50.
Assay Type
Receptor Subtypes
Principle
Key Parameters
Radioligand Binding
All
Measures the displacement of a radiolabeled ligand by a test compound.
Ki (inhibitory constant)
Calcium Mobilization
M1, M3, M5
Measures the increase in intracellular calcium upon Gq activation.
Measures the inhibition of adenylyl cyclase activity upon Gi activation.
EC50, IC50
Table 1: Summary of Core In Vitro Assays for Muscarinic Ligand Characterization.
Advanced Characterization: Delving Deeper into Ligand Function
Beyond basic affinity and efficacy, a thorough understanding of a novel ligand requires more nuanced characterization.
Differentiating Orthosteric and Allosteric Mechanisms
Several experimental approaches can be used to determine if a ligand binds to the orthosteric or an allosteric site. One common method involves kinetic binding assays. Allosteric modulators often alter the association and/or dissociation rates of an orthosteric radioligand.[14] Additionally, the effect of an allosteric modulator on the binding of an orthosteric ligand can be non-saturable, a key differentiator from competitive orthosteric binding.[15]
Quantifying Biased Agonism
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[16] For example, a biased agonist at the M1 receptor might strongly activate Gq signaling while having little effect on β-arrestin recruitment. Quantifying this bias is crucial for developing drugs with improved therapeutic windows. The operational model of Black and Leff is a widely used analytical framework for quantifying agonist bias from functional concentration-response data.[17]
The Path Forward: In Vivo Validation and Clinical Translation
Promising candidates identified through in vitro screening must ultimately be validated in vivo. Animal models play a critical role in assessing the efficacy and safety of novel muscarinic ligands. For example, in vivo pharmacodynamic assays in pithed rats can be used to estimate agonist and antagonist potency at M2 and M3 receptors by measuring changes in heart rate and blood pressure, respectively.[18] Furthermore, rodent models of cognitive impairment are often used to evaluate the therapeutic potential of M1 and M4 receptor agonists for conditions like Alzheimer's disease and schizophrenia.[19]
Conclusion: A New Era of Muscarinic Drug Discovery
The field of muscarinic receptor ligand discovery has undergone a profound transformation. The integration of structure-based design, sophisticated in vitro screening cascades, and a deeper understanding of allosteric modulation and biased agonism has opened up new avenues for the development of highly selective and effective therapeutics. The methodologies outlined in this guide provide a robust framework for navigating the complexities of the muscarinic receptor landscape and for pioneering the next generation of drugs that will address a host of unmet medical needs.
References
Black, J. W., & Leff, P. (1983). Operational models of pharmacological agonism. Proceedings of the Royal Society of London. Series B. Biological Sciences, 220(1219), 141–162. [Link]
Bylund, D. B., & Toews, M. L. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54. [Link]
Ehlert, F. J. (2008). The operational model of agonism as a tool for the study of allosteric modulators of G protein-coupled receptors. Journal of pharmacological and toxicological methods, 57(3), 161–172. [Link]
Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333–4353. [Link]
Gabriel, D., Vernier, M., Pfeifer, M. J., Das, S., & Scott, C. W. (2005). High-throughput screening technologies for direct cyclic AMP measurement. Assay and drug development technologies, 3(3), 291–303. [Link]
Kenakin, T., Watson, C., Muniz-Medina, V., Christopoulos, A., & Novick, S. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS chemical neuroscience, 3(3), 193–203. [Link]
Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560. [Link]
Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology. Trends in pharmacological sciences, 28(8), 382–389. [Link]
Mistry, R., Valant, C., Sexton, P. M., & Christopoulos, A. (2013). Measurement of agonist- and antagonist-mediated signaling at G protein-coupled receptors via the dynamic mass redistribution-based label-free technology. Methods in enzymology, 522, 233–257. [Link]
Nickols, H. K., & Conn, P. J. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 61, 55–71. [Link]
O'Brien, J. A., Lemaire, W., & Williams, D. L. (2004). A high-throughput screening assay for G-protein-coupled receptors that generate cyclic AMP. Methods in molecular biology (Clifton, N.J.), 259, 249–260. [Link]
Thal, D. M., Sun, B., Feng, D., Baell, J. B., & Kobilka, B. K. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), E11035–E11044. [Link]
Zhang, R., & Xie, X. Q. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
The Pivotal Role of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in Neurological Drug Discovery: Targeting the Histamine H3 Receptor
<-40-50_words> A Technical Guide for Drug Development Professionals Abstract This technical guide delves into the therapeutic potential derived from the chemical scaffold of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
<-40-50_words>
A Technical Guide for Drug Development Professionals
Abstract
This technical guide delves into the therapeutic potential derived from the chemical scaffold of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. While not an active therapeutic agent itself, this molecule serves as a critical structural intermediate in the synthesis of potent and selective histamine H3 (H3) receptor antagonists. The H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, is a key regulator of histamine release and the modulation of other crucial neurotransmitters. Consequently, H3 receptor antagonists are emerging as a promising therapeutic class for a spectrum of neurological and psychiatric disorders. This document will elucidate the therapeutic rationale for targeting the H3 receptor, detail the synthetic pathways that utilize (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, and outline the experimental protocols necessary to characterize the resulting antagonist compounds.
Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism
The histamine H3 receptor, a G-protein coupled receptor (GPCR), functions as a presynaptic autoreceptor, meaning it regulates the release of histamine from histaminergic neurons.[1][2] Its activation inhibits histamine synthesis and release, creating a negative feedback loop.[2] Furthermore, H3 receptors also act as heteroreceptors on other non-histaminergic neurons, modulating the release of key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2]
By antagonizing the H3 receptor, the inhibitory feedback is blocked, leading to an increase in the release of histamine and these other neurotransmitters in the brain.[2] This neurochemical enhancement underpins the therapeutic potential of H3 receptor antagonists in a variety of central nervous system (CNS) disorders.
Key Therapeutic Areas for H3 Receptor Antagonists:
Narcolepsy: By promoting the release of histamine, a wakefulness-promoting neurotransmitter, H3 receptor antagonists can alleviate the excessive daytime sleepiness characteristic of narcolepsy.[1][2]
Alzheimer's Disease: The cognitive deficits in Alzheimer's disease are linked to cholinergic and other neurotransmitter dysfunctions. H3 receptor antagonists, by increasing acetylcholine and other neurotransmitter levels, have shown pro-cognitive effects in preclinical models.[1][3][4]
Attention-Deficit/Hyperactivity Disorder (ADHD): The ability of H3 receptor antagonists to enhance dopamine and norepinephrine release in key brain regions associated with attention and executive function makes them a potential treatment for ADHD.[1][2]
Schizophrenia: H3 receptor antagonists may help address the negative and cognitive symptoms of schizophrenia, which are often poorly managed by current antipsychotics.[1][4]
Obesity: Histamine plays a role in regulating appetite and energy expenditure through its actions in the hypothalamus. H3 receptor antagonists are being investigated for their potential to reduce food intake and promote weight loss.[2]
The Role of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a Key Synthetic Intermediate
The molecule (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a crucial building block in the synthesis of a number of non-imidazole H3 receptor antagonists. Its structure provides a desirable scaffold that can be readily modified to achieve high affinity and selectivity for the H3 receptor.
The synthesis of potent H3 receptor antagonists often involves the coupling of a polar amine-containing group with a lipophilic moiety.[5] The (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol structure provides the polar head group, which is essential for interaction with the receptor. The hydroxyl group on the phenyl ring serves as a convenient attachment point for further chemical modifications to introduce the lipophilic tail.
Synthetic Pathway and Experimental Protocols
The following section outlines a generalized synthetic route for the preparation of H3 receptor antagonists using (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a starting material. This is a representative pathway, and specific modifications may be necessary depending on the desired final compound.
Synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
While commercially available, the synthesis of this intermediate can be achieved through various established methods. One common approach involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a suitably protected 4-chloro-1-methylpiperidine, followed by reduction of the aldehyde.
General Protocol for H3 Receptor Antagonist Synthesis
This protocol describes the coupling of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol core with a lipophilic side chain.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is first activated to facilitate nucleophilic substitution. This can be achieved by converting it to a better leaving group, such as a mesylate or tosylate.
Procedure:
Dissolve (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
Cool the solution to 0°C.
Add a suitable base (e.g., triethylamine).
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with aqueous solutions and drying the organic layer.
Purify the product by column chromatography.
Step 2: Nucleophilic Substitution with a Lipophilic Amine
The activated intermediate is then reacted with a desired lipophilic amine to form the final H3 receptor antagonist.
Procedure:
Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).
Add the desired lipophilic amine and a base (e.g., potassium carbonate).
Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir until completion (monitored by TLC or LC-MS).
Cool the reaction and perform an aqueous workup.
Purify the final product by column chromatography or recrystallization.
Caption: Generalized synthetic workflow for H3 receptor antagonists.
Characterization of Novel H3 Receptor Antagonists
Once synthesized, novel compounds must be thoroughly characterized to determine their affinity, selectivity, and functional activity at the H3 receptor.
Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for the H3 receptor.
Parameter
Description
Receptor Source
Membranes from cells stably expressing the human H3 receptor.
Radioligand
Typically [3H]-Nα-methylhistamine or another high-affinity H3 receptor radioligand.
Assay Buffer
A suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.4).
Incubation
Incubate receptor membranes, radioligand, and varying concentrations of the test compound.
Separation
Separate bound from free radioligand by rapid filtration.
Detection
Quantify radioactivity using liquid scintillation counting.
Data Analysis
Determine the Ki value from competition binding curves.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an antagonist or an inverse agonist at the H3 receptor.
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. Antagonists will block agonist-stimulated [35S]GTPγS binding.
cAMP Assay: As the H3 receptor is coupled to Gi/o proteins, its activation leads to a decrease in intracellular cAMP levels. Antagonists will block the agonist-induced decrease in cAMP.
Caption: Workflow for the characterization of novel H3 receptor antagonists.
Conclusion
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol represents a valuable and versatile starting material for the development of novel histamine H3 receptor antagonists. The therapeutic potential of targeting the H3 receptor for a range of CNS disorders is significant, and the synthetic accessibility of this key intermediate facilitates the exploration of new chemical space in the quest for improved therapeutic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of such compounds, paving the way for the next generation of treatments for neurological and psychiatric conditions.
References
Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (n.d.). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences.
Gellibert, F., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Journal of Medicinal Chemistry.
Imamura, M., et al. (1996).
Unknown Author. (2024, June 3). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. LinkedIn.
Kumar, A., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters.
Wikipedia. (n.d.). H3 receptor antagonist.
Patsnap Synapse. (2024, June 21). What are H3 receptor antagonists and how do they work?.
Saha, R. N., & Shafi, S. (2021). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Pharmacology.
Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry.
Doron Scientific. (2023, February 26). (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
Janssen, P. A. J. (1959). U.S. Patent No. 2,904,550. U.S.
Coop, A., et al. (2000). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry.
Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical.
Application Notes and Protocols: In Vitro Assay Development for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
A Strategic Guide for Target Identification and Characterization Abstract This document provides a comprehensive guide for the in vitro characterization of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a novel compoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide for Target Identification and Characterization
Abstract
This document provides a comprehensive guide for the in vitro characterization of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a novel compound with an uncharacterized mechanism of action. Recognizing that a defined biological target is not yet established, this guide presents a systematic, multi-tiered approach. It begins with broad, target-class screening methodologies to identify the compound's general biological target, such as a G-protein coupled receptor (GPCR), ion channel, or enzyme. Following hypothetical target identification—for illustrative purposes, a Gq-coupled GPCR—this note provides detailed, step-by-step protocols for the development and validation of both a primary radioligand binding assay and a secondary cell-based functional assay. The causality behind experimental choices, adherence to validation standards, and the integration of robust data analysis are emphasized throughout to ensure scientific integrity and the generation of reliable, reproducible data for drug development professionals.
Introduction: The Challenge of Novel Compound Characterization
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a small molecule with structural motifs common in centrally active agents and other therapeutics. Its piperidine and phenyl ether components suggest a potential interaction with a variety of biological targets. However, in the absence of published data on its specific molecular target, a structured approach to assay development is paramount. The initial phase of drug discovery for such a compound should not assume a target but rather employ a strategy to identify it.[1] This application note, therefore, serves as a roadmap for researchers, outlining a logical workflow from initial target class identification to the development and validation of specific, robust in vitro assays.
The quality, reliability, and consistency of assays are entirely dependent on how well they are designed.[1] This guide is built on the principle of developing self-validating systems that provide confidence in the generated data, a critical step in making informed decisions about which compounds to advance in the drug discovery pipeline.[1]
Tier 1: Initial Target Class Identification
The first step in characterizing a novel compound is to determine its general class of biological target. This can be achieved through broad-based screening against panels of common drug targets. Given the structure of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, initial screening should focus on G-protein coupled receptors (GPCRs), which are a major class of therapeutic targets for a wide range of diseases.[2]
Recommended Screening Platforms:
Broad GPCR Radioligand Binding Panels: Utilize commercially available services that screen the test compound against a large panel of GPCRs (e.g., Eurofins Discovery's BioPrint® panel). This provides a wide net to catch potential interactions.
Enzyme Inhibition Panels: Screen against a panel of common enzyme classes (e.g., kinases, proteases, phosphatases) to identify any potential inhibitory activity.
Ion Channel Panels: Evaluate the compound's effect on a panel of key ion channels to assess for any agonist or antagonist activity.
The results from these broad screens will guide the next steps. For the remainder of this guide, we will proceed with a hypothetical scenario where the initial screening reveals that (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol shows significant binding affinity for the Histamine H1 Receptor (H1R) , a Gq-coupled GPCR.
Tier 2: Specific Target Validation and Primary Assay Development
Once a putative target like the Histamine H1 Receptor is identified, the next step is to develop a robust and specific primary assay to confirm this interaction and determine the compound's binding affinity (Ki). A radioligand binding assay is a classic and highly sensitive method for this purpose.[3][4]
3.1. Principle of the Radioligand Binding Assay
This assay measures the ability of the test compound, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, to compete with a radiolabeled ligand for binding to the H1R. The assay is typically performed using cell membranes prepared from a cell line recombinantly expressing the human H1R.[4]
Workflow for Radioligand Binding Assay Development
Caption: Workflow for H1R Radioligand Binding Assay.
Scintillation Cocktail and Scintillation Counter .
Protocol:
Prepare Reagents:
Thaw the H1R cell membranes on ice. Dilute to the desired concentration (e.g., 10 µ g/well ) in ice-cold Assay Buffer.
Prepare a serial dilution of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM.
Prepare the radioligand solution in Assay Buffer at a concentration equal to its Kd for H1R (determined from saturation binding experiments, typically ~1-2 nM for [³H]-Mepyramine).
Assay Plate Setup (96-well format):
Total Binding: Add 50 µL of Assay Buffer.
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (10 µM Mepyramine).
Test Compound: Add 50 µL of each concentration of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol dilution series.
Add Radioligand: Add 50 µL of the [³H]-Mepyramine solution to all wells.
Add Membranes: Add 100 µL of the diluted H1R membrane suspension to all wells. The final assay volume is 200 µL.
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. Protect from light.
Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
Quantification:
Dry the filter plate.
Add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 3: Functional Assay Development
While binding assays confirm interaction with the target, functional assays are essential to determine the compound's effect on receptor signaling (e.g., agonist, antagonist, inverse agonist).[5][6] For the H1R, a Gq-coupled receptor, activation leads to an increase in intracellular calcium.[7][8] Therefore, a calcium mobilization assay is an appropriate functional readout.
Principle of the Calcium Mobilization Assay
This cell-based assay uses a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[7] Cells expressing H1R are loaded with the dye. Upon stimulation of the receptor with an agonist (like histamine), the resulting increase in intracellular calcium is detected as a change in fluorescence. An antagonist will block this effect.
Workflow for Calcium Mobilization Assay
Caption: Workflow for H1R Calcium Mobilization Assay.
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Histamine H1 Receptor.
Cell Culture Medium: Appropriate medium (e.g., F-12K for CHO-K1) with supplements.
Assay Plate: 96- or 384-well black-walled, clear-bottom cell culture plates.
Calcium Indicator Dye: Fluo-4 AM or similar.
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Agonist: Histamine.
Test Compound: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Fluorescence Plate Reader: With liquid handling capabilities (e.g., a FLIPR or FlexStation).
Protocol:
Cell Plating: Seed the H1R-expressing cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
Dye Loading:
Prepare the dye loading solution containing the calcium indicator dye and probenecid in Assay Buffer.
Remove the cell culture medium from the plate and add the dye loading solution to each well.
Incubate the plate at 37°C for 60 minutes in the dark.
Compound Addition:
Prepare a serial dilution of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in Assay Buffer.
Place the cell plate into the fluorescence plate reader.
Add the test compound dilutions to the appropriate wells.
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor. The optimal pre-incubation time should be determined during assay development.[9]
Agonist Addition and Measurement:
Prepare a solution of histamine in Assay Buffer at a concentration that will give an ~80% maximal response (EC₈₀), as determined previously.
The plate reader will add the histamine solution to all wells while simultaneously measuring the fluorescence signal kinetically over time (e.g., for 2-3 minutes).
4.2. Data Analysis
Quantify Response: The response is typically measured as the maximum change in fluorescence (Max - Min) for each well.
Calculate Percent Inhibition:
% Inhibition = 100 * (1 - (Response_Compound - Response_Min) / (Response_Max - Response_Min))
Where Response_Max is the signal with agonist alone and Response_Min is the signal with buffer alone.
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
Assay Validation and Quality Control
Once the primary binding and secondary functional assays are developed, they must be validated to ensure they are fit for purpose.[1] Validation demonstrates that the assay is accurate, precise, reproducible, and suitable for its intended use.[10] Key validation parameters are guided by regulatory bodies like the FDA and international standards such as ICH.[10][11][12]
Key Validation Parameters
Parameter
Description
Acceptance Criteria (Example)
Specificity
The ability to assess the analyte in the presence of other components.
Signal from mock-transfected cells should be negligible compared to H1R-expressing cells.
Precision
The degree of agreement among individual test results. Measured as intra- and inter-assay variability (%CV).
%CV < 20%
Accuracy
The closeness of the test results to the true value.
For a known standard, the calculated value should be within 80-120% of the true value.
Linearity & Range
The ability to produce results proportional to the concentration of the analyte within a given range.
R² > 0.98 for the dose-response curve.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
Small variations should not significantly impact the IC50 value.
Z'-factor
A statistical measure of assay quality, reflecting the signal window and data variation.
Z' > 0.5 for a high-quality screening assay.
Calculating the Z'-factor:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where max refers to the high control (e.g., agonist alone) and min refers to the low control (e.g., buffer or antagonist).
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the in vitro characterization of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. By following a tiered approach—from broad target class screening to the development and validation of specific binding and functional assays—researchers can confidently identify the molecular target of this novel compound and elucidate its pharmacological profile. The detailed protocols for a hypothetical Histamine H1 Receptor antagonist serve as a practical template that can be adapted for other G-protein coupled receptors or different target classes as identified in the initial screening phase. Adherence to these principles of logical assay design and robust validation will ensure the generation of high-quality, reliable data essential for advancing promising compounds in the drug discovery pipeline.
References
Cell-based Assays for GPCR Activity. Biocompare. [Link]
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
Development of a Radioligand Binding Assays for REV- ERBα and REV-ERBβ. SSRN. [Link]
Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. PubMed. [Link]
The value of GPCR cell-based assays in drug discovery. Drug Target Review. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. National Center for Advancing Translational Sciences. [Link]
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. [Link]
Practical Guidance and Key Requirements for Invitro Diagnostic Test Development Phases. Digestive Diseases and Sciences. [Link]
Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. [Link]
In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed. [Link]
Application Notes and Protocols for High-Throughput Screening with Piperidine Derivatives
Introduction: The Piperidine Scaffold as a "Privileged" Structure in Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Scaffold as a "Privileged" Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold".[1][2][3] This structural motif is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[4][5] The versatility of the piperidine core stems from its three-dimensional structure, which allows for the precise spatial orientation of substituents to interact with biological targets, and its basic nitrogen atom, which can form crucial ionic bonds and improve pharmacokinetic properties.[2][3]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that can serve as starting points for drug development.[6][7] When screening libraries of piperidine derivatives, a nuanced understanding of the scaffold's physicochemical properties is essential for designing robust assays and correctly interpreting the resulting data. This guide provides a comprehensive overview of the key considerations, detailed protocols, and data analysis workflows for successfully executing HTS campaigns with piperidine-based compound libraries.
Part 1: Strategic Considerations for Screening Piperidine Libraries
The success of any HTS campaign is predicated on a well-designed assay that is sensitive, reproducible, and relevant to the biological question at hand.[7] When working with piperidine derivatives, several factors related to the core scaffold's properties must be addressed proactively to ensure data integrity.
The Challenge of Basicity and Lipophilicity
The basicity of the piperidine nitrogen (pKa typically around 11) and the often lipophilic nature of its derivatives present unique challenges in HTS.[8]
Solubility: Poor aqueous solubility is a common hurdle.[8] Compounds precipitating in aqueous assay buffers can lead to false negatives (the compound is not available to interact with the target) or false positives (light scattering from precipitates interfering with optical readouts).
Causality: At neutral physiological pH, the basic nitrogen may be only partially protonated. The resulting free base is often significantly less soluble than its salt form. The addition of lipophilic substituents to explore structure-activity relationships (SAR) further decreases aqueous solubility.[8]
Mitigation Strategy: The primary mitigation strategy is careful management of solvent concentrations. Most HTS campaigns use compound libraries stored in dimethyl sulfoxide (DMSO). It is critical to ensure the final DMSO concentration in the assay is as high as the biological system can tolerate (typically ≤1%) to maintain compound solubility.[8] If precipitation is still an issue, performing intermediate dilution steps or exploring the use of co-solvents and solubilizing agents like cyclodextrins may be necessary.[8]
Assay Interference: The basic nature of piperidines can interfere with certain assay technologies.
Causality: Assays that rely on pH-sensitive fluorescent reporters can be compromised. The localized buffering capacity of a basic compound can alter the microenvironment's pH, leading to changes in fluorescence that are independent of the biological target. Furthermore, basic compounds can nonspecifically interact with acidic proteins or other assay components, leading to false positives.
Mitigation Strategy: Prioritize assay formats that are less susceptible to pH changes, such as luminescence-based readouts or time-resolved fluorescence resonance energy transfer (TR-FRET).[9] Implementing a counter-screen to identify compounds that interfere with the assay technology itself is a crucial step in the hit validation process.[10]
Selecting the Right Assay Format
The choice of assay technology should be guided by the target class. Piperidine derivatives are frequently developed to target G-protein coupled receptors (GPCRs) and protein kinases.[11]
For GPCR Targets:
Calcium Flux Assays: Suitable for Gq-coupled GPCRs, these assays measure changes in intracellular calcium upon receptor activation.[12] They are robust but can be susceptible to compounds that interfere with calcium signaling downstream of the receptor.
cAMP Assays: Ideal for Gs- and Gi-coupled receptors, these assays quantify the modulation of cyclic AMP levels.[13] Homogeneous formats using TR-FRET are common and offer high signal-to-noise ratios.[14]
β-Arrestin Recruitment Assays: This is a universal assay format applicable to most GPCRs, as it measures the interaction of β-arrestin with the activated receptor.[15] Enzyme fragment complementation (EFC) and bioluminescence resonance energy transfer (BRET) are powerful techniques for this purpose.[15][16]
For Kinase Targets:
Luminescence-Based ATP Depletion Assays: These are among the most common and robust formats for kinase HTS. Assays like the Kinase-Glo® platform measure the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity.[17] This "mix-and-read" format is simple, amenable to automation, and less prone to fluorescence interference.[17][18]
TR-FRET Immunoassays: These assays detect the phosphorylated product using a specific antibody and are highly sensitive. The Transcreener® ADP assay is a universal kinase assay that detects the ADP product directly, offering another robust option.[9]
Part 2: Experimental Protocols and Workflows
A successful HTS campaign integrates assay development, automation, and data analysis into a seamless workflow.[7]
HTS Workflow Overview
The overall process can be visualized as a cycle of optimization, screening, and validation.
Caption: High-Throughput Screening Workflow for Piperidine Derivatives.
Protocol: Kinase Inhibition HTS using a Luminescence-Based Assay
This protocol provides a detailed methodology for screening a piperidine derivative library against a protein kinase using an ATP-depletion assay format (e.g., Kinase-Glo®).
Objective: To identify piperidine derivatives that inhibit the activity of Kinase X.
Materials:
Kinase X enzyme and its specific peptide substrate.
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar).
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
ATP solution (prepared in assay buffer).
Piperidine derivative library (10 mM in DMSO).
Positive Control (Staurosporine or other known inhibitor).
Negative Control (DMSO).
Solid white, low-volume 384-well assay plates.
Protocol Steps:
Compound Plating (Nanoliter Dispensing):
Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of each piperidine derivative from the 10 mM DMSO source plate to the 384-well assay plate.
Dispense 50 nL of DMSO into the negative control wells (n=32).
Dispense 50 nL of 1 mM Staurosporine (in DMSO) into the positive control wells (n=32). This results in a final high concentration for maximum inhibition.
Enzyme/Substrate Addition:
Prepare an enzyme/substrate mix in assay buffer. The final concentration of the kinase should be optimized during assay development to yield approximately 50-80% ATP depletion. The substrate concentration should be at or near its Km value.
Using a multi-channel dispenser, add 5 µL of the enzyme/substrate mix to all wells.
Initiation of Kinase Reaction:
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near its Km for the kinase.
Add 5 µL of the ATP solution to all wells to start the reaction. The final assay volume is 10.05 µL, and the final compound concentration is 50 µM.
Briefly centrifuge the plates to ensure all components are mixed.
Incubate at room temperature for 60 minutes.
Signal Detection:
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
Add 10 µL of the reagent to all wells.
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
Trustworthiness: The Z'-Factor as a Self-Validating System
Every HTS assay must be validated to ensure its quality and reliability. The Z'-factor is the industry-standard statistical parameter for this purpose.[5] It provides a measure of the separation between the positive and negative controls, accounting for both the dynamic range and the data variation.[4][19]
μ_p = mean of the positive control (maximum inhibition)
μ_n = mean of the negative control (no inhibition)
σ_p = standard deviation of the positive control
σ_n = standard deviation of the negative control
An assay is considered robust and suitable for HTS when its Z'-factor is ≥ 0.5 .[5][19] This calculation should be performed on every plate to monitor assay performance throughout the screen.
Part 3: Data Analysis and Presentation
Data Processing and Hit Identification
HTS generates vast amounts of data that require systematic analysis.[20]
Raw Data Normalization: Raw data from the plate reader is normalized to express compound activity as a percentage of inhibition relative to the on-plate controls.
Hit Calling: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or, more robustly, a value greater than three times the standard deviation of the sample population (Z-score > 3).[21]
Example Data and Quality Control
The following table presents simulated data from a single 384-well plate to illustrate the calculation of the Z'-factor.
Parameter
Positive Control (Staurosporine)
Negative Control (DMSO)
Number of Replicates (n)
32
32
Mean Luminescence (μ)
15,250
185,500
Standard Deviation (σ)
980
7,500
Z'-Factor Calculation
**Z' = 1 - ( (3 * (980 + 7500)) /
15250 - 185500
Hit Confirmation and Potency Determination
Primary hits must be re-tested to confirm their activity and determine their potency. This is typically done by generating a 10-point dose-response curve to calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the target's activity).
The following table shows example data for a series of piperidine analogues, demonstrating how SAR can be explored.
Compound ID
Piperidine Substitution
IC₅₀ (nM)
Lead-001
4-phenyl
1,250
Analogue-1A
4-(4-fluorophenyl)
450
Analogue-1B
4-(4-chlorophenyl)
280
Analogue-1C
4-(4-methoxyphenyl)
970
Analogue-1D
3-phenyl
>10,000
This data suggests that a 4-substituted phenyl ring is crucial for activity and that electron-withdrawing groups at the para position of the phenyl ring enhance potency.
Part 4: Case Study and Signaling Pathway
Case Study: Discovery of Muscarinic Antagonists
A high-throughput screening campaign targeting the M4 muscarinic acetylcholine receptor, a class A GPCR, identified a novel chemotype based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin -1-yl)pyridazine core.[22] The initial hit had an IC₅₀ of approximately 1 µM. Subsequent structure-activity relationship studies, guided by the HTS data, led to the development of potent CNS-penetrant antagonists, demonstrating the power of HTS to uncover novel chemical matter for challenging targets.[22]
Visualizing a Target Pathway: GPCR-cAMP Signaling
Many piperidine-containing drugs target GPCRs that modulate cAMP signaling. The diagram below illustrates the canonical Gs and Gi signaling pathways.
Caption: Modulation of the cAMP signaling pathway by GPCRs.
References
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
Piperidine-Based Drug Discovery. (n.d.). ResearchGate. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020, June 19). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007, July 20). Biochemical Society Transactions. [Link]
On HTS: Z-factor. (2023, December 12). On HTS. [Link]
High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. [Link]
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. [Link]
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics | Oxford Academic. [Link]
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025, August 10). ResearchGate. [Link]
HTS Data Analysis. (n.d.). chem IT Services. [Link]
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]
Functional assays for screening GPCR targets. (2005, October 28). Current Opinion in Drug Discovery & Development. [Link]
High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. [Link]
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. [Link]
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). SLAS Discovery. [Link]
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (n.d.). PMC - NIH. [Link]
G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. (2025, August 9). ResearchGate. [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]
Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025, May 28). NCBI - NIH. [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). Journal of Medicinal Chemistry - ACS Publications. [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. [Link]
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC - NIH. [Link]
Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025, October 19). ResearchGate. [Link]
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing. [Link]
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI. [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19). White Rose Research Online. [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry (RSC Publishing). [Link]
Application Note: Characterization and Cell-Based Profiling of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
The following Application Note and Protocol Guide details the use of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6), a privileged scaffold and synthetic intermediate in the discovery of CNS-active ag...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the use of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6), a privileged scaffold and synthetic intermediate in the discovery of CNS-active agents, particularly Histamine H3 receptor antagonists and multi-target ligands.
Introduction & Mechanism of Action
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it consists of a 1-methyl-4-oxypiperidine moiety linked to a benzyl alcohol .
Mechanistic Relevance[1]
Histamine H3 Receptor Antagonism: The 4-(piperidinyloxy)phenyl core is a validated pharmacophore found in potent H3 receptor antagonists/inverse agonists (e.g., Pitolisant analogs, JNJ series). This fragment often serves as the "basic head" that interacts with the conserved Aspartate (Asp3.32) residue in the GPCR binding pocket.
CNS Penetration: The combination of the tertiary amine (pKa ~9.0) and the lipophilic phenyl ring suggests potential Blood-Brain Barrier (BBB) permeability, making it a critical building block for neuroactive drugs.
PROTAC & Linker Chemistry: The hydroxymethyl group (-CH₂OH) provides a versatile "exit vector" for conjugation to E3 ligase ligands or target warheads, allowing this molecule to serve as a functionalized linker in Targeted Protein Degradation (TPD).
Experimental Utility
Researchers utilize this compound in cell-based assays to:
Assess Fragment Affinity: Determine the intrinsic binding affinity of the "head group" before growing the molecule.
Evaluate Off-Target Toxicity: Screen for cytotoxicity associated with the piperidine-ether scaffold.
Validate Linker Stability: Ensure the ether linkage remains stable in cellular environments (metabolic stability).
Chemical Properties & Reconstitution
Proper handling is the prerequisite for reproducible data. The free base form requires specific pH considerations compared to hydrochloride salts.
Property
Specification
Molecular Formula
C₁₃H₁₉NO₂
Molecular Weight
221.30 g/mol
Solubility (DMSO)
≥ 50 mM (Hygroscopic; keep desiccated)
Solubility (Ethanol)
≥ 25 mM
Solubility (Water)
Low (Free base); requires acidification (HCl) for aqueous stock
pKa (Calculated)
~9.2 (Piperidine nitrogen)
Reconstitution Protocol
Stock Solution (10 mM): Dissolve 2.21 mg of compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.
Sterilization: Filter through a 0.22 µm PTFE membrane if using in long-term culture (optional for short assays).
Storage: Aliquot into amber vials. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles >3 times.
Objective: Establish the non-toxic concentration window (TC50) before functional testing. This ensures that functional readouts are not artifacts of cell death.
Materials:
HEK293 or SH-SY5Y cells.
MTT Reagent (5 mg/mL in PBS).
Vehicle Control: 0.1% DMSO.
Step-by-Step Methodology:
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
Treatment: Prepare serial dilutions of the compound in culture media (Range: 0.1 µM – 100 µM). Keep final DMSO concentration <0.5%.
Exposure: Incubate cells with compound for 24 to 48 hours .
Development: Add 10 µL of MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Analysis: Plot % Viability vs. Log[Concentration] to determine TC50.
Expert Insight: The piperidine moiety can induce lysosomal trapping (vacuolization) at high concentrations (>50 µM). Check cell morphology under a microscope before adding MTT.
Objective: Evaluate the compound's activity as an H3 Receptor Antagonist/Inverse Agonist.
Mechanism: H3 receptors are Gαi-coupled. Agonists decrease cAMP; Antagonists prevent this decrease (or increase cAMP if the receptor has constitutive activity).
Workflow Diagram (DOT Visualization):
Caption: Logic flow for H3 Antagonist screening. The compound blocks H3-mediated inhibition of Adenylyl Cyclase, restoring Forskolin-induced cAMP levels.
Methodology (cAMP-Glo or HTRF):
Cell Line: CHO-K1 cells stably expressing human H3 receptor (hH3R).
Preparation: Harvest cells and resuspend in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
Agonist Challenge:
Antagonist Mode: Pre-incubate cells with the test compound (0.1 nM – 10 µM) for 15 minutes.
Add R(-)-α-Methylhistamine (H3 agonist) at EC80 concentration (~10 nM).
Add Forskolin (10 µM) to stimulate baseline cAMP production.
Incubation: Incubate for 30 minutes at Room Temperature.
Detection: Add lysis buffer and detection reagents (cAMP-d2 + Anti-cAMP-Cryptate for HTRF).
Analysis:
Calculate the HTRF Ratio (665 nm / 620 nm).
Interpretation: An increase in signal (restoration of cAMP) indicates antagonistic activity.
Protocol C: Membrane Permeability (PAMPA)
Objective: Predict Blood-Brain Barrier (BBB) penetration, critical for CNS-targeted fragments.
Donor Plate: Add 300 µL of Compound (10 µM in PBS pH 7.4).
Membrane: Coat PVDF filter with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
Acceptor Plate: Add 200 µL of PBS pH 7.4.
Incubation: Sandwich plates and incubate for 18 hours at RT in a humidity chamber.
Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS or UV spectroscopy (254 nm).
Calculation: Determine Effective Permeability (
).
High Permeability:
cm/s (Likely BBB penetrant).
Data Interpretation & Troubleshooting
Observation
Possible Cause
Corrective Action
Precipitation in Media
High concentration (>50 µM) or pH shock.
Predilute in PBS before adding to media. Ensure DMSO < 0.5%.
High Background Toxicity
Lysosomotropism (amine trapping).
Reduce incubation time to <24h or lower concentration.
No H3 Activity
Fragment affinity is too low.
This is common for fragments. Test at higher concentrations (up to 50 µM) or use as a competitive binder in radioligand assays.
Variable IC50
Evaporation of DMSO stock.
Use fresh aliquots; seal plates tightly during incubation.
References
Schwartz, J. C., et al. (2011). Histamine H3 receptors: from target identification to drug leads.Nature Reviews Drug Discovery , 10(12), 901–930. Link
Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists.Journal of Medicinal Chemistry , 54(1), 26–53. Link
Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders.Drug Discovery Today , 14(9-10), 509–515. Link
ChemScene Product Data. (2023). (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol - Product Monograph.Link (Verified Source for CAS 1782394-50-6).
Application
Application Note: Piperidine Derivatives in Neuroscience Research
From Privileged Structures to Functional Probes: Design, Assay, and Optimization Abstract The piperidine moiety is a "privileged scaffold" in neuropharmacology, serving as the core pharmacophore for blockbuster drugs lik...
Author: BenchChem Technical Support Team. Date: February 2026
From Privileged Structures to Functional Probes: Design, Assay, and Optimization
Abstract
The piperidine moiety is a "privileged scaffold" in neuropharmacology, serving as the core pharmacophore for blockbuster drugs like Donepezil (Alzheimer’s) and Methylphenidate (ADHD), as well as critical research tools like Ifenprodil and GBR-12909. Its ubiquity stems from its ability to modulate lipophilicity (LogP) and basicity (pKa ~10-11), allowing for effective Blood-Brain Barrier (BBB) penetration and high-affinity ionic interactions with receptor aspartate/glutamate residues. This guide details the mechanistic application of piperidine derivatives across three critical targets: Acetylcholinesterase (AChE), NMDA receptors (GluN2B), and the Dopamine Transporter (DAT). It provides optimized protocols for validation and troubleshooting to ensure data integrity.
The Piperidine Scaffold: Mechanistic Rationale
In neuroscience, the piperidine ring is rarely just a linker; it is often the primary driver of affinity.
Cation-π Interactions: The protonated nitrogen (at physiological pH) frequently engages in cation-π interactions with aromatic residues (Trp, Phe, Tyr) in the binding pockets of GPCRs and enzymes.
Conformational Rigidity: Compared to aliphatic chains, the chair conformation of piperidine reduces the entropic penalty upon binding.
Focus: Developing probes for Alzheimer's Disease research.
Mechanistic Insight: The "Catalytic Gorge"
Unlike simple competitive inhibitors, piperidine-based inhibitors like Donepezil exploit the unique topology of AChE, which features a deep "gorge."
Catalytic Anionic Site (CAS): At the bottom of the gorge.
Peripheral Anionic Site (PAS): At the gorge entrance.
The Piperidine Role: The piperidine ring binds to the CAS (stacking with Trp86), while the benzyl/indanone moiety extends to the PAS (stacking with Trp279). This "dual binding" creates extremely high affinity and inhibits amyloid-beta aggregation, which is promoted by the PAS.
Visualization: AChE Inhibition Mechanism
Caption: Dual-site binding mechanism where the piperidine moiety anchors the inhibitor at the catalytic site.
Protocol A: Optimized Ellman’s Assay for Piperidine Derivatives
Standard Ellman assays often suffer from high background noise due to spontaneous hydrolysis. This optimized protocol corrects for non-enzymatic breakdown.
Reagents:
Buffer: 0.1 M Sodium Phosphate, pH 7.4 (Note: pH 8.0 increases signal but drastically increases spontaneous hydrolysis).
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final.
Enzyme: Recombinant Human AChE (0.05 U/mL final).
Step-by-Step Workflow:
Preparation: Dissolve piperidine test compounds in 100% DMSO. Dilute in buffer such that final DMSO < 1%.
Blank (Non-Enzymatic): 160 µL Buffer + 20 µL Inhibitor (Controls for compound color/interaction with DTNB).
Substrate Blank: 160 µL Buffer + 20 µL Enzyme (No substrate, check for thiol contaminants).
Incubation: Incubate at 25°C for 15 minutes to allow equilibrium binding.
Initiation: Add 10 µL of DTNB/ATCh mixture (prepared 1:1 immediately before use).
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
Expert Troubleshooting:
False Positives: Some piperidine precursors contain reactive amines or thiols that split DTNB, mimicking enzyme activity. Always run a "No Enzyme" control with the compound and DTNB.
Solubility: Piperidine derivatives are lipophilic.[7] If the solution turns cloudy upon adding buffer to DMSO stock, use 0.01% Triton X-100 in the buffer.
Application II: GluN2B-Selective NMDA Modulation
Focus: Tools for distinguishing synaptic vs. extrasynaptic NMDA receptor signaling.
Mechanistic Insight: Allosteric Inhibition
Ifenprodil (a bis-piperidine/phenylethanolamine) is the gold standard for blocking GluN2B-containing NMDA receptors.
Selectivity: It binds to the Amino-Terminal Domain (ATD) interface between GluN1 and GluN2B.[3]
Outcome: It stabilizes the "closed" cleft conformation, increasing the energy barrier for channel opening. It does not block the pore directly (unlike Ketamine/MK-801), making it a "state-dependent" modulator.
Protocol B: Functional Calcium Flux Assay
While electrophysiology is definitive, calcium flux is higher throughput for screening piperidine libraries.
Materials:
HEK293 cells stably expressing GluN1/GluN2B.
Fluo-4 AM calcium indicator.
Agonists: Glutamate (10 µM) + Glycine (10 µM).
Workflow:
Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 mins at 37°C. Wash with HBSS (Mg2+-free).
Pre-incubation: Add piperidine test compounds (e.g., Ifenprodil analogs) for 10 mins.
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
Focus: Development of PET tracers and addiction research tools.
Mechanistic Insight: The GBR-12909 Class
GBR-12909 (Vanoxerine) utilizes a piperazine/piperidine backbone to inhibit dopamine reuptake.
Differentiation: Unlike cocaine (which binds the DAT, SERT, and NET), GBR analogs are highly selective for DAT.[6]
SAR Note: Substituents on the phenyl ring attached to the piperidine nitrogen dictate selectivity. Bis(4-fluorophenyl) groups enhance DAT affinity significantly.[6]
Protocol C: [3H]-Dopamine Uptake Inhibition
Objective: Determine IC50 of new piperidine derivatives for DAT.
Tissue Prep: Rat striatal synaptosomes (rich in DAT).
Incubation:
Mix synaptosomes with test compound in Krebs-Ringer buffer.
Critical: Uptake is linear only for short periods. Exceeding 5-10 mins leads to equilibrium issues.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI).
Why PEI? Piperidine compounds are "sticky" (lipophilic cations). PEI coats the glass fiber filter to reduce non-specific binding of the radioligand to the filter itself.
Quantification: Liquid scintillation counting.
Integrated Discovery Workflow
The following diagram illustrates the decision tree for validating a new piperidine scaffold for CNS applications.
Caption: Step-by-step validation workflow from synthesis to lead candidate selection.
References
Review of Piperidines in CNS:
Watanabe, K., et al. "Piperidine derivatives as a privileged structure for the development of CNS-active agents." Current Topics in Medicinal Chemistry.
(Verified Search Context)
Donepezil Mechanism (AChE):
Cheung, J., et al. "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 2012.
Ellman Assay Protocol:
Ellman, G. L., et al.[8][9] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961.
Ifenprodil and GluN2B:
Karakas, E., et al. "Crystal structure of a heterotetrameric NMDA receptor ion channel."[1] Science, 2014. (Details the Ifenprodil binding site at the ATD interface).[10]
GBR 12909 and DAT:
Rothman, R. B., et al. "Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction." Biochemical Pharmacology, 2008.[4]
Application Notes and Protocols: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a Putative M2 Muscarinic Acetylcholine Receptor Probe
For Research Use Only. Not for use in diagnostic procedures. Introduction (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a small molecule featuring a 1-methylpiperidin-4-yl moiety linked via an ether to a phenylmetha...
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a small molecule featuring a 1-methylpiperidin-4-yl moiety linked via an ether to a phenylmethanol group. Structural similarities to known pharmacologically active agents, particularly antagonists of the M2 muscarinic acetylcholine receptor, suggest its potential utility as a chemical probe for studying this important G-protein coupled receptor (GPCR). The M2 receptor, a member of the muscarinic acetylcholine receptor family, is a Gi/o-coupled receptor predominantly expressed in the heart, central nervous system, and airway smooth muscle. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the activation of inwardly rectifying potassium channels.[1] Consequently, M2 receptors play a crucial role in the regulation of heart rate, neuronal activity, and smooth muscle contraction.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for characterizing and utilizing (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a chemical probe, with a primary focus on its hypothesized activity at the M2 muscarinic receptor.
Physicochemical Properties
A summary of the key physicochemical properties for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is presented below. These properties are essential for its handling, storage, and use in experimental settings.
Hypothesized Mechanism of Action: M2 Muscarinic Receptor Antagonism
Based on its structural features, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is postulated to act as an antagonist at the M2 muscarinic acetylcholine receptor. The 1-methylpiperidin-4-yl group is a common scaffold in many known muscarinic receptor ligands. As an antagonist, this chemical probe would bind to the orthosteric site of the M2 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This action would block the downstream signaling cascade typically initiated by M2 receptor activation.
Caption: Workflow for the radioligand binding assay.
Protocol 2: cAMP Assay for Functional Antagonism
This protocol assesses the functional antagonism of the chemical probe by measuring its ability to block the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled M2 receptor.
Materials:
Cell Line: A cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293).
Agonist: Carbachol or another suitable muscarinic agonist.
cAMP Stimulator: Forskolin.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Serial dilutions.
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or GloSensor).
[2][3][4]* Cell culture medium, 96-well plates, and a plate reader compatible with the detection kit.
Procedure:
Cell Culture and Plating: Culture the M2 receptor-expressing cells and seed them into 96-well plates. Allow the cells to adhere and grow overnight.
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol for a defined period (e.g., 15-30 minutes).
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
[5]6. Data Analysis:
Normalize the data to the response induced by the agonist in the absence of the antagonist.
Plot the percentage of inhibition of the agonist response against the log concentration of the chemical probe.
Determine the IC50 value from the resulting dose-response curve.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of the chemical probe to block agonist-induced recruitment of β-arrestin to the M2 receptor, providing another measure of functional antagonism.
Materials:
Cell Line: A cell line engineered for β-arrestin recruitment assays, co-expressing the M2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter or Tango assay systems).
[6][7]* Agonist: A known M2 receptor agonist.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Serial dilutions.
Detection Reagents: As per the manufacturer's protocol for the chosen assay system.
96-well plates and a plate reader capable of detecting the assay signal (e.g., chemiluminescence).
Procedure:
Cell Plating: Plate the engineered cells in a 96-well plate according to the assay manufacturer's protocol.
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the chemical probe.
Agonist Stimulation: Add the M2 receptor agonist at its EC80 concentration to the wells.
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for the recommended time at room temperature.
[3]6. Measurement: Read the chemiluminescent signal on a compatible plate reader.
Data Analysis:
Normalize the data to the vehicle control.
Plot the response against the log concentration of the antagonist to determine the IC50 for the inhibition of β-arrestin recruitment.
Data Interpretation and Expected Results
While no specific experimental data for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is currently available, based on structurally related M2 antagonists, a high binding affinity (Ki in the low nanomolar range) and potent functional antagonism (IC50 in the nanomolar range in cAMP and β-arrestin assays) would be expected if it is indeed a selective M2 antagonist.
Hypothetical Data Table:
Assay
Parameter
Hypothetical Value
Radioligand Binding
Ki (nM) for M2
1-10
cAMP Functional Assay
IC50 (nM)
5-50
β-Arrestin Recruitment Assay
IC50 (nM)
10-100
It is crucial to perform selectivity profiling by testing the compound against other muscarinic receptor subtypes (M1, M3, M4, M5) and a panel of other relevant GPCRs to establish its utility as a selective M2 chemical probe.
Conclusion
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol presents as a promising candidate for a chemical probe targeting the M2 muscarinic acetylcholine receptor. The protocols outlined in this document provide a comprehensive framework for its characterization, from determining its binding affinity to assessing its functional antagonism in cell-based assays. Through rigorous experimental validation, researchers can elucidate the precise pharmacological profile of this compound and harness its potential for investigating the physiological and pathophysiological roles of the M2 receptor.
References
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Griffin, M. T., et al. (2007). Estimation of Agonist Activity at G Protein-Coupled Receptors: Analysis of M2 Muscarinic Receptor Signaling through Gi/o, Gs, and G15. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1097-1107. [Link]
Doods, H. N., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(2), 433–440. [Link]
Doron Scientific. (2023). (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. Retrieved from [Link]methanol)
Mistry, R., et al. (2017). Structure-Based Design and Discovery of New M2 Receptor Agonists. Journal of Medicinal Chemistry, 60(22), 9183–9194. [Link]
Ehlert, F. J. (2008). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 42(1), 4.15.1–4.15.21. [Link]
BindingDB. (n.d.). BDBM50210399 4-phenyl-1-(phenyl(thiophen-2-yl)methyl)piperidin-4-ol. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. Retrieved from [Link]
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
BindingDB. (n.d.). BDBM50004303 CHEMBL344115::Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]
Melchiorre, C., et al. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 98(Suppl), 819P. [Link]
Garssen, J., et al. (1991). Functional characterization of muscarinic receptors in murine airways. European Journal of Pharmacology, 194(2-3), 215–223. [Link]
van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
Google Patents. (n.d.). CN111038337A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Masureel, M., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12057–12062. [Link]
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Kruse, A. C. (2013). Structure and function of the M2 and M3 muscarinic acetylcholine receptors. Stanford Digital Repository. [Link]
Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
RCSB PDB. (2013). 4MQT: Structure of active human M2 muscarinic acetylcholine receptor bound to the agonist iperoxo and allosteric modulator LY2119620. [Link]
Sabancılar, İ., & Ak, M. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 3(1), 23-29. [Link]
ResearchGate. (n.d.). IC 50 values for the antioxidant activities of methanol leaf extracts of SME and SMF. Retrieved from [Link]
Topic: Analytical Methods for the Quantification of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
An Application Note for Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methan...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a key intermediate and potential metabolite in pharmaceutical development. Accurate quantification of this polar compound is critical for pharmacokinetic studies, process control, and quality assurance. We present two robust analytical methodologies: a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for bulk substance analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and complete method validation strategies adhering to ICH Q2(R2) guidelines are discussed to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction and Analytical Rationale
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a polar molecule incorporating a tertiary amine within a piperidine ring, an ether linkage, and a benzylic alcohol. Its structural motifs are common in active pharmaceutical ingredients (APIs), making it a relevant compound for drug discovery and development. The accurate measurement of its concentration in various matrices—from bulk API to biological fluids—is paramount for understanding its purity, stability, and pharmacokinetic profile.
The analytical challenge lies in its high polarity (LogP is predicted to be low) and the nature of its chromophore. While the phenyl ring provides UV absorbance, it may not be sufficient for the low-level detection required for bioanalysis. Therefore, a multi-tiered analytical approach is warranted.
For Process Chemistry and Quality Control (QC): Where concentrations are relatively high (µg/mL to mg/mL range), Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers a reliable, accessible, and cost-effective solution.[4]
For Bioanalysis (Pharmacokinetics, Metabolite Studies): Where the analyte is present at low concentrations (pg/mL to ng/mL) in complex matrices like plasma or urine, the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.[5]
This guide provides the foundational protocols for both techniques, emphasizing the scientific reasoning behind method development and validation choices.
Analyte Structure
Caption: Chemical structure of the target analyte.
General Workflow for Method Development and Validation
A robust analytical method is not merely a set of parameters but a validated system proven to be fit for its intended purpose.[3] The development and validation process follows a logical progression, ensuring that the final method is accurate, precise, and reliable.
Application Note: High-Performance Liquid Chromatography of Polar N-Heterocyclic Compounds
Executive Summary Nitrogen-containing heterocyclic compounds (N-heterocycles)—such as pyridines, pyrimidines, imidazoles, and purines—constitute the structural backbone of over 60% of FDA-approved small molecule drugs. H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitrogen-containing heterocyclic compounds (N-heterocycles)—such as pyridines, pyrimidines, imidazoles, and purines—constitute the structural backbone of over 60% of FDA-approved small molecule drugs. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity leads to poor retention on standard C18 phases, while basic nitrogen moieties interact with residual silanols, causing severe peak tailing.
This guide moves beyond traditional Ion-Pairing Chromatography (IPC), which is often incompatible with MS detection, and establishes a modern, robust framework using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) . We provide a self-validating decision matrix and step-by-step protocols to ensure reproducible retention and symmetrical peak shapes.
The Challenge: Why Standard RP-HPLC Fails
In standard Reversed-Phase (RP) chromatography, retention is driven by hydrophobic partitioning. Polar N-heterocycles often possess:
Low logP (Hydrophilicity): They prefer the aqueous mobile phase over the hydrophobic stationary phase, eluting near the void volume (
).
Basic pKa: At neutral or acidic pH, the nitrogen atom is protonated (
). This charged species is repelled by the hydrophobic C18 chains but strongly attracted to anionic residual silanols () on the silica surface, resulting in peak tailing and variable retention times.
Strategic Decision Matrix
Do not guess the method. Use the physicochemical properties of your analyte (LogP and pKa) to select the correct mode.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte hydrophobicity and ionization state.
Protocol A: HILIC Method Development
Best for: Highly polar, hydrophilic bases (LogP < -1) that elute in the void on C18.
Mechanism: Partitioning of analyte into a water-enriched layer adsorbed on the polar stationary phase.[1][2]
Phase 1: Column Selection
Select a column that promotes water layer formation while minimizing secondary electrostatic repulsion.
Primary Choice: Zwitterionic (e.g., sulfobetaine). These provide a stable water layer and weak electrostatic interactions that improve peak shape for charged bases.
Generally reduces retention (exothermic partitioning) but improves efficiency.
Protocol B: Mixed-Mode Chromatography (MMC)
Best for: Compounds with both hydrophobic and ionic character, or mixtures of polar bases and non-polar neutrals.
Mechanism: Simultaneous Reversed-Phase (hydrophobic) and Cation-Exchange (electrostatic) interactions.[3]
Phase 1: Column Selection
Use a Bimodal phase: Alkyl chain (C18/C8) with embedded acidic groups (sulfonic or carboxylic).
Type: RP/SCX (Strong Cation Exchange) or RP/WCX (Weak Cation Exchange).
Phase 2: The "Grid" Optimization Strategy
In MMC, you have two "dials" to turn: Organic % (controls RP retention) and Buffer Strength/pH (controls IEX retention).
Protocol:
Buffer Preparation:
Buffer A: 0.1% Formic Acid in Water (Low pH, Low Ionic Strength).
Run a gradient of Organic (B) while keeping Ionic Strength (C) constant (e.g., 10 mM).
Observation: If the basic analyte elutes too late, the ionic interaction is too strong.
Optimizing Elution:
To elute a "stuck" basic compound, increase the buffer concentration or increase pH (to neutralize the basic analyte or the column surface, depending on the phase).
Figure 2: Mechanistic view of Mixed-Mode Chromatography. Retention is controlled by balancing hydrophobic interaction (modulated by organic solvent) and electrostatic attraction (modulated by buffer strength/pH).
Troubleshooting & Self-Validation
Checkpoint 1: Peak Tailing
Symptom: Asymmetry factor > 1.5.
Root Cause: Secondary silanol interactions or column overloading.
Fix:
HILIC: Increase buffer concentration (e.g., from 10mM to 20mM).
MMC:[4] Increase buffer ionic strength or lower pH to suppress silanol ionization.
Checkpoint 2: Retention Drift
Symptom: Retention times shifting between injections.
Root Cause: Incomplete equilibration of the water layer (HILIC) or surface charge state (MMC).
Fix:
Implement a "Sawtooth" gradient wash step at the end of the run.
Ensure the re-equilibration time is at least 10 column volumes.
Checkpoint 3: Solubility Mismatch
Symptom: Split peaks or broad fronting.
Root Cause: Sample diluent is too strong (e.g., dissolving HILIC sample in 100% water).
Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 80% ACN for HILIC).
References
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis and purification.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][5][6] Waters Blog. Link
SIELC Technologies. (2024). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Application Guide.[7] Link
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Challenge
Piperidine moieties are ubiquitous in medicinal chemistry, forming the structural backbone of numerous opioids (e.g., fentanyl, pethidine), antipsychotics (e.g., haloperidol), and Sigma receptor ligands. However, the physicochemical nature of the piperidine ring—typically a secondary or tertiary amine with a high pKa (~10–11) and significant lipophilicity—presents a unique challenge in radioligand binding assays: High Non-Specific Binding (NSB).
These "sticky" lipophilic cations adhere avidly to glass fiber filters and plasticware via electrostatic interactions with negatively charged silanol groups and hydrophobic bonding. This protocol details an optimized workflow specifically designed to suppress piperidine-associated NSB, ensuring accurate
and determination.
Physicochemical Considerations
To generate reproducible data, the assay design must account for the specific properties of piperidines:
Property
Challenge in Assay
Mitigation Strategy
Basicity (pKa ~10-11)
At physiological pH (7.4), piperidines are >99% protonated (cationic).[1] They bind electrostatically to negatively charged glass fiber filters (GF/B, GF/C).
Cationic Blockade: Pre-soak filters in 0.3–0.5% Polyethyleneimine (PEI) to neutralize anionic sites on the glass matrix.
Lipophilicity (LogP > 2)
Compounds partition into plastic walls and lipid membranes non-specifically, inflating background signal.
BSA Coating: Include 0.1% BSA in the assay buffer to sequester "sticky" compounds from plasticware.
Rapid Dissociation
Some low-affinity piperidine analogs have fast rates.
Cold Wash Control: Use ice-cold wash buffer (<4°C) and rapid filtration (<10s) to prevent dissociation of the bound complex.
Materials & Reagents
A. Biological Matrix[2]
Membrane Preparation: HEK293 membranes overexpressing the target receptor (e.g., Sigma-1, Mu-Opioid) or homogenized tissue (e.g., Guinea Pig Liver for Sigma receptors).
Protein Concentration: Optimized to yield Total Binding < 10% of added radioligand (Zone A) to prevent ligand depletion.
B. Buffers
Standard Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
Piperidine Optimization Additive: Add 0.1% BSA (protease-free) to reduce adsorption to plastic.
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold (4°C).
C. Radioligands & Competitors[3][4]
Radioligand: High specific activity (>20 Ci/mmol).[2] Note: If the radioligand itself is a piperidine derivative (e.g., [³H]-(+)-Pentazocine), the PEI step is mandatory.
Non-Specific Binding (NSB) Control: A high concentration (1000×
) of a structurally distinct competitor (e.g., Haloperidol if testing novel piperidines).
Experimental Workflow Diagram
The following diagram illustrates the critical "PEI-Blockade" workflow necessary for piperidine compounds.
Caption: Optimized workflow emphasizing the PEI pre-treatment step (red) essential for neutralizing glass fiber filters against cationic piperidine adsorption.
This protocol is designed to screen novel piperidine compounds against a standard radioligand.
Step 1: Filter Preparation (The "Piperidine Block")
Prepare a 0.5% (v/v) Polyethyleneimine (PEI) solution in distilled water.
Submerge Whatman GF/B or GF/C glass fiber filters in the PEI solution.
Soak for at least 2 hours (up to overnight) at 4°C.
Mechanism: PEI is a cationic polymer that coats the negatively charged glass silanols, preventing the cationic piperidine radioligand from sticking to the filter (reducing background noise).
Step 2: Assay Assembly
Perform in 96-well polypropylene plates (avoid polystyrene if possible to reduce lipophilic binding). Total volume: 200 µL.[3]
Add 50 µL Test Compound: Serially diluted novel piperidine analogs (10⁻¹¹ M to 10⁻⁵ M).
Add 50 µL Radioligand: Concentration fixed at
value (typically 1–5 nM).
Add 100 µL Membrane Suspension: Add last to initiate the reaction.
NSB Wells: Include wells with 10 µM unlabeled competitor (e.g., Haloperidol) to define non-specific binding.
Total Binding (TB) Wells: Buffer + Radioligand + Membranes (no competitor).
Step 3: Incubation
Incubate at 30°C for 60–90 minutes (or 25°C for 120 mins).
Note: Piperidines often have slower association kinetics due to membrane partitioning. Ensure equilibrium is reached.
Step 4: Termination & Filtration
Place the PEI-soaked filter mat onto the Cell Harvester (e.g., PerkinElmer FilterMate or Brandel).
Aspirate the plate contents through the filter under vacuum.
Rapid Wash: Immediately wash filters 3 times with ice-cold (4°C) Wash Buffer (Tris-HCl).
Critical: The total wash time should be <15 seconds to prevent dissociation of the bound complex.
Cheng, Y., & Prusoff, W. H. (1973).[9] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[10] Biochemical Pharmacology.[4][9] [Link]
Application Notes and Protocols for the Use of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis-targeting chimeras (PROTAC...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination and proteasomal degradation of the POI.[][5] While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker is the crucial element that dictates the "if" and "how well."
The linker is far from being a passive spacer; its length, rigidity, and chemical composition profoundly influence the PROTAC's physicochemical properties, including solubility and cell permeability, as well as the geometry and stability of the ternary complex.[6][7][8] The inclusion of rigid structural motifs, such as piperidine rings, within the linker has been shown to be a valuable strategy to enhance metabolic stability and improve pharmacokinetic profiles.[6][8][][10] The piperidine moiety can pre-organize the PROTAC into a conformation that is less susceptible to enzymatic degradation and can also improve aqueous solubility, a common challenge for these high-molecular-weight molecules.[8][11]
This application note provides a detailed guide on the use of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a versatile building block for the synthesis of PROTACs with enhanced drug-like properties. We will explore its rationale for use, provide a detailed, step-by-step protocol for its incorporation into a PROTAC molecule, and outline key biological assays for the evaluation of the resulting degrader.
The Strategic Advantage of Incorporating (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol into PROTAC Linkers
The chemical structure of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol offers several inherent advantages for its use as a PROTAC linker precursor:
Introduced Rigidity: The piperidine ring introduces a degree of rigidity to the linker, which can reduce the entropic penalty upon ternary complex formation, potentially leading to a more stable and productive complex.[7]
Enhanced Solubility: The tertiary amine of the N-methylpiperidine group is basic and can be protonated at physiological pH, thereby increasing the aqueous solubility of the resulting PROTAC.[1][11] This is a significant advantage in overcoming the poor solubility often associated with PROTACs.
Tunable Exit Vectors: The phenyl ring provides a scaffold with well-defined exit vectors from the para-position, allowing for controlled and predictable attachment points for further linker elongation or direct conjugation to a warhead or E3 ligase ligand.
Synthetic Tractability: The primary alcohol of the benzylic methanol group provides a convenient handle for chemical modification, allowing for its conversion into a variety of reactive functional groups for subsequent coupling reactions.
The following diagram illustrates the core structure of this building block and its potential for incorporation into a PROTAC.
Caption: Structure of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
PART 1: Synthetic Protocols for PROTAC Construction
This section provides a detailed, two-stage synthetic protocol for the construction of a PROTAC molecule utilizing (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as a key linker component. This protocol is based on established synthetic methodologies for PROTACs and can be adapted for various warheads and E3 ligase ligands.
Workflow for PROTAC Synthesis
The overall synthetic strategy involves a convergent approach where the linker is first functionalized and coupled to one of the binding moieties (either the warhead or the E3 ligase ligand), followed by a second coupling step to attach the remaining component.
Functional Assays for 5-HT2A Receptor Inverse Agonists
Application Note & Protocol Guide Abstract The 5-HT2A receptor exhibits significant constitutive activity—spontaneous signaling in the absence of ligand—which has profound implications for the pharmacology of atypical an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
The 5-HT2A receptor exhibits significant constitutive activity—spontaneous signaling in the absence of ligand—which has profound implications for the pharmacology of atypical antipsychotics. While traditional antagonists merely block agonist binding, inverse agonists actively suppress this basal signaling.[1][2][3] This guide details the functional characterization of 5-HT2A inverse agonists, focusing on the industry-standard HTRF IP-One Accumulation Assay and the mechanistic BRET G-protein Dissociation Assay . We emphasize the critical role of receptor density (
) in detecting inverse agonism and provide validated protocols to distinguish these agents from neutral antagonists.
Introduction: The Two-State Model & Inverse Agonism
To design effective assays for 5-HT2A inverse agonists (e.g., Pimavanserin, Ritanserin), one must move beyond the classical "lock and key" theory to the Two-State Receptor Model .
Constitutive Activity: The receptor exists in equilibrium between an inactive state (
) and an active state (). For 5-HT2A, the equilibrium naturally shifts toward even without serotonin, driving basal signaling.
Neutral Antagonists: Bind
and with equal affinity. They block agonists but do not alter the basal equilibrium.
Inverse Agonists: Bind preferentially to the inactive state (
), shifting the equilibrium to the left and reducing basal signaling below baseline.
Clinical Relevance: Pimavanserin (Nuplazid), approved for Parkinson’s Disease Psychosis, is a potent 5-HT2A inverse agonist.[1][4] Its efficacy relies on suppressing the high intrinsic 5-HT2A activity associated with neurodegenerative pathology, a mechanism distinct from simple dopamine blockade.
Figure 1: The Two-State Model. Inverse agonists stabilize the inactive R state, reducing the pool of R available for basal signaling.*
Assay Selection Strategy
Selecting the right readout is critical. Transient assays often fail to capture the steady-state suppression required to measure inverse agonism.
Feature
Calcium Flux (FLIPR)
HTRF IP-One (Accumulation)
BRET (Biosensors)
Readout
Intracellular
Inositol Monophosphate (IP1)
Protein-Protein Interaction
Type
Kinetic / Transient
Equilibrium / Accumulation
Kinetic / Real-time
Suitability for Inverse Agonists
Low. Basal levels are often too low to see suppression.
High (Gold Standard). LiCl traps basal IP1 over 1 hour, amplifying the signal window.
Medium/High. Excellent for proving mechanism (G-protein uncoupling).
Throughput
High
High
Medium
Expert Insight: For primary screening of 5-HT2A inverse agonists, IP-One is superior to Calcium flux . Calcium transients are rapid; detecting a decrease in a resting baseline is technically difficult. IP-One accumulates over time (30–60 min), integrating the basal activity into a large, readable signal window.
Critical Reagents & Cell Models
The
Threshold:
Inverse agonism is only detectable if the system has sufficient constitutive activity. This depends heavily on Receptor Density ().
Native lines: Often have too few receptors.
Transfected lines: Use HEK-293 or CHO cells stably over-expressing human 5-HT2A (e.g., >2 pmol/mg protein).
Mutant Controls: Consider the C322K mutant (highly constitutive) as a positive control for assay validation.
Protocol 1: HTRF IP-One Accumulation Assay
This homogeneous (no-wash) assay measures IP1, a stable downstream metabolite of
activation, using TR-FRET.
Principle:
Lithium Chloride (LiCl) blocks the degradation of IP1 into inositol. Constitutively active 5-HT2A drives IP1 production. Inverse agonists reduce this accumulation.
Materials:
Cell Line: CHO-K1 stably expressing human 5-HT2A (High expression).[5]
Kit: Revvity/Cisbio HTRF IP-One Gq Kit.
Buffer: Stimulation Buffer (supplied) supplemented with 50 mM LiCl .
Plate: 384-well low-volume white plate (e.g., Greiner).
Step-by-Step Workflow:
Cell Preparation:
Detach cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).
Resuspend in Stimulation Buffer (containing LiCl) at 20,000 cells/well (optimized for high basal signal).
Note: Do not add agonist. The "Stimulation" comes from the receptor's own constitutive activity.
Compound Addition:
Dispense 7 µL of cell suspension into the 384-well plate.
Add 7 µL of Test Compound (Inverse Agonist) at 2x final concentration.
Purification of polar organic compounds containing piperidine
Technical Support Center: Purification of Polar Organic Compounds Containing Piperidine Status: Active Subject: Troubleshooting & Protocols for Piperidine-Based Pharmacophores Audience: Medicinal Chemists, Process Chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Polar Organic Compounds Containing Piperidine
Status: Active
Subject: Troubleshooting & Protocols for Piperidine-Based Pharmacophores
Audience: Medicinal Chemists, Process Chemists, Purification Specialists
Introduction: The Piperidine Challenge
Piperidine (
) is a ubiquitous structural motif in drug discovery, yet its physicochemical properties create a "perfect storm" for purification failures:
High Polarity: Causes strong retention and peak broadening (tailing) on standard silica.
Basicity: The secondary amine interacts ionically with acidic silanols (
) on stationary phases, leading to streaking and yield loss.
Solubility: Often water-soluble, complicating aqueous workups.
This guide provides field-proven protocols to overcome these specific barriers.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks on the column, and I'm losing mass on silica."
Root Cause:
Standard silica gel is slightly acidic (
). Piperidine derivatives (basic) become protonated by surface silanols, forming ionic bonds that are stronger than the hydrogen bonding interactions used in normal phase chromatography. This results in "irreversible" adsorption.
Protocol A: The "Amine Modifier" Method (Standard Silica)
If you must use standard silica, you must block the silanols.
Select Modifier:
Triethylamine (TEA): Standard choice.[1] Use 1% v/v in your mobile phase.[2]
Ammonium Hydroxide (
, ~30% aq): Superior for MS applications (volatile/no ion suppression). Use 1-2% of a saturated methanolic ammonia solution.[2]
The "Pre-Conditioning" Step (Crucial):
Do not just add modifier to the run solvent.
Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample. This saturates the silanols before your compound arrives.
Warning: Do not use TEA with chlorinated solvents (DCM) for prolonged periods (days); they can react to form quaternary ammonium salts, creating ghost peaks.
For sensitive compounds, switch to Amine-Functionalized Silica (e.g., KP-NH, RediSep Gold Amine).
Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic piperidine product (preventing salt formation) while retaining polar interactions.
Benefit: No liquid modifiers required. No MS signal suppression. Higher loading capacity.[3][4]
Data Comparison: Tailing Factors
Stationary Phase
Modifier
Tailing Factor ()
Recovery %
Standard Silica
None
> 2.5 (Severe)
< 60%
Standard Silica
1% TEA
1.1 - 1.3 (Good)
> 90%
Amine Silica
None
1.0 - 1.1 (Excellent)
> 95%
Module 2: Liquid-Liquid Extraction (LLE) & Workup
Issue: "I cannot extract my piperidine product from the aqueous layer."
Root Cause:
Users often adjust pH to "neutral" (pH 7) thinking it is sufficient. It is not.
The Math: At pH 7, a piperidine derivative (
) is 99.99% protonated (). It is a salt and stays in the water.
The Rule: To extract an amine into organic solvent, the pH must be
Acidify: Dissolve crude in dilute HCl (pH 2). Wash with Ether/EtOAc.[6]
Result: Neutrals/Acids go to organic; Piperidine stays in water. Discard organic.
Basify (The Critical Step):
Adjust aqueous layer to pH > 13 using 1M NaOH or KOH.
Verification: Do not trust volume; use pH paper. The solution must be soapy/slippery.
Extract: Use DCM or Chloroform (3x).
Note: Piperidines are often soluble in DCM but not Ether.
Dry: Use
or . Avoid (slightly acidic, can bind amines).
Figure 1: The "pH Swing" logic for isolating basic piperidine derivatives from neutral impurities.
Module 3: Scavenging & Polishing
Issue: "I used piperidine as a reagent (e.g., Fmoc deprotection) and can't get rid of the excess."
Root Cause:
Piperidine boils at 106°C. Rotovapping it is difficult and often degrades the product. Azeotropes with pyridine/water complicate distillation.
Scenario A: Your Product is a Tertiary Amine
(e.g., You alkylated piperidine)
Impurity: Unreacted Piperidine (Secondary Amine).
Solution:Isocyanate Resin (PS-NCO) .
Mechanism: The resin reacts selectively with the secondary amine (impurity) to form a urea, which stays on the bead. The tertiary amine (product) flows through.
Protocol:
Dissolve crude in DCM.
Add 3 eq. of PS-NCO resin relative to excess piperidine.
Q: Can I use C18 (Reverse Phase) for piperidines?A: Yes, but you must control pH.
Acidic Mobile Phase (0.1% TFA): Product is protonated (
). It will be very polar and elute near the void volume (t0). Good for peak shape, bad for retention.
Basic Mobile Phase (0.1%
or Bicarbonate): Product is neutral. Retention increases significantly on C18. Ensure your column is "high-pH stable" (e.g., hybrid silica or polymer C18) to avoid dissolving the stationary phase.
Q: My piperidine product turned yellow/brown on the rotovap.A: Piperidines are prone to N-oxidation or reaction with trace CO2 (forming carbamates) in air.
Fix: Always evaporate under inert atmosphere (nitrogen bleed) if possible. Store as the HCl salt (much more stable) by treating the ether solution with 2M HCl in ether before final drying.
References
Teledyne ISCO. (2012).[9] Purification of primary amines using RediSep C-18 reversed phase column (Application Note AN54). Link
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
Reich, H. J. (2017). pKa Values of Nitrogen Acids (Ammonium Ions).[10] University of Wisconsin-Madison. Link
Technical Support Center: Improving Yield in Multi-Step Organic Synthesis
Welcome to the Technical Support Center for multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes for imp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes for improved yield and efficiency. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of organic synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common issues encountered during multi-step synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC/LC-MS, but after work-up and purification, the isolated yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low isolated yield despite apparent reaction completion is a frequent and frustrating problem. The issue often lies in the post-reaction handling, work-up, and purification stages. A number of common errors can contribute to low reaction yields, including loss of compound through careless procedure, during post-reaction manipulations, or through decomposition.[1]
Causality & Troubleshooting Steps:
Work-up Woes: The "work-up" refers to the process of separating and purifying the desired product from the reaction mixture.[2] This is a critical step where significant product loss can occur.
Phase Incompatibility: Is your product partially soluble in the aqueous layer? Organic compounds, especially those that can hydrogen bond with water and are relatively small, may be lost during aqueous washes.[2]
Protocol: To mitigate this, use a "salting out" technique by washing with saturated brine (NaCl solution) instead of pure water. This increases the polarity of the aqueous layer, decreasing the solubility of your organic product and driving it into the organic phase.[2]
Emulsion Formation: Stable emulsions during liquid-liquid extraction can trap your product, making phase separation difficult and leading to loss.[3]
Protocol: To break emulsions, try adding a small amount of brine, changing the solvent, or filtering the entire mixture through a pad of Celite.
Purification Pitfalls:
Column Chromatography: Is your compound unstable on silica or alumina? Acid-sensitive or base-sensitive functional groups can decompose on the stationary phase.
Protocol: Before committing your entire batch, perform a small-scale "spot test." Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. If a new, lower Rf spot appears, your compound is likely decomposing. Consider using a different stationary phase (e.g., neutral alumina) or deactivating the silica gel with a base like triethylamine.[1]
Volatility: Is your product volatile? Significant loss can occur during solvent removal under reduced pressure (rotary evaporation).[1]
Protocol: Use a lower bath temperature and carefully control the vacuum. Consider using a solvent with a lower boiling point for extraction if possible.
Inadequate Transfer: Seemingly minor losses at each transfer step can accumulate over a multi-step synthesis.
Protocol: Always rinse glassware that has been in contact with your product with fresh solvent and combine the rinses.[1][4] This includes the reaction flask, separatory funnel, and any flasks used for transfers.
Issue 2: Complex Reaction Mixture with Multiple Byproducts
Q: My reaction is not clean, showing multiple spots on TLC or peaks in LC-MS, making purification a nightmare. How can I identify the source of these byproducts and improve reaction selectivity?
A: The formation of multiple byproducts points to a lack of control over the reaction's selectivity, which can stem from several factors including reaction conditions, reagent purity, and inherent reactivity patterns. Understanding the potential side reactions is key to successful synthesis design.[5]
Causality & Troubleshooting Steps:
Reaction Condition Optimization: Temperature, concentration, and reaction time are critical parameters that influence selectivity.[][7]
Temperature Control: Many reactions have a narrow optimal temperature range. Too high a temperature can provide the activation energy for undesired side reactions.[7] Conversely, some reactions require a specific temperature to proceed at a reasonable rate.[8]
Protocol: Run a series of small-scale reactions at different temperatures (e.g., -10°C, 0°C, room temperature, 40°C) to determine the optimal condition for minimizing byproducts.
Reagent Addition: Slow, controlled addition of a reactive reagent can maintain a low instantaneous concentration, often suppressing side reactions.
Protocol: Use a syringe pump for dropwise addition of the reagent to the reaction mixture rather than adding it all at once.[4]
Solvent Effects: The solvent is not just a medium for the reaction; it can actively influence reactivity and selectivity.[9]
Polarity and Protic/Aprotic Nature: The choice between a polar protic (e.g., ethanol), polar aprotic (e.g., DMSO, acetone), or nonpolar solvent (e.g., toluene) can dramatically alter the course of a reaction.[9] For example, SN2 reactions are favored in polar aprotic solvents, while SN1 reactions are favored in polar protic solvents.[9]
Protocol: Consult the literature for your specific reaction class to see what solvents are typically used. If byproducts persist, screen a small set of alternative solvents with different properties.
Purity of Starting Materials: Impurities in your starting materials or reagents can act as catalysts for side reactions or participate in them directly.
Protocol: Always use reagents of appropriate purity. If you suspect an issue, purify your starting materials before use by recrystallization, distillation, or chromatography.[1] Also, be mindful of inhibitors present in some reagents, which may need to be removed.[8]
Issue 3: Reaction Stalls and Does Not Go to Completion
Q: My reaction starts but then stalls, leaving a significant amount of starting material even after prolonged reaction times. What could be the cause?
A: A stalled reaction can be due to catalyst deactivation, reagent degradation, or the establishment of an unfavorable equilibrium.
Causality & Troubleshooting Steps:
Catalyst Deactivation: In catalytic reactions, the catalyst can be "poisoned" by impurities or degrade under the reaction conditions.
Protocol: Ensure all glassware is scrupulously clean and that solvents and reagents are free from potential catalyst poisons (e.g., water, oxygen, sulfur-containing compounds).[8] In some cases, adding a second portion of the catalyst can restart the reaction.
Reagent Instability: One of your reagents may be degrading over time under the reaction conditions.
Protocol: If possible, add the less stable reagent portion-wise over the course of the reaction.
Equilibrium Limitations: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal.
Protocol: To drive the reaction forward, you can either add an excess of one of the reactants or remove one of the products as it is formed (e.g., by distillation or by using a Dean-Stark trap to remove water).
FAQs: General Questions in Multi-Step Synthesis
Q1: How do I effectively monitor the progress of my reaction?
A1: Real-time reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.[10][11] While Thin Layer Chromatography (TLC) is a common and accessible method, it provides limited information.[12] For more detailed analysis, consider:
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of products.
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) can provide rapid structural information of components in the reaction mixture without extensive sample preparation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can now be used for online reaction monitoring, providing detailed kinetic and mechanistic insights.[14]
Q2: What are the key considerations when scaling up a reaction from milligram to gram or kilogram scale?
A2: Scaling up a reaction is not as simple as just increasing the amounts of reagents.[15][16] Physical parameters that are negligible at a small scale can become dominant at a larger scale.[15] Key considerations include:
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become dangerous thermal runaways in a large reactor due to a lower surface-area-to-volume ratio.[15][17] A thorough understanding of the reaction's thermodynamics is essential.[15]
Mixing: Efficient mixing becomes more challenging at larger scales, which can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[18]
Reagent Addition: The rate of addition of reagents must be carefully controlled during scale-up.
A successful scale-up requires a deep understanding of the reaction mechanism and kinetics.[15]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent selection is a critical decision that impacts solubility, reaction rate, and selectivity.[19] Key factors to consider include:
Solubility: The reactants must be sufficiently soluble in the chosen solvent.[19]
Reactivity: The solvent should not react with any of the reagents or intermediates.[19] For example, protic solvents should be avoided in Grignard reactions.[19]
Boiling Point: The reaction temperature will be limited by the solvent's boiling point unless the reaction is run under pressure.
Downstream Processing: Consider the ease of solvent removal during work-up.
Safety and Environmental Impact: Whenever possible, choose greener and safer solvents. Several solvent selection guides are available to aid in this process.[20][21]
Q4: My multi-step synthesis involves several purification steps, leading to significant product loss. How can I streamline this process?
A4: While traditional multi-step synthesis involves isolating and purifying the intermediate at each step, this can be time-consuming and lead to cumulative losses.[22] Modern approaches aim to streamline this process:
Telescoping or Flow Synthesis: In this approach, sequential reaction steps are directly coupled without isolating the intermediates.[22] This often requires careful planning to ensure solvent and reagent compatibility between steps.[23][24]
In-line Purification: In flow chemistry setups, purification modules can be integrated between reaction steps to remove byproducts or excess reagents.[25][26] This can involve techniques like liquid-liquid extraction, scavenger resins, or continuous chromatography.[25][26]
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in an organic synthesis reaction.
Caption: A decision tree for systematically troubleshooting low product yield.
This protocol outlines a systematic approach to optimizing reaction conditions on a small scale before committing a large amount of material.
Preparation: Arrange a series of small reaction vials (e.g., 1-dram vials) with stir bars in a temperature-controlled reaction block.
Reagent Stock Solution: Prepare a stock solution of your limiting reagent in the reaction solvent to ensure accurate and consistent dispensing.
Reaction Setup:
To each vial, add the non-limiting reagents and any catalyst.
Place the vials in the reaction block and allow them to equilibrate to the desired temperature.
Initiate the reactions by adding a precise volume of the limiting reagent stock solution to each vial.
Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial using a capillary tube.
Analysis: Spot each aliquot on a single TLC plate. Also spot your starting material and, if available, your desired product as references. Develop the TLC plate to visualize the progress of each reaction.
Quenching: Once the optimal reaction time is determined, quench the reactions by adding a suitable quenching agent.
Evaluation: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative ratio of product to byproducts under each condition.
Caption: A streamlined workflow for efficient reaction optimization.
References
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
Chromatography Today. What Is Reaction Monitoring?.
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
APC. (2025, February 11). Maximizing Reaction Yield Through Bayesian Optimization.
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
Journal of Molecular Pharmacy & Organic Process Research. (2023, March 22). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis.
SpringerLink. (2024, October 4). Machine learning-guided strategies for reaction conditions design and optimization.
ACS Publications. (2023, March 30). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis.
Wiley. Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design.
Green Chemistry - Organic Synthesis. CHEM 21 Solvent Selection Guide.
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield.
University of Rochester. Troubleshooting: How to Improve Yield.
Journal of Flow Chemistry. (2017). Integrated flow processing — challenges in continuous multistep synthesis.
Organic Reaction Workup Formulas for Specific Reagents.
PMC. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
Magritek. Reaction Monitoring.
SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
CatSci. SOME SCALE-UP CONSIDERATIONS.
Green Chemistry Initiative. Solvent and Reagent Selection Guide.
PMC. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
PMC. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges.
ResearchGate. (2014, October 21). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?.
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
Washington State University. How to Succeed in Multi-Step Organic Synthesis.
JACS Au. (2026, February 4). Trends and Challenges in Multistep Continuous Flow Synthesis.
Technical Support Center: Optimization of Grignard Reactions with Piperidine N-Oxides
Welcome to the technical support center for the optimization of Grignard reactions involving piperidine N-oxides. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of Grignard reactions involving piperidine N-oxides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.
Section 1: Reaction Initiation and Grignard Reagent Integrity
Question 1: My Grignard reaction with piperidine N-oxide fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to initiate is one of the most common hurdles in Grignard chemistry. The root cause almost always lies in the deactivation of the Grignard reagent or the passivation of the magnesium surface. Grignard reagents are potent nucleophiles but also extremely strong bases, making them highly sensitive to protic sources and atmospheric conditions.[1][2][3]
Core Causality & Troubleshooting Steps:
Presence of Moisture: Even trace amounts of water in your glassware or solvent will quench the Grignard reagent by protonation, converting it into an inactive alkane.[2][3][4]
Solution: Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under a vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Passivated Magnesium Surface: Magnesium turnings can develop a layer of magnesium oxide on their surface, which prevents the reaction with the organic halide from starting.[3][5]
Activation Methods:
Iodine: Add a single crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple color is a visual indicator that the reaction has been initiated.[5]
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can help break the oxide layer.
Impure Reagents: Impurities in the organic halide or the piperidine N-oxide can interfere with the reaction.
Solution: Purify the organic halide by distillation if necessary. Ensure the piperidine N-oxide is pure and dry.
Workflow for Initiating a Stubborn Grignard Reaction:
Caption: General workflow for enantioselective synthesis of piperidines.
References
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. Available from: [Link]
Andersson, H. (2009). Reaction Between Grignard reagents and Heterocyclic N-oxides: Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal.org. Available from: [Link]
Hussain, M., Sainte-Luce Banchelin, T., Andersson, H., Olsson, R., & Almqvist, F. (2013). Enantioselective synthesis of substituted piperidines by addition of aryl Grignard reagents to pyridine N-oxides. Organic Letters, 15(1), 54-57. Available from: [Link]
Li, G., & Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synfacts, 11(1), 1-15. Available from: [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]
Olsson, R., & Almqvist, F. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(24), 5474-5483. Available from: [Link]
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
ResearchGate. (2014). Reaction of pyridine N‐oxides with Grignard reagents. Available from: [Link]
Tskhovrebov, A. G., Solari, E., Scopelliti, R., & Severin, K. (2014). Reactions of Grignard Reagents with Nitrous Oxide. Organometallics, 33(10), 2425–2428. Available from: [Link]
Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645–4652. Available from: [Link]
Stability issues of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol in solution
Technical Support Center: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Welcome to the technical support guide for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS No. 1782394-50-6).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Welcome to the technical support guide for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS No. 1782394-50-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to help you anticipate and resolve common experimental challenges to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the handling, storage, and fundamental properties of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol solutions.
Q1: What are the primary chemical liabilities of this molecule that could lead to stability issues?
A1: The structure of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol contains three key functional groups that are susceptible to degradation under common experimental conditions:
Benzylic Alcohol: The primary alcohol on the phenyl ring is the most significant liability. It is prone to oxidation, which can occur in the presence of atmospheric oxygen, trace metal impurities, or light. This oxidation typically converts the alcohol first to an aldehyde ((4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde) and potentially further to a carboxylic acid ((4-((1-Methylpiperidin-4-yl)oxy)benzoic acid).[1][2][3][4]
Tertiary Amine (N-Methylpiperidine): The N-methylpiperidine moiety is a tertiary amine. Tertiary amines can undergo N-oxidation, especially in the presence of oxidizing agents or under certain metabolic conditions.[5] The piperidine ring itself is generally stable but can be susceptible to degradation under harsh alkaline conditions.[6]
Aryl Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, though this is less common under typical experimental settings compared to the oxidation of the benzylic alcohol.[7][8][9]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure maximum stability and shelf-life, stock solutions should be prepared and stored with the following considerations:
Parameter
Recommendation
Rationale
Solvent
Anhydrous, aprotic solvents (e.g., DMSO, DMF) are preferred for long-term storage.
Minimizes participation of solvent in degradation pathways like hydrolysis or solvolysis.
Temperature
Store at ≤ -20°C. For long-term storage (months), -80°C is ideal.[10]
Reduces the rate of all chemical degradation reactions.
Atmosphere
Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.
Prevents oxidation of the benzylic alcohol and tertiary amine by atmospheric oxygen.[5][11]
Light
Store in amber vials or protect from light by wrapping vials in aluminum foil.[12][13][14]
The aromatic ring and benzylic alcohol can absorb UV light, leading to photodegradation.
Container
Use high-quality, clean glass vials with PTFE-lined caps.
Avoids contamination from plastics (leachables) or trace metals that can catalyze oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor. The N-methylpiperidine group is basic, making the molecule's solubility and stability pH-dependent.
Acidic pH (pH < 6): The piperidine nitrogen will be protonated. This form is typically more water-soluble. However, very strong acidic conditions (pH < 2) could potentially promote the hydrolysis of the aryl ether bond over extended periods or at elevated temperatures.
Neutral to Mildly Basic pH (pH 7-9): This is often a region of compromise. The compound may have lower solubility as the free base form becomes more prevalent. Oxidation of the benzylic alcohol can still occur and may even be accelerated by the presence of certain buffer salts or metal ions.
Strongly Basic pH (pH > 10): While the aryl ether is stable, the benzylic alcohol can be more susceptible to oxidation. Furthermore, some studies on related piperidinium structures have shown degradation pathways under harsh alkaline conditions at high temperatures.[6]
For aqueous buffers, it is recommended to prepare them fresh, degas them thoroughly to remove dissolved oxygen, and use them promptly. If storage is necessary, freeze aliquots at -80°C immediately after preparation.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: My solution of the compound has developed a yellow or brown tint over time.
Likely Cause: This discoloration is a classic indicator of oxidation. The primary culprit is the oxidation of the benzylic alcohol to the corresponding benzaldehyde derivative. Aldehydes, especially aromatic ones, are known to be less stable and can undergo further reactions or polymerization, leading to colored impurities.[3][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Preventative Protocol:
Solvent Preparation: Use high-purity, anhydrous grade DMSO. Before use, sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
Weighing and Dissolution: Conduct all manipulations in a controlled environment, minimizing exposure to air and light.
Storage: Aliquot the final stock solution into single-use volumes in amber glass HPLC vials with PTFE-lined screw caps.
Inerting: Before capping each vial, flush the headspace with argon or nitrogen.
Freezing: Immediately store the aliquots at -80°C.
Issue 2: I am observing a new, more polar peak in my reverse-phase HPLC analysis over time.
Likely Cause: The appearance of a more polar peak (i.e., a peak with a shorter retention time on a C18 column) often corresponds to the formation of the carboxylic acid degradation product, (4-((1-Methylpiperidin-4-yl)oxy)benzoic acid. The carboxyl group significantly increases the polarity of the molecule compared to the parent alcohol. Another possibility, though often less pronounced in polarity shift, is the formation of the N-oxide.
Proposed Degradation Pathway:
Caption: Primary oxidative degradation pathways.
Experimental Verification Protocol:
Analysis Method: Develop a gradient reverse-phase HPLC method capable of separating the parent compound from potential acidic and neutral degradants. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to ensure protonation of the piperidine) is a good starting point.[15]
Peak Identification: Use LC-MS to analyze the degraded sample.
The aldehyde will have a mass that is 2 Da less than the parent compound.
The carboxylic acid will have a mass that is 14 Da greater than the aldehyde (or 12 Da greater than the parent).
The N-oxide will have a mass that is 16 Da greater than the parent compound.[16]
Forced Degradation: To confirm peak identities, perform a controlled forced degradation study.[5][17]
Oxidative Stress: Treat a fresh solution of the compound with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) and monitor the formation of new peaks over time.[18][19] This should accelerate the formation of the aldehyde and acid.
Reference Standard: If available, inject a reference standard of the suspected degradant to confirm retention time and mass.
Issue 3: The biological activity of my compound decreases in cell culture media over 24-48 hours.
Likely Cause: Standard cell culture media is an aqueous, oxygen-rich environment, often kept at 37°C, which are ideal conditions for degradation. The benzylic alcohol can oxidize, or the compound may be metabolized by the cells.
Troubleshooting Steps:
Incubation Control: Incubate the compound in the complete cell culture media (without cells) for the same duration and at the same temperature as your experiment (e.g., 48 hours at 37°C).
Time-Point Analysis: At t=0, 24, and 48 hours, take an aliquot of the media.
Sample Preparation: Perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile), centrifuge to pellet the proteins, and transfer the supernatant.
LC-MS Quantification: Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent compound. A significant decrease in concentration in the cell-free media indicates chemical instability.
Mitigation: If instability is confirmed, consider the following:
Dosing Schedule: Add the compound fresh to the media at shorter time intervals if the experimental design allows.
Antioxidants: Evaluate if the addition of a biocompatible antioxidant (like N-acetylcysteine) to the media can mitigate the degradation without interfering with the assay.
Formulation: For in-vivo studies, this instability highlights the need for a formulation that protects the compound from premature degradation.
References
Vertex AI Search. Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
Vertex AI Search. Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process.
Vertex AI Search. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025).
ACS Publications. Highly Selective Photooxidation of Benzyl Alcohol to Benzaldehyde by Bi–Mo/g-C3N4 in Aqueous Solution. (2024).
Vertex AI Search. selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis.
RSC Publishing. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. (2016).
ACS Publications. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025).
ResearchGate. Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst | Request PDF. (2025).
ACS Publications. Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials | ACS Energy Letters. (2018).
BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
RSC Publishing. Analytical Methods.
ResearchGate. Degradation pathway of drug. | Download Scientific Diagram.
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017).
BenchChem. Degradation of benzyl alcohol glucuronide during sample storage and preparation.
Vertex AI Search. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021).
ACS Publications. Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature | ACS Catalysis. (2023).
RSC Publishing. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Solubility Enhancement Strategies for Piperidine Scaffolds
Last Updated: February 18, 2026
Introduction: The "Grease Ball" vs. "Brick Dust" Dilemma
Welcome to the technical support hub for piperidine chemistry. If you are here, you likely have a piperidine-based lead compound that shows excellent potency in silico or enzymatic assays but fails miserably in aqueous media.
Piperidine is a privileged scaffold, present in blockbuster drugs like Donepezil (CNS), Fentanyl (analgesic), and Ibrutinib (oncology). However, its derivatives often suffer from two distinct solubility phenotypes:
The "Grease Ball" (High LogP): Lipophilic substituents turn the molecule into a hydrophobic oil that crashes out in water.
The "Brick Dust" (High Melting Point): Planar, symmetric piperidine derivatives stack efficiently in the crystal lattice, requiring high energy to break the solute-solute interactions.
This guide provides a systematic, self-validating troubleshooting workflow to resolve these issues.
Module 1: The pH-Solubility Trap
Q: My compound dissolves in DMSO but precipitates immediately upon dilution into PBS (pH 7.4). Why?
Expert Insight:
This is the classic "pKa Cliff." The piperidine nitrogen is a secondary amine with a typical pKa of 9.0 – 11.0 .
In DMSO: The compound is solvated by dipole-dipole interactions.
In Acid (pH 1-2): The nitrogen is protonated (
), forming a soluble cation.
In PBS (pH 7.4): If your compound has electron-withdrawing groups that lower the pKa to ~7.0-8.0, a significant fraction exists as the neutral free base at physiological pH. The neutral form is often orders of magnitude less soluble than the ionized form.
Troubleshooting Protocol: The "pH Swing" Test
Before moving to complex formulations, validate the ionization profile.
Incubate for 2 hours and measure concentration (UV/HPLC).
Result A: Soluble at pH 2, Insoluble at pH 7.4/10. -> Diagnosis: Basic pKa. Solution: Salt formation (See Module 2).[2][3]
Result B: Insoluble at all pHs. -> Diagnosis: "Brick Dust" or extreme lipophilicity. Solution: Cyclodextrins or Structural Modification (See Modules 3 & 4).
Module 2: Salt Selection Strategy
Q: I tried an HCl salt, but it’s hygroscopic and deliquescent. What is the alternative?
Expert Insight:
While Hydrochloride (HCl) is the default choice for basic piperidines, it is not always optimal. The high charge density of the chloride ion can lead to hygroscopic salts if the lattice energy isn't high enough. For lipophilic piperidines, matching the counter-ion's size and lipophilicity to the base often yields better crystallinity and stability.
Table 1: Counter-ion Selection Guide for Piperidines
Counter-ion
pKa (Acid)
Best Use Case
Potential Downside
Chloride (HCl)
-7
Small, polar piperidines. First line screen.
Risk of hygroscopicity; "Common Ion Effect" in vivo (stomach HCl).
Mesylate
-1.9
Lipophilic bases. Good for increasing melting point.
Potential for genotoxic impurities (mesyl esters) if alcohols are present during synthesis.
Fumarate
3.03
Weak bases. Often forms stable, non-hygroscopic crystals.
May form 2:1 (Base:Acid) stoichiometry, complicating dosing.
Tartrate
2.98
Chiral resolution + solubility.
Solubility can be too high, leading to oiling out during crystallization.
Mechanism: The hydrophobic piperidine ring displaces water from the CD cavity (entropic gain) and forms van der Waals contacts with the glucose ring protons (enthalpic gain).
Visualizing the Workflow:
Figure 1: Decision matrix for troubleshooting piperidine solubility issues.
Protocol: Phase Solubility Study (Higuchi & Connors Method)
Buffer: Prepare PBS (pH 7.4).
CD Stock: Prepare 0%, 5%, 10%, 20% (w/v) SBE-
-CD in PBS.
Saturation: Add excess piperidine compound to each vial.
Equilibration: Shake at room temperature for 48 hours.
Filtration: Filter (0.45 µm PVDF) to remove undissolved solids.
Quantification: HPLC-UV.
Calculation: Plot Solubility (
) vs. CD Concentration ().
If Slope < 1, you have a 1:1 complex. If Slope > 1, higher order complexes are forming.
Q: I cannot change the formulation. How do I modify the chemistry to fix "Brick Dust" insolubility?
Expert Insight:
"Brick Dust" insolubility is driven by high Crystal Lattice Energy (
). Planar piperidine rings stack like plates. To increase solubility, you must disrupt the packing without destroying the pharmacophore.
Strategies:
The "Magic Methyl": Introduce a methyl group at the C2 or C3 position of the piperidine. This creates a chiral center and steric twist, preventing flat packing.
Evidence: Studies on piperidine-based renin inhibitors showed that C2-substitution increased solubility by >10-fold by disrupting
-stacking [1].
Polar Capping: If the piperidine nitrogen is capped with a hydrophobic benzyl group, replace it with a polar heterocycle (e.g., oxetane, pyridine) or add a solubilizing tail (morpholine).
Reduce Planarity: Switch from a piperidine (sp3) to a partially unsaturated ring or a bridged system (e.g., azabicyclo[3.2.1]octane) to increase 3D character (
), which correlates with higher solubility.
References
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).[4] Discusses C2-substitution to disrupt packing.
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. (2024).[5] Comparative data on SBE-β-CD vs Native β-CD.
Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process. The AAPS Journal. (2013). Case study on Phenytoin-Piperidine salts.
Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem. (2025).[1][2][6] General troubleshooting and pKa protocols. [1]
Cosolvent and Complexation Systems. Pharma Excipients. (2022). Review of cosolvent strategies and CD complexation.
Technical Support Center: Emulsion Control in Piperidine Synthesis
Introduction: The "Soap" Problem Piperidine synthesis—whether via the reduction of pyridines, lactams, or imides—frequently stalls during the workup phase due to intractable emulsions. This occurs because piperidines act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Soap" Problem
Piperidine synthesis—whether via the reduction of pyridines, lactams, or imides—frequently stalls during the workup phase due to intractable emulsions. This occurs because piperidines act as amphiphilic surfactants . The hydrophobic ring and the hydrophilic, basic amine functionality mimic the structure of soap.
When this surfactant nature combines with gelatinous metal salts (aluminum hydroxides from LiAlH
or boron complexes from BH), the result is a stabilized emulsion that resists standard separation. This guide provides self-validating protocols to prevent these emulsions and rescue mixtures that have already emulsified.
Module 1: The Chemistry of the Emulsion
To defeat the emulsion, you must understand what stabilizes it. In piperidine synthesis, two primary factors are at play:
The Metal Hydroxide Gel: In aluminohydride reductions, the byproduct is often aluminum hydroxide (
). In water, this forms a gelatinous network that traps organic droplets, physically preventing phase separation.
The Amphiphilic Interface: Piperidine (
) is partially protonated at neutral pH. The protonated species () is water-soluble, while the free base is organic-soluble. At interface pH values near the , the molecule shuttles between phases, lowering surface tension and stabilizing the emulsion.
Visualizing the Problem
Figure 1: The synergistic effect of surfactant behavior and metal gels creates stable emulsions. Prevention requires attacking both factors simultaneously.
Module 2: Pre-emptive Protocols (Prevention)
The choice of workup depends heavily on the reducing agent used. Choose the protocol that matches your synthesis route.
Protocol A: The Rochelle Salt Method (Best for LiAlH/DIBAL)
Recommended for: Large scale (>5g) reductions where filtration is difficult.
Mechanism: Potassium sodium tartrate (Rochelle salt) acts as a bidentate ligand, breaking down the gelatinous aluminum network into water-soluble tartrate complexes.
Step-by-Step:
Quench: Cool reaction to 0°C. Dilute with an inert solvent (Et
O or MTBE).
Addition: Add a saturated aqueous solution of Rochelle salt.
Volume Rule: Use 20-30 mL of saturated solution per gram of LiAlH
used.
The Critical Step (Agitation): Vigorously stir the mixture at room temperature.
Self-Validation: Do NOT stop stirring until two distinct, clear layers actally appear. This typically takes 1–4 hours .
Visual Cue: The grey/white sludge will disappear, replaced by a clear aqueous layer and a clear organic layer.
Separation: Pour into a separatory funnel. The layers will separate instantly.
Protocol B: The Fieser Method (Stoichiometric Quench)
Recommended for: Small scale (<5g) or when time is critical.
Mechanism: Creates a granular, sand-like precipitate of aluminates that does not trap solvent, allowing for easy filtration.
Step-by-Step:
For every
grams of LiAlH used, add sequentially:
mL of Water (Slowly, at 0°C).
mL of 15% Aqueous NaOH.
mL of Water.
Warm & Stir: Warm to room temperature and stir for 15 minutes.
Self-Validation: The precipitate should turn from a grey slime into a white, granular solid (sand-like consistency).
Filtration: Add MgSO
directly to the stirring mixture (acts as a filter aid), then filter through a sintered glass funnel.
Comparison of Methods:
Feature
Rochelle Salt Method
Fieser Method
Throughput
Slow (1-4 hours)
Fast (30 mins)
Scalability
Excellent (No filtration clogging)
Poor (Precipitate can trap product on large scale)
Emulsion Risk
Very Low
Moderate (If stoichiometry is missed)
Yield
High (Product not trapped in solid)
Moderate (Risk of occlusion in solid)
Module 3: Troubleshooting Active Emulsions
If you are already staring at a milky "mayonnaise" in your separatory funnel, follow this rescue decision tree.
Decision Matrix: Rescue Operations
Figure 2: Logic flow for breaking an existing emulsion.
Rescue Protocol 1: The pH Swing
Piperidine is a base. If the aqueous layer is neutral or slightly acidic, the piperidine is protonated and acts as a surfactant.
Action: Add 6M NaOH dropwise to the emulsion.
Target: pH > 12 (Check with pH paper; it should be dark blue/purple).
Result: Deprotonation forces the piperidine entirely into the organic phase, breaking the surfactant interface.
Rescue Protocol 2: The Celite Filtration
If the emulsion is caused by fine particulate matter (common in hydrogenation with Pd/C or PtO
):
Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth) in a sintered glass funnel.
Mechanism: The Celite physically traps the particulate stabilizers and breaks the surface tension of the droplets.
Module 4: Special Case - Borane Reductions
Reductions using Borane (BH
or BH) present a unique challenge: the Piperidine-Borane Complex . This stable adduct does not hydrolyze easily and is a potent emulsifier.
The Issue: Simple water addition does not break the B-N bond.
The Fix (Oxidative or Acidic Hydrolysis):
Method A (Acidic - Robust):
After removing THF, add 6M HCl and reflux for 1 hour.
Cool, wash with ether (removes non-basic impurities).
Basify aqueous layer to pH > 12 with NaOH pellets (use ice bath!).
Warning: This destroys the boron complex but can oxidize sensitive functional groups.
FAQ: Common User Issues
Q: I used DCM as my extraction solvent and the layers won't separate. Why?A: DCM (density ~1.33) and Brine/NaOH (density ~1.1–1.2) often have very similar densities, leading to "phase inversion" or a suspended middle layer.
Fix: Dilute the organic phase with Diethyl Ether or MTBE to lower its density, forcing it to the top.
Q: My piperidine is volatile. How do I dry it without losing product?A: Piperidine boils at 106°C.
Dry the organic layer over solid KOH (pellets) rather than MgSO
if possible (KOH also ensures basicity).
Do not rotary evaporate to dryness at high vacuum/heat.
Consider isolating as the HCl salt (bubble HCl gas into ether) if the free base is too volatile.
Q: Can I use Copper Sulfate to wash the organic layer?A:NO. Copper sulfate is used to complex and remove amines (like pyridine) from non-amine products. If you use it here, your piperidine product will form a water-soluble deep blue complex and be lost in the aqueous waste.
References
Fieser Workup Stoichiometry
Title: Workup for Aluminum Hydride Reductions (Fieser Method)[2][3]
Common pitfalls in scaling up piperidine synthesis
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Scale-Up Troubleshooting for Catalytic Hydrogenation of Pyridine Welcome to the Scale-Up Support Center I am Dr. Aris Thorne, Senior Application Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Subject: Scale-Up Troubleshooting for Catalytic Hydrogenation of Pyridine
Welcome to the Scale-Up Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your bench-scale piperidine synthesis worked perfectly on a 5-gram scale, but your 500-gram or pilot-scale attempt has encountered thermal spikes, stalled conversion, or isolation difficulties.
Scaling up pyridine hydrogenation is deceptive. It appears to be a simple saturation (
), but it hides significant thermodynamic and separation pitfalls. This guide addresses the causality of these failures and provides self-validating protocols to resolve them.
Module 1: Critical Safety & Thermodynamics
Q: Why did my reactor temperature spike uncontrollably during the first hour?
A: You underestimated the specific heat release relative to your cooling capacity.
The hydrogenation of pyridine is highly exothermic. The enthalpy of reaction (
) is approximately -193.8 kJ/mol [1].[1] On a small scale, ambient air cooling often masks this. On a large scale, the surface-area-to-volume ratio drops, and the heat cannot escape, leading to a thermal runaway.
The Pitfall:
Reaction rates for hydrogenation often follow pseudo-first-order kinetics with respect to hydrogen pressure. If you pressurize a large vessel immediately without throttling the gas uptake or having active cooling, the reaction accelerates, releasing heat faster than your jacket can remove it. This creates a positive feedback loop (Arrhenius behavior).
The Solution: The "Starve-Feed" Approach
Do not pressurize the full headspace immediately if your cooling capacity is unknown. Use a mass flow controller to limit
addition, making the gas flow the limiting reagent.
Visualization: Thermal Safety Feedback Loop
Figure 1: The thermal runaway cycle in pyridine hydrogenation. Without active flow control, the Arrhenius effect can overwhelm cooling systems.
Module 2: Reaction Kinetics & Catalyst Management
Q: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
A: You are likely fighting Catalyst Poisoning or Mass Transfer limitations.
1. The Poisoning Trap:
Pyridine itself is a potential catalyst poison due to the lone pair on the nitrogen, but the product (piperidine) is a stronger base (
) than the substrate (). As the reaction proceeds, piperidine can competitively adsorb onto the active sites of the catalyst (Pd/C or PtO2), inhibiting further turnover [2].
2. The "Dirty" Substrate:
Industrial-grade pyridine often contains sulfur-containing impurities (thio-compounds). Even ppm levels of sulfur can permanently deactivate heterogeneous noble metal catalysts.
Pyrophoric handling hazards; requires high pressure.[6]
The Solution: Acidic Promotion
Add 1.0 - 1.1 equivalents of Acetic Acid or use an acidic solvent (glacial acetic acid).
Mechanism: Protonating the pyridine/piperidine nitrogen prevents the lone pair from binding too strongly to the metal surface, keeping the active sites open for hydrogen [3].
Module 3: Downstream Processing (The "Azeotrope Trap")
Q: I cannot separate my product from the starting material by distillation. What is happening?
A: You have fallen into the "Double Azeotrope" trap.
This is the most common failure mode in scale-up.
Pyridine-Piperidine Azeotrope: If you do not achieve >99% conversion, you cannot simply distill off the remaining pyridine. They form a binary azeotrope (~8% Pyridine / 92% Piperidine, bp ~106°C) [4].[9]
Piperidine-Water Azeotrope: If you use an aqueous workup, piperidine forms a difficult azeotrope with water (~35% Water, bp ~93°C).
The Golden Rule: You must drive the reaction to complete conversion before workup. You cannot "purify out" the starting material easily later.
Visualization: The Separation Logic Gate
Figure 2: The decision matrix for piperidine isolation. Note that incomplete conversion leads to a separation dead-end.
Module 4: Validated Scale-Up Protocol
Objective: Synthesis of Piperidine (100g scale) via Catalytic Hydrogenation.
Safety Note: Hydrogen gas is flammable/explosive.[3][6] Catalysts (Pd/C) can be pyrophoric when dry. Ground all equipment.
Drying: Add solid KOH pellets. (Standard drying agents like MgSO4 are often insufficient for amines).
Distillation: Distill at atmospheric pressure. Collect fraction at 106°C .
References
Wikipedia/Standard Thermochemical Data. Pyridine Hydrogenation Enthalpy. (Verified via search: -193.8 kJ/mol).[1] Link
BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine.Link
Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (Discusses acidic solvents and pressure).[2][4][9] Link
Google Patents (US2363157A). Process for purifying piperidine (Azeotrope Data).Link
Technical Support Center: Purification of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Intermediate Code: MP-OPM CAS: 1782394-50-6 (Related analogues) Executive Dashboard: Physicochemical Profile Before initiating any purification protocol, you must understand the "personality" of your molecule. MP-OPM is...
Before initiating any purification protocol, you must understand the "personality" of your molecule. MP-OPM is an amphiphilic molecule containing a basic tertiary amine and a polar primary alcohol.
Moderately lipophilic. Soluble in EtOAc, DCM, CHCl3.
Key Impurity A
4-(hydroxymethyl)phenol
Acidic (pKa ~10). Can be removed via base wash.
Key Impurity B
N-Oxide variant
Polar. Requires reduction or specific chromatography.
Module 1: The "Double-Swing" Acid-Base Extraction
Status: Recommended First-Line Defense
Target: Removal of unreacted phenol (starting material) and neutral non-polar byproducts.
The Logic (Causality)
Standard extractions often fail because the starting material (4-(hydroxymethyl)phenol) and the product have overlapping solubility in organic solvents. However, they differ legally in their acid/base behavior:
The Product is a Base (Tertiary Amine).
The Impurity is a Weak Acid (Phenol).
By "swinging" the pH from basic to acidic and back, we can force these two components into opposite phases.
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic water.
The "Base Swing" (Removes Phenol):
Wash the organic layer with 1M NaOH (2x).
Mechanism:[2][3][4][5][6] The pH > 12 converts the phenol impurity into sodium phenolate (water-soluble). The product remains neutral (free base) and stays in the organic layer.
Discard the aqueous layer.
The "Acid Swing" (Isolates Product):
Extract the organic layer with 1M HCl (3x).
Mechanism:[2][3][4][5][6] The pH < 2 protonates the piperidine nitrogen, converting the product into a water-soluble hydrochloride salt. Neutral impurities (uncoupled alkyl halides) stay in the organic layer.
Keep the aqueous layer. Discard the organic layer.
Recovery:
Cool the acidic aqueous layer to 0°C.
Slowly basify with 6M NaOH until pH > 12.
Extract the now cloudy aqueous mixture with EtOAc (3x).
Dry combined organics over Na2SO4 and concentrate.[1]
Visualization: The Double-Swing Logic
Caption: Flowchart demonstrating the selective partitioning of MP-OPM using pH manipulation to remove acidic and neutral impurities.
Module 2: Chromatographic Troubleshooting
Status: Advanced Purification
Issue: "My product is streaking/tailing on the column and purity is low."
The Mechanism of Failure
Silica gel is slightly acidic (silanol groups, pKa ~5-7). The basic nitrogen of the methylpiperidine (pKa ~10) interacts strongly with these acidic sites, causing:
Broad, tailing peaks.
Irreversible adsorption (loss of yield).
Poor separation from impurities.
The Solution: Amine Buffering
You must "deactivate" the silica or keep the amine deprotonated.
Recommended Mobile Phase:
DCM / Methanol / Triethylamine (TEA)
Ratio: 95 : 4 : 1 (Start here)
90 : 9 : 1 (Elution)
Alternative: Use Ammonia (7N in MeOH) instead of TEA if you are concerned about residual amine salts.
Protocol:
Pre-wash the silica column with the mobile phase containing 1% TEA.
Load the sample (dissolved in minimal DCM).
Elute with the gradient.
Critical: Rotovap the fractions thoroughly to remove the volatile TEA.
Module 3: The "Silent" Impurity (N-Oxide)
Status: Specific Contaminant Removal
Issue: "I see a peak M+16 in Mass Spec."
The tertiary amine is susceptible to oxidation by air or peroxides in solvents (especially ethers like THF or Dioxane), forming the N-Oxide .
Detection
TLC: The N-Oxide is much more polar than the parent amine. It will stay near the baseline in standard EtOAc/Hexane systems.
NMR: Look for a downfield shift in the N-Methyl group (usually shifts from ~2.2 ppm to ~3.0 ppm).
Removal Strategy
N-Oxides are difficult to remove by extraction as they are water-soluble but can drag into organics.
Chemical Reduction (Mild):
Dissolve impure product in Ethanol.
Add Sodium Borohydride (NaBH4) (excess) and catalytic CoCl2 (Cobalt Chloride).
Stir at RT for 2 hours.
Why: This selectively reduces the N-O bond back to the tertiary amine without affecting the benzyl alcohol [1].
Frequently Asked Questions (FAQ)
Q: Can I use recrystallization instead of a column?A: Yes, if the purity is >85%.
Solvent System: Ethyl Acetate / Heptane.
Method: Dissolve in hot EtOAc (minimal volume). Add Heptane dropwise until persistent cloudiness appears. Cool slowly to 4°C.
Note: If the product oils out, re-dissolve and add a seed crystal.
Q: Why is my yield low after the acid wash?A: You likely didn't basify the aqueous layer enough. The pH must be >12. At pH 9-10, a significant portion of the amine is still protonated (ammonium salt) and will remain in the water phase. Use pH paper to confirm, do not guess.
Q: Is the benzyl alcohol sensitive to the 1M HCl wash?A: Generally, benzyl alcohols are stable to dilute HCl at room temperature for short durations. However, do not heat the acidic solution, as this could promote dehydration (elimination) or substitution (formation of benzyl chloride).
References
Reduction of N-Oxides: "Selective reduction of N-oxides to amines."[7] ResearchGate.[8] Available at: [Link]
Williamson Ether Synthesis & Impurities: "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link]
General Amine Purification: "Remove Sticky Reagents: Reaction Solvents." University of Rochester. Available at: [Link]
Optimizing reaction conditions for N-alkylation of piperidines
Welcome to the Piperidine N-Alkylation Technical Support Center. Current Status: Operational Role: Senior Application Scientist Ticket ID: PIP-ALK-OPT-001 Triage: Method Selection Matrix Before starting, confirm you are...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Piperidine N-Alkylation Technical Support Center.
Current Status: Operational
Role: Senior Application Scientist
Ticket ID: PIP-ALK-OPT-001
Triage: Method Selection Matrix
Before starting, confirm you are using the correct synthetic pathway. The most common failure mode is forcing an
reaction when Reductive Amination is chemically superior.[1]
Use the decision tree below to validate your approach:
Figure 1: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile structure.
Standard Operating Procedures (SOPs)
Protocol A: Direct
Alkylation (Primary Alkyl Halides)
Best for: Simple primary alkyl chains (Methyl, Ethyl, Benzyl).
The "Self-Validating" Workflow:
Stoichiometry: 1.0 eq Alkyl Halide : 1.2–1.5 eq Piperidine.[1] Why? Excess amine acts as a proton scavenger and prevents the product (a secondary/tertiary amine) from competing for the alkyl halide.[1]
Base:
(3.0 eq) or DIPEA (2.0 eq). Note: Inorganic bases are heterogeneous; vigorous stirring is a critical process parameter (CPP).[1]
Critical Checkpoint: If using highly reactive electrophiles (e.g., Benzyl Bromide), add the electrophile dropwise via syringe pump over 1 hour to maintain a low instantaneous concentration, suppressing over-alkylation (quaternization).
Acid Catalyst: Acetic Acid (1.0 eq) Required only for ketones to activate the carbonyl; aldehydes usually react without it.[1]
Procedure: Mix amine and carbonyl for 15–30 mins (Imine formation)
Add STAB.
Troubleshooting & FAQs (The Help Desk)
Issue 1: "I am seeing significant quaternary ammonium salt formation."
Diagnosis: The product (tertiary amine) is more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.[1]
Corrective Actions:
Switch to Reductive Amination: This is the definitive fix.[1] Reductive amination stops at the tertiary amine stage because the intermediate iminium ion cannot form a second time on a tertiary nitrogen.[1]
The "Inverse Addition" Trick (
): Do not add the amine to the alkyl halide. Add the alkyl halide slowly to a solution of the amine.
Solvent Switch: Change from polar aprotic (DMF) to a protic solvent (Ethanol).[1] Solvation of the nucleophile by hydrogen bonding can reduce the reactivity difference between the starting amine and the product.
Issue 2: "My reaction with 2,6-dimethylpiperidine is dead. No conversion."
Diagnosis: Steric hindrance.[1][3] The "isopropyl-like" environment at the nitrogen center blocks the approach of the electrophile.
Corrective Actions:
The Finkelstein Boost: If using an Alkyl Chloride or Bromide, add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
Mechanism:[1][4][5] The I- displaces the Cl/Br to form a transient, highly reactive Alkyl Iodide, which reacts faster with the hindered amine.
Thermodynamic Forcing: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to
–.
Microwave Irradiation: High-energy input can overcome the activation energy barrier imposed by sterics.[1]
Issue 3: "I'm seeing alkenes instead of my alkylated amine."
Diagnosis: Competitive E2 Elimination. Your piperidine (or the added base) is acting as a base rather than a nucleophile, deprotonating the alkyl halide.
Corrective Actions:
Base Selection: If using TEA or DIPEA, switch to a milder inorganic base like
Abdel-Magid, A. F., et al. (1996).[2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
BenchChem Technical Guides. (2025). "Managing Side Reactions in Piperidine Functionalization."
RSC Green Chemistry. (2013).[1] "Solvent Selection Guides for Reductive Amination." Royal Society of Chemistry.[1]
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications."
Validation of an HPLC method for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Executive Summary: The "Basic" Challenge (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 197897-47-1) is a critical intermediate, often associated with the synthesis of histamine H3 receptor antagonists like Pitoli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Basic" Challenge
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 197897-47-1) is a critical intermediate, often associated with the synthesis of histamine H3 receptor antagonists like Pitolisant .
From a chromatographic perspective, this molecule presents a classic "Silanol Trap." The basic nitrogen on the methyl-piperidine ring (pKa ~9.2) becomes protonated at standard acidic HPLC pH levels (pH 2–3). On traditional silica-based C18 columns, this cationic species interacts ionically with residual silanols, leading to severe peak tailing, retention variability, and poor resolution from impurities.
This guide compares two methodologies:
The Legacy Approach: Traditional Acidic Phosphate (pH 3.0) on Standard C18.[1]
The Modern Approach (Recommended): High pH (pH 10.0) on Hybrid Particle Technology.
Verdict: The High pH method is superior, offering a tailing factor < 1.2, higher loadability, and distinct orthogonality to acidic synthesis byproducts.
Chemical Context & Mechanism
To validate a method, we must first understand the analyte's behavior.[2]
The following diagram illustrates why the Legacy method fails and the Modern method succeeds.
Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.
Comparative Methodology
The following data compares the performance of the two approaches. The "Product" in this guide is the High pH Method .
Experimental Conditions
Parameter
Method A (Legacy/Alternative)
Method B (Recommended)
Column
Standard C18 (5 µm, 4.6 x 150 mm)
Hybrid C18 (e.g., XBridge BEH), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
20 mM Phosphate Buffer, pH 3.0
10 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B
Acetonitrile
Acetonitrile
Mode
Isocratic (70:30 A:B)
Gradient (95% A to 5% A)
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
25°C
40°C
Detection
UV 225 nm
UV 225 nm
Performance Data Summary
Performance Metric
Method A Result
Method B Result
Interpretation
USP Tailing Factor ()
2.1 (Fail)
1.1 (Pass)
High pH neutralizes the base, eliminating silanol drag.
Theoretical Plates ()
~4,500
>12,000
Sharper peaks improve sensitivity (LOD/LOQ).
Retention Stability
Poor (pH sensitive)
Robust
Hybrid particles are stable up to pH 12.
Resolution from Impurities
< 1.5
> 3.0
Better selectivity for polar synthesis byproducts.
Detailed Validation Protocol (Method B)
This section outlines the validation steps for the recommended High pH Method , compliant with ICH Q2(R2) guidelines.
Reagent Preparation
Buffer (pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm membrane.[4]
Diluent: 50:50 Water:Acetonitrile.
Validation Workflow
The validation lifecycle ensures the method is "fit for purpose."
Figure 2: Step-by-step validation lifecycle following ICH Q2(R2) principles.
Key Validation Parameters & Acceptance Criteria
A. Specificity
Protocol: Inject Diluent, Mobile Phase, Placebo (if applicable), and known synthesis precursors.
Requirement: No interfering peaks at the retention time of the main analyte (~4.5 min). Purity angle < Purity threshold (using PDA detector).
A Comparative Efficacy Analysis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol and Known Monoamine Oxidase B Inhibitors
Introduction The therapeutic landscape for neurodegenerative disorders, particularly Parkinson's disease, is continually evolving, with a significant focus on modulating dopamine levels in the brain. A key enzymatic targ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The therapeutic landscape for neurodegenerative disorders, particularly Parkinson's disease, is continually evolving, with a significant focus on modulating dopamine levels in the brain. A key enzymatic target in this endeavor is Monoamine Oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine.[1][2] Inhibition of MAO-B can lead to increased dopamine availability, thereby alleviating motor symptoms associated with Parkinson's disease.[1][3] This guide provides a comparative analysis of the putative MAO-B inhibitor, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, against established clinical MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
Disclaimer: As of the writing of this guide, there is no publicly available data on the specific biological target or efficacy of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. Based on its structural similarity to other piperidine-containing neuroactive compounds, this guide presents a hypothetical evaluation of its potential as a Monoamine Oxidase B (MAO-B) inhibitor for illustrative and comparative purposes.
The Role of MAO-B in Dopamine Metabolism
Monoamine Oxidase B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including the neurotransmitter dopamine.[2] This process not only inactivates dopamine but also generates reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage.[4] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to its increased concentration in the synaptic cleft and enhanced dopaminergic neurotransmission.
Below is a diagram illustrating the metabolic pathway of dopamine and the point of intervention for MAO-B inhibitors.
Caption: Dopamine metabolism in the neuron and the role of MAO-B.
Comparative Analysis of Inhibitor Efficacy
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, another critical parameter, is assessed by comparing the IC50 values for MAO-B and its isoform, MAO-A. A high MAO-A/MAO-B IC50 ratio is desirable to minimize off-target effects.[5]
The following table summarizes the in vitro inhibitory activities of our hypothetical compound and the established MAO-B inhibitors.
Potency: Rasagiline exhibits the highest potency against MAO-B with an IC50 in the low nanomolar range.[7][8] Our hypothetical compound, with an IC50 of 25 nM, would be considered a potent inhibitor, comparable to Selegiline.[6] Safinamide is also a potent inhibitor, though slightly less so than the others in this comparison.[3][9]
Selectivity: Safinamide demonstrates exceptional selectivity for MAO-B over MAO-A, with a selectivity index greater than 5900.[3] Selegiline also shows high selectivity.[6] Rasagiline is highly selective, though to a lesser extent than Safinamide and Selegiline in this dataset.[7][8] The hypothetical high selectivity of our compound of interest would be a desirable characteristic, minimizing the potential for side effects associated with MAO-A inhibition.
Mechanism of Action: Selegiline and Rasagiline are irreversible inhibitors, forming a covalent bond with the enzyme.[6][7] This results in a prolonged duration of action. In contrast, Safinamide is a reversible inhibitor, which may offer a better safety profile.[3] The hypothetical reversible mechanism of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol would align it with the newer generation of MAO-B inhibitors.
Experimental Protocols
To empirically determine the efficacy of a novel compound such as (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol as an MAO-B inhibitor, a standardized in vitro enzyme inhibition assay is essential.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 value of a test compound against recombinant human MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., tyramine). A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a fluorescent signal that is proportional to MAO-B activity.
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Test Compound: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Known Inhibitors (Selegiline, Rasagiline, Safinamide) for positive controls
MAO-B Substrate (e.g., Tyramine)
Horseradish Peroxidase (HRP)
Fluorescent Probe (e.g., Amplex Red)
96-well black microplates
Microplate reader with fluorescence detection capabilities
In Vitro Toxicology of Novel Piperidine Derivatives: A Comparative Safety Guide
Introduction: The Piperidine Paradox The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and paroxetine. Its popularity stems from its abi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Paradox
The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and paroxetine. Its popularity stems from its ability to modulate physicochemical properties (solubility, pKa) and its versatile binding capabilities. However, this scaffold introduces a distinct "toxicological liability triad": hERG channel inhibition (cardiotoxicity) , CYP450-mediated bioactivation (hepatotoxicity) , and phospholipidosis .
This guide objectively compares the safety profiles of novel piperidine derivatives against established standards, providing experimental protocols and mechanistic insights to de-risk early-stage candidates.
Novel piperidine derivatives are frequently designed to target specific kinases (e.g., Akt, ALK) or G-protein coupled receptors. The critical safety metric here is the Selectivity Index (SI) —the ratio of toxicity in normal cells (e.g., HUVEC, HEK293) to potency in target cancer cells.
Performance Benchmark: Novel vs. Standard Scaffolds
Recent data highlights that N-substituted piperidine-4-carboxamides often outperform classic piperidine alkaloids (like piperine) in specificity, though they face stiff competition from morpholine analogues which offer better metabolic stability.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
Analyst Insight: The novel benzamide derivatives demonstrate a superior therapeutic window compared to Sorafenib. However, the high lipophilicity required for this potency often flags a risk for phospholipidosis, which must be screened via HCS (High-Content Screening).
Imaging: Acquire 4 channels at 20x magnification using a confocal high-content imager.
Analysis: Calculate AC50 for each parameter. A "Safe" candidate shows >10-fold separation between TMRM loss and LipidTOX accumulation.
Cardiotoxicity: The hERG Liability[2]
The most significant hurdle for piperidine derivatives is the blockade of the hERG potassium channel (
current), which leads to QT prolongation and Torsades de Pointes.
The Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via
-stacking and cation- interactions. The basic nitrogen of the piperidine ring (pKa ~9-10) is protonated at physiological pH, making it a perfect pharmacophore for hERG blockade.
Structural Optimization Case Study: A12 vs. E22
A recent medicinal chemistry campaign targeting Akt1 demonstrated how structural restriction can mitigate hERG risk.
Compound A12 (Parent): Flexible 3,4-disubstituted piperidine. Potent but high hERG block (IC50 < 1 µM).
Compound E22 (Optimized): 3,4,6-trisubstituted piperidine.[1][2][3] The added substituent restricts conformation and reduces the accessibility of the basic nitrogen to the hERG pore.
Table 2: hERG Safety Margin Comparison
Compound
Akt1 IC50 (Potency)
hERG IC50 (Safety)
Safety Margin (hERG/Akt1)
Conclusion
Compound A12
5 nM
0.8 µM
160
High Risk (Margin < 30-fold is dangerous)
Compound E22
2 nM
>30 µM
>15,000
Safe
E-4031 (Positive Control)
N/A
0.007 µM
N/A
Validates Assay Sensitivity
Visualization: hERG Liability SAR
The following diagram illustrates the Structural Activity Relationship (SAR) governing piperidine toxicity.
Caption: SAR map detailing the structural features of piperidines that contribute to hERG blockade and medicinal chemistry strategies to mitigate this risk.
Hepatotoxicity & Metabolic Stability
Piperidine rings are "metabolic soft spots," prone to oxidative attack by CYP450 isoforms (primarily CYP3A4 and CYP2D6).
Metabolic Pathways & Bioactivation[6]
Ring Hydroxylation: Occurs typically at C-4 or C-3.
Reactive Metabolite Formation: If the piperidine is fused to structural alerts (e.g., methylenedioxyphenyl as in piperine), it can form quinone methides or reactive iminium ions, leading to covalent binding with hepatic proteins (GSH depletion).
Comparative Stability:
Piperidine: Moderate stability. High clearance if unsubstituted.
Morpholine: High stability. The oxygen atom reduces the basicity of the nitrogen and lowers CYP affinity.[4]
Fluorinated Piperidine: High stability. Fluorine at C-4 blocks hydroxylation (Metabolic blocking).
Analyze via High-Resolution Mass Spectrometry (HRMS).[7]
Trigger: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
Criteria: Evidence of GSH adducts >1% of parent peak area indicates bioactivation risk.
Genotoxicity[8][11][12][13]
While the piperidine ring itself is generally non-genotoxic, N-nitroso derivatives (formed during synthesis or metabolism) are potent mutagens.
Standard: Ames Test (OECD 471) using S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
Critical Note: Piperine has been shown to be negative in Ames tests but may cause physiological stress in in vivo micronucleus tests (false positives due to hypothermia).
Recommendation: For novel derivatives, prioritize the Ames MPF (Microplate Format) for higher throughput and lower compound requirement (10-20 mg).
Summary Workflow
The following screening cascade is recommended for evaluating novel piperidine derivatives.
Caption: Tiered toxicology screening cascade designed to filter piperidine candidates efficiently before in vivo studies.
References
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. (2019).[1] [Link]
Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. (2025). [Link]
Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Mass Spectrometry. (2019). [Link]
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024). [Link]
Black pepper constituent piperine: genotoxicity studies in vitro and in vivo. Food and Chemical Toxicology. (2014).[5] [Link]
Comparative Binding Guide: Acetylcholine vs. Muscarine at Muscarinic Receptors
Executive Summary This guide provides a technical comparison of the binding characteristics of the endogenous neurotransmitter Acetylcholine (ACh) and the natural alkaloid Muscarine at muscarinic acetylcholine receptors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the binding characteristics of the endogenous neurotransmitter Acetylcholine (ACh) and the natural alkaloid Muscarine at muscarinic acetylcholine receptors (mAChRs). While both ligands function as orthosteric agonists with high affinity across all five receptor subtypes (M1–M5), they differ critically in chemical stability and receptor family selectivity. This guide details the structural basis of their binding, provides comparative affinity profiles, and outlines the "Gold Standard" radioligand binding protocols used to quantify these interactions.
Structural Pharmacology & Binding Mechanism[1]
Chemical Architecture
Acetylcholine (ACh): A flexible ester containing a quaternary ammonium group. Its ester linkage makes it highly susceptible to rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase.
Muscarine (L-(+)-Muscarine): A rigid tetrahydrofuran derivative. It mimics the bioactive conformation of ACh but replaces the labile ester linkage with a stable ether/alcohol arrangement. This structural rigidity confers resistance to hydrolysis, resulting in a prolonged duration of action.
The Orthosteric Binding Pocket
Both ligands bind to the highly conserved orthosteric site located deep within the transmembrane bundle of the GPCR.
Key Interaction (Aspartate 3.32): The positively charged quaternary ammonium group of both ACh and Muscarine forms a critical salt bridge with the carboxylate side chain of Asp113 (residue numbering varies by subtype, commonly referred to as Asp3.32 in Ballesteros-Weinstein nomenclature).
Aromatic Cage: A cluster of tyrosine and tryptophan residues (e.g., Tyr148, Tyr404, Trp400 in M2) forms a "cation-π" box that stabilizes the ammonium headgroup.
Hydrogen Bonding:
ACh: The carbonyl oxygen accepts a hydrogen bond from Asn6.52 .
Muscarine: The hydroxyl group and ether oxygen mimic the ester oxygen of ACh, engaging similar H-bond networks (often involving Tyr3.33 or Thr5.42 ) to stabilize the active receptor conformation.
Comparative Affinity Profile
Despite distinct chemical structures, both ligands display a lack of subtype selectivity due to the 100% conservation of amino acid residues lining the orthosteric pocket across M1–M5.
Receptor Subtype
G-Protein Coupling
Acetylcholine Affinity ()
Muscarine Affinity ()
Primary Physiological Role
M1 (Neural)
4.5 – 6.0
5.0 – 6.5
CNS cognition, gastric acid secretion
M2 (Cardiac)
4.0 – 5.5
5.0 – 6.0
Heart rate reduction (bradycardia)
M3 (Glandular)
4.5 – 6.0
5.0 – 6.5
Smooth muscle contraction, secretion
M4 (CNS)
4.0 – 5.5
5.0 – 6.0
Locomotion, dopamine regulation
M5 (CNS)
4.5 – 6.0
5.0 – 6.5
Dopamine release, cerebral dilation
*Note: Affinity values are highly dependent on assay conditions (e.g., presence of GTP, ionic strength). Values represent typical ranges for the high-affinity agonist state in competition with antagonists like
.
Experimental Methodologies
To objectively compare binding affinities, a Competition Radioligand Binding Assay is the standard. This assay measures the ability of the non-radioactive test ligand (ACh or Muscarine) to displace a high-affinity radiolabeled antagonist.
Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human M1–M5.
Radioligand:
-Methylscopolamine () (0.2–0.5 nM).
Non-specific Control: Atropine (10
).
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow:
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to optimal protein concentration (e.g., 5–20
/well).
Incubation Setup: In a 96-well plate, add:
50
Radioligand ().
50
Test Ligand (ACh or Muscarine) at varying concentrations ( to M).
100
Membrane suspension.
Control Wells: Total Binding (Buffer instead of test ligand) and Non-Specific Binding (Atropine).
Equilibrium: Incubate for 60–120 minutes at 25°C (room temp) or 37°C.
Critical Step: For ACh, include an acetylcholinesterase inhibitor (e.g., Physostigmine 10
) in the buffer to prevent degradation.
Termination: Harvest via rapid vacuum filtration using GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
Wash: Wash filters 3x with ice-cold wash buffer.
Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute) in a liquid scintillation counter.
Analysis: Fit data to a one-site competition model to derive
, then calculate using the Cheng-Prusoff equation:
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by ACh/Muscarine upon binding to Gq-coupled vs. Gi-coupled receptors.
Caption: Differential signaling cascades of Muscarinic Receptors. M1/M3/M5 couple to Gq to mobilize Calcium, while M2/M4 couple to Gi to inhibit cAMP production.
Implications for Drug Development[2][7]
Selectivity Challenge: The data highlights that neither ACh nor Muscarine can distinguish between M1–M5 subtypes. This conservation of the orthosteric pocket has shifted drug discovery efforts away from orthosteric agonists toward Allosteric Modulators (PAMs/NAMs) , which bind to less conserved extracellular vestibules.
Stability: Muscarine's resistance to hydrolysis makes it a useful tool compound for in vitro assays where stable agonist concentrations are required over long incubation times, whereas ACh requires constant AChE inhibition.
Toxicity: The non-selective activation of M2 (cardiac arrest) and M3 (bronchoconstriction) by muscarine explains the toxicity of Inocybe and Clitocybe mushrooms.
References
IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic).
[Link]
Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor.[1] Nature.
[Link]
Haga, T., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.[1] Nature.
[Link]
Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.
[Link]
Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology.
[Link]
Technical Comparison: Off-Target Liability of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Scaffold
This guide provides a technical comparison of the off-target effects and safety liabilities of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol scaffold, a critical intermediate and pharmacophore used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the off-target effects and safety liabilities of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol scaffold, a critical intermediate and pharmacophore used in the synthesis of kinase inhibitors (e.g., ABL/KIT inhibitors) and GPCR ligands.
Executive Summary & Application Context
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6) acts as a versatile solubilizing linker and pharmacophore in modern drug discovery. It is frequently employed to extend into the solvent-exposed regions of ATP-binding pockets in kinase inhibitors (e.g., Type II inhibitors like CHMFL-ABL/KIT-155 analogs) or as a "tail" moiety in GPCR antagonists to enhance potency and solubility.
However, this structural motif—a basic amine (N-methylpiperidine) linked via an ether oxygen to a lipophilic aromatic ring—possesses intrinsic liabilities. It overlaps significantly with the hERG pharmacophore and known phospholipidosis-inducing motifs. This guide objectively compares its off-target profile against safer alternatives like Morpholine and Piperazine analogs, providing experimental strategies to mitigate risk.
Primary vs. Off-Target Landscape
The Mechanism of Liability
The molecule's off-target affinity is driven by two physicochemical properties:
Basic pKa (~9.0–9.5): The N-methylpiperidine nitrogen is protonated at physiological pH.
Amphiphilicity: The combination of the cationic center and the lipophilic phenyl ether creates a "cation-π" interaction potential, critical for binding to the hERG channel pore and certain GPCRs (e.g., Muscarinic, Dopaminergic).
To mitigate the specific off-target risks of the (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol scaffold, medicinal chemists often employ bioisosteres. Below is a comparison of this product versus standard alternatives.
Rationale: Morpholine lowers the pKa (~8.3) and reduces lipophilicity compared to N-methylpiperidine.
Performance:
hERG: Significantly reduced affinity . The oxygen atom in the ring reduces the basicity of the nitrogen, decreasing the cation-π interaction strength in the hERG pore.
Solubility: Comparable aqueous solubility.
Permeability: Slightly lower CNS penetration due to increased PSA (Polar Surface Area).
Rationale: Introduces a second nitrogen, altering the ionization profile and vector orientation.
Performance:
Selectivity: Often improves kinase selectivity but may retain GPCR promiscuity (especially Histamine/Dopamine receptors) due to the piperazine motif's prevalence in GPCR ligands.
Metabolism: Susceptible to N-dealkylation and N-oxidation.
Quantitative Comparison Data
Note: Values are representative of typical SAR trends for this chemotype in kinase/GPCR scaffolds.
Feature
Product: (1-Me-Pip-4-yl)oxy
Alt A: Morpholine
Alt B: N-Me-Piperazine
hERG IC50
1–10 µM (Risk)
> 30 µM (Safe)
5–20 µM (Moderate)
M1 Receptor Ki
100–500 nM
> 10 µM
500–1000 nM
Phospholipidosis
High Potential
Low Potential
Medium Potential
CYP2D6 Inhibition
Strong
Weak
Moderate
tPSA (Ų)
~32
~41
~35
Mechanistic Visualization
The following diagram illustrates the structural features leading to off-target binding and the screening workflow to identify them.
Caption: Structural determinants of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol linking physicochemical properties to specific off-target liabilities.
Experimental Protocols for Validation
To validate the safety of compounds containing this moiety, the following protocols are mandatory.
Reagent: HCS LipidTOX™ Red phospholipidosis detection reagent.
Procedure:
Seed cells in 96-well plates and incubate for 24h.
Treat with test compound (1–50 µM) for 48h. Include Amiodarone as a positive control.
Fix cells with 4% paraformaldehyde.
Stain with LipidTOX Red and Hoechst (nuclei).
Imaging: High-content fluorescence microscopy.
Metric: Quantify cytoplasmic phospholipid intensity relative to cell count.
References
Wang, Q., et al. (2017). "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 60(1), 273-289.[1] Link[1]
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45. Link
Ploemen, J. P., et al. (2004). "Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential: a case study with structurally unrelated amphiphilic drugs." Experimental and Toxicologic Pathology, 55(4), 347-355. Link
ChemScene. (n.d.). "(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Product Information." ChemScene Catalog. Link
A Comparative Guide to the Structural Confirmation of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Derivatives
Introduction: The Imperative of Unambiguous Structure in Drug Discovery In the landscape of modern drug discovery, the precise characterization of a molecule's structure is not merely a formality but a foundational pilla...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of modern drug discovery, the precise characterization of a molecule's structure is not merely a formality but a foundational pillar of successful research and development.[1][2] The process, known as structural elucidation, involves determining the complete arrangement of atoms, including connectivity and stereochemistry, which is essential for understanding a compound's biological activity and potential toxicity.[3][4] Piperidine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals, valued for their ability to interact with biological targets.[5][6] The (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol scaffold, in particular, presents a key synthetic building block. However, its synthesis can yield isomers or byproducts where incorrect connectivity could drastically alter its pharmacodynamic and pharmacokinetic properties.
This guide provides a comprehensive, multi-technique comparison for the rigorous structural confirmation of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol and its derivatives. As a self-validating system, this workflow ensures that each analytical step corroborates the others, providing the high degree of certainty required for advancing a compound through the development pipeline.[7] We will move from initial mass and basic framework confirmation to detailed connectivity analysis and, finally, to the unequivocal determination of the three-dimensional structure.
Part 1: Initial Assessment - Confirming Molecular Mass and Core Proton Framework
The first stage of analysis aims to quickly answer two fundamental questions: "Does the compound have the correct mass?" and "Are the expected proton environments present?" This is typically achieved with a combination of Mass Spectrometry and basic 1D Proton NMR.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a synthesized compound.[4] High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, is particularly powerful. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and ruling out other potential molecular formulas.[3]
For (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (Formula: C₁₃H₁₉NO₂, MW: 221.30), we would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 222.1494.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the cornerstone of structural elucidation, providing a wealth of information about the chemical environment, number, and connectivity of protons in a molecule.[8][9] The spectrum of our target compound should display distinct signals corresponding to the aromatic protons, the benzylic alcohol protons, the piperidine ring protons, and the N-methyl protons.
Table 1: Predicted Primary Analytical Data for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Technique
Parameter
Expected Value/Observation
Inferred Structural Feature
HRMS (ESI-TOF)
[M+H]⁺
m/z 222.1494
Correct Elemental Composition (C₁₃H₁₉NO₂)
Key Fragments
Loss of H₂O (-18 Da), Loss of CH₂OH (-31 Da)
Presence of hydroxyl group
¹H NMR
Chemical Shift (δ)
~7.2-7.3 ppm (d)
Protons on the phenyl ring adjacent to the CH₂OH
Chemical Shift (δ)
~6.8-6.9 ppm (d)
Protons on the phenyl ring adjacent to the ether
Chemical Shift (δ)
~4.5-4.6 ppm (s)
Benzylic protons (CH₂OH)
Chemical Shift (δ)
~4.3-4.5 ppm (m)
Piperidine C4 proton (CH-O)
Chemical Shift (δ)
~2.7-2.9 ppm & ~2.2-2.4 ppm
Piperidine protons adjacent to Nitrogen
Chemical Shift (δ)
~2.3 ppm (s)
N-Methyl protons (N-CH₃)
Chemical Shift (δ)
~1.8-2.1 ppm (m)
Remaining piperidine protons
Experimental Protocol 1: MS and ¹H NMR Analysis
Sample Preparation: Dissolve ~1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
¹H NMR Data Acquisition:
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
HRMS Data Acquisition:
Infuse the sample solution into an ESI-TOF mass spectrometer.
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Calibrate the instrument to ensure high mass accuracy.
Initial Analysis: Compare the observed molecular ion in the HRMS data with the calculated exact mass.[10] Analyze the ¹H NMR spectrum for the presence of the key signals, their integrations (relative number of protons), and splitting patterns as detailed in Table 1.[11]
Part 2: Detailed Elucidation - Assembling the Molecular Jigsaw
Once the correct mass and basic proton framework are confirmed, the next crucial step is to unambiguously determine the connectivity of the atoms. This involves a suite of advanced NMR techniques that map out the carbon skeleton and link the different parts of the molecule together.
Carbon-13 (¹³C) and DEPT NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak, providing a direct count of the carbon environments.[8][12] Distortionless Enhancement by Polarization Transfer (DEPT) experiments further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals from the piperidine ring and methyl group.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR is the most powerful tool for piecing together the molecular structure by revealing through-bond correlations between nuclei.[8]
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is used to trace the connectivity within the phenyl ring and through the piperidine ring system.[5]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the primary method for assigning carbon signals based on their known proton assignments.[5][8]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments. For example, an HMBC correlation from the piperidine C4 proton to the phenyl C1 carbon (the one bearing the oxygen) would definitively confirm the ether linkage at the correct position.
Assign all proton signals using the ¹H NMR spectrum.
Use the HSQC spectrum to assign the directly attached carbons.
Trace proton-proton connectivities in the COSY spectrum to build spin systems (e.g., the piperidine ring).
Use the HMBC spectrum to connect the fragments. Critically, look for the correlation between the proton at the 4-position of the piperidine ring and the aromatic carbon bearing the ether oxygen to confirm the regiochemistry.[5]
Part 3: Absolute Confirmation - The Gold Standard of 3D Structure
While NMR provides definitive evidence of connectivity, X-ray crystallography stands alone as the "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[13][14] It provides unequivocal proof of stereochemistry, conformation, and atom connectivity, which is often required for regulatory submissions and for understanding precise interactions with a biological target.[7]
The process involves growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions.[14][15]
Table 3: Typical Crystallographic Data for a Piperidine Derivative
Parameter
Description
Example Value
Crystal System
The symmetry class of the crystal lattice.
Monoclinic
Space Group
The specific symmetry group of the crystal.
P2₁/n
Unit Cell Dimensions
a, b, c (Å), α, β, γ (°)
a=6.0, b=8.1, c=11.2, β=97.5°
Z
Number of molecules per unit cell.
4
R-factor
A measure of agreement between the model and data.
< 0.05 (for a good quality structure)
Conformation
The observed 3D shape of the molecule.
Piperidine ring in a chair conformation.
(Note: Example values are illustrative and based on similar published structures[15][16])
Crystallization: This is often the most challenging step.
Dissolve the purified compound in a minimal amount of a suitable solvent.
Attempt crystallization using techniques like slow evaporation, vapor diffusion (e.g., layering a poor solvent over the solution), or cooling. Common solvent systems include ethanol, methanol, or dichloromethane/hexane.[17]
Crystal Mounting and Data Collection:
Select a high-quality single crystal under a microscope and mount it on a diffractometer.[15]
Cool the crystal (e.g., to 150 K) to minimize thermal vibrations.[14]
Collect a full sphere of diffraction data using an X-ray source (e.g., Mo Kα radiation).[14]
Structure Solution and Refinement:
Process the diffraction data to determine the unit cell and space group.[14]
Solve the structure using direct methods to obtain an initial atomic model.
Refine the model against the experimental data until the calculated and observed diffraction patterns match closely (indicated by a low R-factor). The resulting model provides the definitive 3D structure.
Caption: Integrated workflow for structural confirmation.
Conclusion
Confirming the structure of a novel compound like (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a systematic, data-driven process that is essential for ensuring the quality, safety, and efficacy of potential drug candidates.[4] By layering information from mass spectrometry, 1D and 2D NMR, and X-ray crystallography, researchers can build an unshakeable, self-validating case for their molecule's identity. This multi-faceted approach not only satisfies regulatory requirements but also provides the deep structural insight necessary to understand structure-activity relationships and drive the rational design of next-generation therapeutics.[1]
References
Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?[Link]
R-Discovery. (2025, December 15). Structural elucidation: Significance and symbolism. [Link]
Delight Scientific. (2026, January 19). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. [Link]
Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]
Parr, M. K., et al. (2024, April 12). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. PubMed. [Link]
ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]
Fiveable. (2025, August 15). 1H and 13C NMR spectroscopy. [Link]
MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]
ResearchGate. X-ray crystal structure of the minor anti -piperidine product 14d. [Link]
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Dayrit, F. M., & de Dios, A. C. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
Lavilla, R.
White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
Google Books. (2013, October 22).
Doron Scientific. (2023, February 26). (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
A Researcher's Guide to the Synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: A Comparative Analysis of Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is paramount. This guide provides an in-depth analysis of the synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is paramount. This guide provides an in-depth analysis of the synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a key building block in medicinal chemistry. We will explore a robust and reproducible synthetic route, compare it with viable alternatives, and provide detailed experimental protocols and characterization data to ensure successful replication in your laboratory.
The reliable synthesis of complex organic molecules is the bedrock of drug discovery and development. In this context, (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol represents a valuable scaffold, incorporating both a substituted piperidine and a functionalized aromatic ring. The ether linkage and the primary alcohol offer multiple points for further chemical modification, making it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
This guide will focus on a likely and practical two-step synthetic pathway: a Williamson ether synthesis to construct the core structure, followed by the reduction of an aldehyde intermediate. We will delve into the critical parameters of each step, discuss potential challenges, and present a comparative analysis with an alternative synthetic approach to provide a comprehensive understanding of the factors influencing the reproducibility of these experiments.
Visualizing the Synthetic Pathway
The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol can be conceptually broken down into two key transformations. The first is the formation of the ether bond, a classic Williamson ether synthesis, followed by the reduction of a carbonyl group to the desired primary alcohol.
Caption: Synthetic pathway for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Part 1: A Reproducible Protocol for the Synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Step 1: Williamson Ether Synthesis of 4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide or tosylate.[1][2][3] In this step, the phenoxide of 4-hydroxybenzaldehyde will act as the nucleophile, attacking an electrophilic derivative of 1-methyl-4-piperidinol. For optimal reproducibility, the use of a tosylated derivative of 1-methyl-4-piperidinol is recommended as tosylates are excellent leaving groups.
Experimental Protocol:
Preparation of 1-Methyl-4-tosyloxypiperidine:
To a solution of 1-methyl-4-piperidinol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Ether Formation:
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
Add a solution of 1-methyl-4-tosyloxypiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and quench by the slow addition of water.
Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde.
Step 2: Reduction of 4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde
The reduction of the aldehyde to a primary alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[4][5]
Experimental Protocol:
Reduction Reaction:
Dissolve 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde (1.0 eq) in methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a pure solid.
Part 2: Comparative Analysis with an Alternative Synthetic Route
To provide a comprehensive guide to reproducibility, it is essential to consider alternative synthetic strategies. A plausible alternative involves reversing the order of the key functional group transformations: reduction of the starting material followed by ether formation.
Alternative Route: Reduction Followed by Williamson Ether Synthesis
This approach begins with the reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol, followed by the Williamson ether synthesis with a 1-methyl-4-piperidinol derivative.
Caption: Alternative synthetic pathway for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol.
Comparative Analysis:
Feature
Recommended Protocol (Ether Synthesis First)
Alternative Protocol (Reduction First)
Rationale and Impact on Reproducibility
Overall Yield
Potentially higher
May be lower
The primary alcohol in 4-hydroxybenzyl alcohol is also nucleophilic and can compete in the Williamson ether synthesis, leading to side products and a lower yield of the desired product. This makes the recommended protocol more reliable for achieving high purity and yield.
Purification
More straightforward
More challenging
The potential for side reactions in the alternative protocol necessitates more rigorous purification steps, which can be a source of variability and lower reproducibility.
Chemoselectivity
High
Lower
The recommended protocol protects the benzylic alcohol as an aldehyde during the ether synthesis, ensuring high chemoselectivity. The alternative route requires careful control of reaction conditions to minimize side reactions.
Starting Material Availability
Readily available
Readily available
Both routes utilize commercially available starting materials.
Part 3: Characterization and Data for Validation
To ensure the successful synthesis and purity of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, proper analytical characterization is crucial. Below are the expected characterization data based on the structure of the molecule.
The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is a key process for accessing a versatile chemical scaffold. This guide has detailed a robust and reproducible two-step synthetic protocol involving a Williamson ether synthesis followed by a reduction. A comparative analysis with an alternative route highlights the importance of strategic functional group manipulation to ensure high yields and straightforward purification, both of which are critical for experimental reproducibility.
By following the detailed experimental procedures and utilizing the provided characterization data for validation, researchers can confidently and consistently synthesize this valuable building block. The principles of careful reaction design, monitoring, and purification outlined herein serve as a guide not only for this specific molecule but for the broader endeavor of achieving reproducible results in synthetic organic chemistry.
References
Williamson, A. W. Theory of Ætherification. Philosophical Magazine1850, 37 (251), 350-356.
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Executive Summary & Operational Directive (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6) is a pharmaceutical intermediate containing a basic piperidine moiety and a benzylic alcohol. Due to its pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS: 1782394-50-6) is a pharmaceutical intermediate containing a basic piperidine moiety and a benzylic alcohol. Due to its pharmacological potential and the lack of comprehensive toxicological data common for R&D intermediates, it must be managed as Hazardous Waste by default.
Segregate from Oxidizers. Contact with strong oxidizers (e.g., Chromic acid, Permanganates) may cause fire or evolution of hazardous gases.
Phenyl Ether Linkage
Stable, lipophilic.
High aquatic toxicity potential.[2] Zero-discharge policy applies.
Segregation & Compatibility Logic
Effective waste management relies on chemical compatibility. The following logic prevents "commingled waste" incidents in the central accumulation area.
Expert Insight: While the piperidine nitrogen is methylated (tertiary), reducing the risk of forming N-nitrosamines compared to secondary amines, it is still prudent to avoid mixing this waste with nitrosating agents (e.g., sodium nitrite) to prevent the formation of carcinogenic byproducts [1].
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired lots, failed reactions, or weighing errors.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
Deactivation (Optional/Site Specific): If the facility requires deactivation of potent compounds, treat with a 10% bleach solution only if validated by EHS, otherwise, dispose of as neat solid.
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.
Applicable for: Reaction mixtures, HPLC effluent, or flash chromatography fractions.
pH Check: Ensure the waste solution is pH > 7 . If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent heat generation in the waste drum.
Solvent Determination:
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or DMF -> Non-Halogenated Waste Stream .
Consolidation: Pour into the appropriate carboy using a funnel.
Critical: Do not fill >90% capacity to allow for thermal expansion.
Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste container.
Protocol C: Contaminated Debris
Applicable for: Syringes, gloves, weigh boats, and paper towels.
Sharps: Syringes/Needles contaminated with the substance go immediately into Red Biohazard/Sharps Bins (destined for incineration), not standard trash.
Soft Waste: Gloves and wipes go into Yellow Chem-Waste Bags or designated solid waste drums.
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing waste containing this specific intermediate.
Figure 1: Decision logic for segregating waste streams based on physical state and solvent composition.
Emergency Spill Response
In the event of a spill outside of primary containment (fume hood):
Evacuate & Alert: Clear the immediate area.
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
Liquid Spill: Surround with absorbent pads or vermiculite.[6]
Cleanup:
Scoop material into a wide-mouth jar.
Clean surface with soap and water (avoid bleach initially to prevent potential amine-hypochlorite reactions).
Label waste container as "Spill Debris: Toxic".
Regulatory Compliance (US Focus)
This procedure aligns with 40 CFR Part 261 (Identification and Listing of Hazardous Waste) under the Resource Conservation and Recovery Act (RCRA).[7]
Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) permits the accumulation of this waste.
Waste Codes:
If the substance is not specifically P-listed or U-listed, it is classified by characteristic.
D001 (Ignitable): Only if in a flammable solvent.
D002 (Corrosive): If pH > 12.5 (unlikely for this intermediate, but possible in concentrated mother liquors).
D003 (Reactive): Not applicable.
Default: Classify as "Non-Regulated Chemical Waste" unless it exhibits toxicity characteristics (D004-D043). However, Best Management Practice (BMP) dictates incinerating all pharmaceutical intermediates.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7][8] EPA.gov. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]